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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of Ticarcillin Sodium: Inhibition of Peptidoglycan Synthesis

This guide provides a comprehensive technical overview of the molecular mechanism underpinning the bactericidal activity of ticarcillin sodium, a carboxypenicillin antibiotic. Tailored for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular mechanism underpinning the bactericidal activity of ticarcillin sodium, a carboxypenicillin antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate interplay between ticarcillin and the vital process of bacterial peptidoglycan synthesis.

The Imperative of the Bacterial Cell Wall: A Strategic Target

The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis.[1][2] A key component of this wall in most bacteria is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1] The unique presence and essential nature of the peptidoglycan layer make the enzymes involved in its synthesis prime targets for antimicrobial agents, offering a high degree of selective toxicity.[3]

Unraveling Peptidoglycan Synthesis: A Multi-step Enzymatic Cascade

The biosynthesis of peptidoglycan is a highly coordinated process involving several key enzymatic steps that can be broadly categorized into cytoplasmic, membrane-associated, and periplasmic stages. The final and most critical stage for the integrity of the cell wall is the cross-linking of the glycan strands, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[4]

The Crucial Role of Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial proteins characterized by their affinity for and covalent binding to β-lactam antibiotics like penicillin.[3] These enzymes, particularly the DD-transpeptidases, are responsible for catalyzing the formation of peptide cross-links between adjacent peptidoglycan chains.[5] This cross-linking imparts the necessary strength and rigidity to the cell wall. High-molecular-weight PBPs are further classified into class A, which possess both transglycosylase and transpeptidase activity, and class B, which only have transpeptidase activity.[1]

Ticarcillin's Molecular Gambit: Hijacking the Transpeptidation Machinery

Ticarcillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by directly interfering with the final step of peptidoglycan synthesis.[6][7] Its mechanism of action is a classic example of targeted enzyme inhibition, leading to a catastrophic failure in cell wall maintenance and, ultimately, cell death.[8][9]

The Irreversible Acylation of Transpeptidases

The core of ticarcillin's mechanism lies in its structural mimicry of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows ticarcillin to bind to the active site of the transpeptidase domain of PBPs.[3] The highly reactive β-lactam ring of ticarcillin then undergoes nucleophilic attack by a serine residue within the PBP's active site. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.[3][10]

cluster_PBP PBP Active Site Active Serine Active Serine Inactive Acyl-Enzyme Complex Inactive Acyl-Enzyme Complex Active Serine->Inactive Acyl-Enzyme Complex Forms Ticarcillin Ticarcillin Ticarcillin->Active Serine Covalent Bonding (Acylation) Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala)->Active Serine Normal Substrate Binding (Inhibited)

Caption: Ticarcillin irreversibly acylates the active serine of PBPs.

With the transpeptidases incapacitated, the cross-linking of the peptidoglycan chains is halted.[11][12] However, the bacterial autolytic enzymes, which are responsible for remodeling the cell wall during growth and division, continue to function.[13] This imbalance between cell wall synthesis and degradation leads to a progressive weakening of the peptidoglycan layer. The resulting structural instability can no longer withstand the internal osmotic pressure, causing cell lysis and death.[14]

Experimental Validation of Ticarcillin's Mechanism of Action

The elucidation of ticarcillin's mechanism of action is supported by a variety of well-established experimental techniques. These protocols provide a framework for assessing the efficacy of ticarcillin and other β-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[15][16] This quantitative measure is crucial for assessing the susceptibility of a bacterial strain to an antibiotic.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of ticarcillin sodium is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., ~5x10^5 CFU/mL) is prepared from a fresh culture.[17]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of ticarcillin in which no visible bacterial growth (turbidity) is observed.[17]

Penicillin-Binding Protein (PBP) Affinity Assays

PBP affinity assays are employed to directly measure the binding of β-lactam antibiotics to their target enzymes. These assays can be used to determine the specific PBPs that are targeted by a particular antibiotic and the concentration required for inhibition.

Experimental Protocol: Competitive PBP Binding Assay with a Fluorescent Penicillin Derivative

  • Bacterial Culture and Lysis: A bacterial culture is grown to mid-log phase, harvested, and lysed to obtain a whole-cell lysate or membrane fraction containing the PBPs.

  • Competitive Inhibition: Aliquots of the lysate are incubated with varying concentrations of ticarcillin.

  • Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the samples. This derivative will bind to any PBPs that have not been inactivated by ticarcillin.[18]

  • SDS-PAGE and Fluorescence Imaging: The proteins in the samples are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to visualize the labeled PBPs.[18]

  • Data Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing ticarcillin concentration indicates binding and inhibition of that specific PBP.

cluster_workflow PBP Affinity Assay Workflow Bacterial Lysate Bacterial Lysate Incubate with Ticarcillin Incubate with Ticarcillin Bacterial Lysate->Incubate with Ticarcillin Add Fluorescent Penicillin Add Fluorescent Penicillin Incubate with Ticarcillin->Add Fluorescent Penicillin SDS-PAGE SDS-PAGE Add Fluorescent Penicillin->SDS-PAGE Fluorescence Imaging Fluorescence Imaging SDS-PAGE->Fluorescence Imaging Data Analysis Data Analysis Fluorescence Imaging->Data Analysis

Caption: Workflow for a competitive PBP binding assay.

Peptidoglycan Synthesis Inhibition Assay

Whole-cell assays can be used to directly measure the inhibition of peptidoglycan synthesis. These assays typically utilize radiolabeled precursors of peptidoglycan.

Experimental Protocol: Whole-Cell Peptidoglycan Synthesis Assay

  • Cell Preparation: Osmotically stabilized bacterial cells are prepared to allow for the uptake of radiolabeled precursors.[19]

  • Incubation with Inhibitor: The prepared cells are incubated with varying concentrations of ticarcillin.

  • Addition of Radiolabeled Precursor: A radiolabeled peptidoglycan precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), is added to the cell suspension.[19]

  • Reaction and Termination: The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding SDS and heating).[19]

  • Quantification of Incorporated Radiolabel: The amount of radiolabel incorporated into the peptidoglycan is quantified (e.g., by scintillation counting). A decrease in incorporated radioactivity with increasing ticarcillin concentration indicates inhibition of peptidoglycan synthesis.

The Challenge of β-Lactamase-Mediated Resistance

A primary mechanism of resistance to ticarcillin and other β-lactam antibiotics is the production of β-lactamase enzymes by bacteria.[20] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets.[7] To counteract this, ticarcillin is often co-administered with a β-lactamase inhibitor, such as clavulanic acid.[6][21] Clavulanic acid itself has weak antibacterial activity but potently inhibits many β-lactamases, thereby protecting ticarcillin from degradation and restoring its efficacy against resistant strains.[22]

Conclusion

Ticarcillin sodium's mechanism of action is a well-characterized and elegant example of targeted antimicrobial therapy. By irreversibly inhibiting the transpeptidase activity of penicillin-binding proteins, ticarcillin effectively disrupts the synthesis of the bacterial cell wall, leading to cell death. A thorough understanding of this mechanism, supported by robust experimental methodologies, is paramount for the continued development of effective antibacterial strategies and for combating the ever-present challenge of antibiotic resistance.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ticarcillin: A Powerful Tool in Combating Bacterial Infections.
  • Jacobs, C. (2012). Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria. Frontiers in Microbiology, 3, 126. Available at: [Link].

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ticarcillin-Clavulanate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link].

  • Unknown. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt.
  • Egan, A. J. F., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2015). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. Journal of Bacteriology, 197(12), 2064–2077. Available at: [Link].

  • LibreTexts Biology. (2024). 13.2A: Inhibiting Cell Wall Synthesis. Available at: [Link].

  • MedSchool. Ticarcillin-Clavulanate | Drug Guide. Available at: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Ticarcillin Disodium?. Available at: [Link].

  • JJ Medicine. (2018). Ticarcillin and 3rd Generation Penicillins | Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link].

  • Reading, C., & Cole, M. (1977). Antibacterial activity of ticarcillin in the presence of clavulanate potassium. Antimicrobial Agents and Chemotherapy, 11(5), 852–857. Available at: [Link].

  • Wikipedia. Penicillin-binding proteins. Available at: [Link].

  • Pharmacology of Ticarcillin (Ticarchem, Ticaplus, Ticaven) ; Pharmacokinetics, Mechanism of actio. (2025). YouTube. Available at: [Link].

  • ResearchGate. MST assay to assess the affinity of different cephalosporin antibiotics... Available at: [Link].

  • Sahl, H. G., & Bierbaum, G. (2009). Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones. Antimicrobial Agents and Chemotherapy, 53(5), 1947–1955. Available at: [Link].

  • Wikipedia. Penicillin. Available at: [Link].

  • Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Available at: [Link].

  • Taylor & Francis. Penicillin-binding proteins – Knowledge and References. Available at: [Link].

  • Wikipedia. Ticarcillin. Available at: [Link].

  • Kocaoglu, O., & Carlson, E. E. (2016). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Current Opinion in Chemical Biology, 32, 1–6. Available at: [Link].

  • Barbosa, M. D., Caceres, R. A., & Macinga, D. R. (2002). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 46(4), 999–1005. Available at: [Link].

  • Nakagawa, J., Tamaki, S., & Matsuhashi, M. (1979). Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships. Agricultural and Biological Chemistry, 43(6), 1379–1380. Available at: [Link].

  • Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 7(2), 101–115. Available at: [Link].

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link].

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link].

  • Breukink, E., & de Kruijff, B. (2006). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 11(4), 239–256. Available at: [Link].

  • Kocaoglu, O., Calvo, R. E., & Sham, L. T. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(6), 3044–3051. Available at: [Link].

  • Catalyst University. (2016). Penicillin: Mechanism of Inhibition of Transpeptidase. YouTube. Available at: [Link].

  • Strominger, J. L., & Tipper, D. J. (2025). Biosynthesis of the Peptidoglycan of Bacterial Cell Walls. ResearchGate. Available at: [Link].

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link].

  • ACS Publications. (2024). Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk. Available at: [Link].

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link].

  • Barreteau, H., Bouhss, A., & Mainardi, J. L. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168–207. Available at: [Link].

  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. Available at: [Link].

  • van der Ploeg, R., & Terrak, M. (2016). Activities and regulation of peptidoglycan synthases. Current Opinion in Microbiology, 34, 73–81. Available at: [Link].

Sources

Exploratory

Technical Guide: Pharmacodynamics and Spectrum Analysis of Ticarcillin against Pseudomonas aeruginosa

Topic: Spectrum of Activity: Ticarcillin vs. Pseudomonas aeruginosa Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ticarcillin, a carboxypenicil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectrum of Activity: Ticarcillin vs. Pseudomonas aeruginosa Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticarcillin, a carboxypenicillin, represents a critical chapter in the evolution of anti-pseudomonal


-lactams. While its clinical availability has waned due to the emergence of superior carbapenems and cephalosporins, it remains a fundamental reference compound for studying cell wall synthesis inhibition in Gram-negative obligate aerobes. This guide analyzes the mechanistic interaction between ticarcillin and Pseudomonas aeruginosa, detailing the specific Penicillin-Binding Protein (PBP) affinities, the paradox of 

-lactamase inhibitor combinations, and the intrinsic resistance mechanisms that define its spectrum.

Mechanistic Pharmacodynamics

Target Specificity and PBP Binding

Unlike early penicillins, ticarcillin possesses a side chain that facilitates penetration through the outer membrane porins of Gram-negative bacteria. Once in the periplasmic space, its primary mechanism of action is the acylation of Penicillin-Binding Proteins (PBPs).

  • Primary Target (PBP3): Ticarcillin exhibits high affinity for PBP3 (FtsI). Inhibition of PBP3 impairs septation, leading to the formation of filamentous cells rather than immediate lysis. This filamentation is a hallmark of ticarcillin exposure at sub-MIC concentrations.

  • Secondary Targets (PBP 1a/1b): At higher concentrations, ticarcillin binds to PBP 1a and 1b, which are responsible for cell elongation and structural integrity, resulting in rapid spheroplast formation and lysis.

The Permeability Barrier

P. aeruginosa is intrinsically resistant to many antibiotics due to its low outer membrane permeability (1-8% of E. coli). Ticarcillin overcomes this via hydrophilic passage through specific porin channels (OprF), though downregulation of these porins is a common route to acquired resistance.

Visualization: Mechanism of Action & Resistance Networks

Ticarcillin_MOA Ticarcillin Ticarcillin (Extracellular) Porin OprF Porin Channel Ticarcillin->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP3 Target: PBP3 (FtsI) Periplasm->PBP3 Acylation AmpC AmpC Beta-Lactamase Periplasm->AmpC Hydrolysis Efflux MexAB-OprM Efflux Pump Periplasm->Efflux Active Transport Filamentation Filamentation & Cell Death PBP3->Filamentation Inhibition of Septation AmpC->Periplasm Inactive Metabolite Efflux->Ticarcillin Extrusion

Figure 1: Pharmacodynamic pathway of Ticarcillin including entry via OprF, binding to PBP3, and competitive resistance via AmpC hydrolysis and MexAB-OprM efflux.

The Resistance Landscape

The Clavulanate Paradox

While ticarcillin was historically paired with clavulanate (Timentin) to expand coverage against S. aureus and Enterobacteriaceae, this combination presents a unique challenge with P. aeruginosa.

  • Induction of AmpC: Clavulanate is a potent inducer of the chromosomal ampC gene in P. aeruginosa.[1]

  • Antagonism Risk: In strains with inducible AmpC, the presence of clavulanate can increase

    
    -lactamase production, potentially antagonizing the bactericidal activity of ticarcillin. Consequently, ticarcillin monotherapy or combination with an aminoglycoside is often preferred over 
    
    
    
    -lactamase inhibitor combinations for Pseudomonas specifically.
Efflux Systems

The MexAB-OprM efflux pump system is constitutively expressed in wild-type P. aeruginosa and contributes significantly to intrinsic ticarcillin resistance. Upregulation of this system (e.g., nalB mutants) leads to high-level resistance.

Spectrum & Potency Data

The following data summarizes historical susceptibility profiles. Note that CLSI removed Ticarcillin breakpoints in recent updates (M100-Ed25 onwards) due to drug discontinuation in the USA, but these values remain valid for research benchmarking.

Table 1: Comparative MIC Distributions ( g/mL)
Strain PhenotypeMIC 50MIC 90Interpretation
Wild Type (PAO1) 16 - 3264Intermediate/Resistant
Mucoid (Cystic Fibrosis) 32128Resistant
MDR Isolates >128>256High-Level Resistance
vs. Piperacillin (Comparator) 4 - 864Piperacillin is 2-4x more potent
Table 2: Historical Breakpoints (CLSI M100-S24)
CategoryMIC (

g/mL)
Zone Diameter (75

g Disk)
Susceptible (S)

16

15 mm
Intermediate (I) 32 - 64N/A
Resistant (R)

128

14 mm

Experimental Protocols

Protocol: Time-Kill Kinetics Assay

This assay is the gold standard for determining bactericidal vs. bacteriostatic activity and evaluating synergy (e.g., with Tobramycin).

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Log-phase P. aeruginosa culture (approx.

    
     CFU/mL).
    
  • Ticarcillin stock solution (freshly prepared).

Workflow:

  • Inoculum Prep: Dilute overnight culture 1:100 in CAMHB; incubate to reach

    
     McFarland (log phase). Further dilute to starting inoculum of 
    
    
    
    CFU/mL.
  • Exposure: Prepare flasks with:

    • Control (Growth media only).

    • 1x MIC Ticarcillin.

    • 4x MIC Ticarcillin.

  • Sampling: Aliquot samples at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute samples in saline and plate onto Mueller-Hinton Agar. Incubate at 35°C for 18-24h.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (
      
      
      
      kill) from starting inoculum.
    • Synergy:

      
       log decrease compared to the most active single agent.
      
Visualization: Time-Kill Experimental Logic

TimeKill_Workflow cluster_treatment Treatment Groups Start Log-Phase Culture (0.5 McFarland) Dilution Dilute to 5x10^5 CFU/mL in CAMHB Start->Dilution Control Growth Control Dilution->Control Tx1 Ticarcillin (1x MIC) Dilution->Tx1 Tx2 Ticarcillin (4x MIC) Dilution->Tx2 Sampling Sample at T=0, 2, 4, 8, 24h Control->Sampling Tx1->Sampling Tx2->Sampling Plating Serial Dilution & Plating on MHA Sampling->Plating Analysis Calculate Log Reduction Plating->Analysis

Figure 2: Step-by-step workflow for Time-Kill Kinetics, ensuring standardized inoculum density and temporal sampling points.

References

  • Patsnap Synapse. (2024). Mechanism of action of ticarcillin disodium.[2]Link

  • Lister, P. D., et al. (2010). Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase at Physiologically Relevant Concentrations and Antagonizes the Antibacterial Activity of Ticarcillin.[1] Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9][10] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[11] M100-S25: Performance Standards for Antimicrobial Susceptibility Testing. (Historical Breakpoints). Link

  • Poole, K. (2004). Efflux-mediated antimicrobial resistance in Pseudomonas aeruginosa.[12] Microbes and Infection.[3][8][9][13] Link

  • Sader, H. S., et al. (2017). Antimicrobial Susceptibility of Pseudomonas aeruginosa: Results from the INFORM Program. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9][10] Link

Sources

Foundational

Ticarcillin sodium molecular weight and formula C15H14N2Na2O6S2

Physicochemical Characterization, Mechanistic Action, and Analytical Standardization Executive Summary This technical guide provides a comprehensive analysis of Ticarcillin Disodium (C15H14N2Na2O6S2), a carboxypenicillin...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Mechanistic Action, and Analytical Standardization

Executive Summary

This technical guide provides a comprehensive analysis of Ticarcillin Disodium (C15H14N2Na2O6S2), a carboxypenicillin designed for anti-pseudomonal activity. Unlike standard pharmacopoeial lookups, this document synthesizes the compound's stoichiometric sodium load with its clinical safety profile, details the molecular mechanism of Penicillin-Binding Protein (PBP) inhibition, and establishes a validated HPLC protocol for purity assessment. This guide is intended for pharmaceutical scientists and researchers requiring rigorous data for formulation and susceptibility testing.

Physicochemical Characterization

Ticarcillin Disodium is the salt form required for aqueous solubility in parenteral formulations. The distinction between the free acid and the disodium salt is critical for accurate molarity calculations in experimental settings.

Core Molecular Data
ParameterSpecification
Chemical Name Ticarcillin Disodium
Molecular Formula C₁₅H₁₄N₂Na₂O₆S₂
Molecular Weight 428.39 g/mol
CAS Number 4697-14-7
Appearance White to pale yellow hygroscopic powder
Solubility > 1 g/mL in Water (Highly Soluble)
pH (1% Solution) 6.0 – 8.0
pKa 2.55 (Carboxyl group), 3.42 (Thiophene carboxyl)
Stoichiometric Insight: The Sodium Load

Researchers often overlook the electrolyte burden introduced by the counter-ion. Ticarcillin Disodium contains two sodium atoms per molecule.

Calculation of Sodium Content:





Clinical & Experimental Implication: A standard 3 g dose of Ticarcillin Disodium delivers approximately 15 mEq (322 mg) of sodium. In in vitro media preparation, failure to account for this sodium contribution can alter the osmolarity of the broth, potentially skewing MIC results for halophilic or osmotically sensitive bacterial strains. In clinical formulations, this high sodium load necessitates caution in patients with congestive heart failure or renal impairment.

Pharmacodynamics & Mechanism of Action

Ticarcillin functions as a suicide substrate for bacterial transpeptidases. Its efficacy is driven by the beta-lactam ring's ability to acylate the active site serine residue of Penicillin-Binding Proteins (PBPs), specifically PBP-1A and PBP-3 in Gram-negative organisms like Pseudomonas aeruginosa.

Pathway Visualization

The following diagram illustrates the cascade from PBP binding to bacteriolysis.

TicarcillinMechanism Ticarcillin Ticarcillin Disodium (Beta-Lactam Ring) Periplasm Entry to Periplasmic Space (via Porins) Ticarcillin->Periplasm Diffusion PBP Target: Penicillin-Binding Proteins (Transpeptidases) Periplasm->PBP Binding affinity Acylation Acylation of Active Site Serine (Irreversible Inhibition) PBP->Acylation Covalent bond CrossLinkFail Inhibition of Peptidoglycan Cross-Linking Acylation->CrossLinkFail Blocks transpeptidation Autolysin Activation of Autolysins (Muramidases) CrossLinkFail->Autolysin Triggers Lysis Cell Wall Destabilization & Osmotic Lysis CrossLinkFail->Lysis Structural failure Autolysin->Lysis Degradation

Figure 1: Mechanism of Action.[1] Ticarcillin penetrates the periplasm and covalently binds PBPs, halting cell wall synthesis and triggering autolysis.

Analytical Methodologies

To ensure reproducibility in drug development, the purity and identity of Ticarcillin Disodium must be verified using High-Performance Liquid Chromatography (HPLC). The following protocol is adapted from standard USP methodologies, optimized for stability indicating capability.

Protocol: Reverse-Phase HPLC for Purity Assessment

Reagents:

  • Mobile Phase: 0.05 M Sodium Phosphate Buffer (pH 6.4) / Methanol (Gradient or Isocratic 80:20 v/v).

  • Standard: USP Ticarcillin Monosodium Monohydrate RS.[2][3]

  • Column: C18 (L1 packing), 4.6 mm x 250 mm, 5 µm particle size.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve 6.9 g of monobasic sodium phosphate in 900 mL HPLC-grade water. Adjust pH to 6.4 ± 0.1 with 10 N NaOH. Dilute to 1 L.

  • System Equilibration: Purge the column with mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes at 220 nm (UV detection).

  • Sample Preparation:

    • Weigh 40 mg of Ticarcillin Disodium accurately.[3]

    • Dissolve in mobile phase to a final concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Run the chromatogram for 2.5x the retention time of the main peak (typically ~8-10 mins).

  • Validation Criteria:

    • Tailing factor: NMT 2.0.

    • Relative Standard Deviation (RSD) of replicate injections: NMT 2.0%.

Analytical Workflow Diagram

This workflow ensures data integrity during the QC process.

HPLC_Workflow Start Sample Receipt (Ticarcillin Na2) Prep Sample Prep (1 mg/mL in Mobile Phase) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Injection (10 µL) UV @ 220 nm Filter->Inject Equil Column Equilibration (C18, pH 6.4) Equil->Inject Ready Data Data Acquisition (Peak Area Integration) Inject->Data Decision QC Check (Tailing < 2.0?) Data->Decision Pass Release Batch Decision->Pass Yes Fail OOS Investigation Decision->Fail No

Figure 2: HPLC Analytical Workflow. A logic-gated process for verifying Ticarcillin purity before formulation use.

Stability & Formulation Handling

As a Senior Scientist, one must recognize that Ticarcillin is moisture-sensitive and susceptible to hydrolysis.

  • Reconstitution: Freshly prepared solutions are stable for 24 hours at Room Temperature (25°C) or 72 hours under refrigeration (4°C).

  • Incompatibility: Do not mix Ticarcillin Disodium in the same syringe or IV line with aminoglycosides (e.g., Gentamicin, Tobramycin). The beta-lactam ring chemically inactivates the aminoglycoside via nucleophilic attack, leading to sub-therapeutic dosing of both agents.

  • pH Dependency: Maximum stability is observed in the pH range of 6.0–7.0. Acidic environments accelerate beta-lactam ring opening.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36921, Ticarcillin. PubChem. Available at: [Link]

  • DrugBank Online. Ticarcillin: Pharmacology, metabolism, and side effects. DrugBank.[1][4] Available at: [Link]

  • DailyMed. TICARCILLIN DISODIUM AND CLAVULANATE POTASSIUM- ticarcillin disodium and clavulanate potassium injection, powder, for solution. U.S. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Ticarcillin: A Structural and Functional Analysis of Carboxypenicillins in Anti-Pseudomonal Therapy

Executive Summary This technical guide analyzes Ticarcillin, a carboxypenicillin antibiotic, focusing on its molecular architecture, pharmacodynamics, and the critical experimental methodologies required for its evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes Ticarcillin, a carboxypenicillin antibiotic, focusing on its molecular architecture, pharmacodynamics, and the critical experimental methodologies required for its evaluation.[1] While largely superseded in clinical practice by ureidopenicillins (e.g., piperacillin) and carbapenems, Ticarcillin remains a fundamental model for understanding anti-pseudomonal drug design.[1] This guide is intended for researchers requiring a deep understanding of beta-lactam permeation in Gram-negative organisms and the rigorous protocols necessary to validate susceptibility in Pseudomonas aeruginosa.

Molecular Architecture & SAR (Structure-Activity Relationship)[1]

The defining characteristic of Ticarcillin, distinguishing it from aminopenicillins (like ampicillin), is the substitution at the 6-position of the penam nucleus.[1]

The Carboxypenicillin Moiety

Ticarcillin is structurally similar to carbenicillin but substitutes a thiophene ring for the phenyl group. This modification confers two critical properties:

  • Enhanced Potency: The thiophene ring increases activity against Pseudomonas aeruginosa by approximately 2-4 fold compared to carbenicillin.[1]

  • Gram-Negative Permeation: The presence of the carboxylic acid group at the

    
    -position of the side chain ionizes at physiological pH. This negative charge increases the molecule's polarity, facilitating rapid transport through the water-filled porin channels  (OprF) of the Gram-negative outer membrane.[1]
    

Critical Limitation: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-carboxyl group renders the molecule susceptible to acid-catalyzed decarboxylation.[1] Consequently, Ticarcillin lacks oral bioavailability and must be administered parenterally (IV/IM).[1]

Mechanism of Action (MOA)[1]

Ticarcillin acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), the transpeptidase enzymes responsible for cross-linking peptidoglycan precursors (NAM-NAG chains).[1]

Target Specificity

In P. aeruginosa, Ticarcillin exhibits high affinity for PBP-3 and PBP-1a/1b .[1]

  • PBP-3 Inhibition: Results in the formation of filamentous cells (filamentation) due to the inhibition of septation.

  • PBP-1a/1b Inhibition: Leads to rapid spheroplast formation and subsequent lysis.

MOA Visualization

The following diagram illustrates the cascade from porin entry to cell lysis.

Ticarcillin_MOA Ticarcillin Ticarcillin (Extracellular) Porin Porin Channel (OprF) Ticarcillin->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP PBP-3 & PBP-1a Binding Periplasm->PBP Acylation CrossLink Inhibition of Transpeptidation PBP->CrossLink Blocks D-Ala-D-Ala Filament Filamentation & Spheroplasts CrossLink->Filament Lysis Osmotic Lysis (Cell Death) Filament->Lysis

Figure 1: Ticarcillin mechanism of action highlighting porin penetration and PBP-mediated lysis.[1][2][3]

Resistance Mechanisms & Clavulanate Synergy[1][2]

Ticarcillin is inherently susceptible to hydrolysis by beta-lactamases, particularly the plasmid-mediated TEM-1 and SHV-1 enzymes common in Enterobacteriaceae.[1]

The Role of Clavulanate (Timentin)

To restore efficacy, Ticarcillin is co-formulated with Clavulanate (potassium clavulanate).[1] Clavulanate is a "suicide inhibitor" containing a beta-lactam ring but negligible intrinsic antibacterial activity.[1] It binds irreversibly to the catalytic serine residue of the beta-lactamase.

Pharmacokinetic Match: Crucially, Clavulanate shares a similar elimination half-life (~1.0 hour) with Ticarcillin.[1] This synchrony ensures that the "shield" (clavulanate) remains present as long as the "sword" (ticarcillin) is in circulation, a principle often missed in poorly designed drug combinations.[1]

Spectrum Comparison Table
FeatureTicarcillin AloneTicarcillin + Clavulanate
Primary Target P. aeruginosa, Proteus spp.[1][4][5]Broad Spectrum (G+ & G-)
Stability Hydrolyzed by TEM/SHVStable against Class A Beta-lactamases
Key Gap S. aureus (MSSA), KlebsiellaMRSA, Pseudomonas with efflux pumps
Clinical Use Historical (UTI, Bacteremia)Polymicrobial infections, Osteomyelitis

Pharmacokinetics (PK/PD)

For researchers designing dosing regimens or in vitro models, the following PK parameters are standard. Ticarcillin exhibits Time-Dependent Killing (


), meaning efficacy depends on the duration serum levels exceed the MIC.[1]
ParameterValueNotes
Half-Life (

)
1.1 - 1.2 hoursShort; requires frequent dosing (q4h or q6h).[1]
Protein Binding ~45%Moderate; allows good tissue distribution.[1]
Excretion Renal (Tubular Secretion)High urinary concentrations (useful for UTIs).[1]
Volume of Distribution ~0.2 L/kgLimited to extracellular fluid.
Sodium Load 5.2 - 6.5 mEq/gCritical Safety Note: High Na+ load can cause fluid overload in heart failure models.[1]

Experimental Protocols

Protocol A: MIC Determination (Broth Microdilution)

Expert Insight: Standard Mueller-Hinton Broth (MHB) is insufficient for testing P. aeruginosa.[1] The cation content (


 and 

) significantly affects the outer membrane permeability and aminoglycoside/beta-lactam activity.[1] You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

Methodology:

  • Media Prep: Supplement MHB with

    
     to 20-25 mg/L and 
    
    
    
    to 10-12.5 mg/L (CLSI Standard M07).
  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 to achieve a final concentration of

    
     CFU/mL.
    
  • Dilution: Create serial two-fold dilutions of Ticarcillin (range: 0.5 to 256

    
    g/mL).
    
  • Incubation: 16-20 hours at

    
     in ambient air.
    
  • Readout: The MIC is the lowest concentration completely inhibiting visible growth.

    • Validation:P. aeruginosa ATCC 27853 should yield an MIC between 8 - 32

      
      g/mL.[1]
      
Protocol B: Time-Kill Kinetics Assay

This assay validates the bactericidal nature of the drug and the impact of the


 parameter.

Workflow Visualization:

TimeKill_Protocol Start Log-Phase Culture (10^6 CFU/mL) Expose Add Ticarcillin (4x MIC) Start->Expose Sample Sampling Points (0, 2, 4, 8, 24 hrs) Expose->Sample Plate Serial Dilution & Plating (Agar) Sample->Plate Count Colony Counting (Log10 CFU/mL) Plate->Count Analyze Plot Kill Curve (Target: >3 Log reduction) Count->Analyze

Figure 2: Step-by-step workflow for Time-Kill Kinetic assays to determine bactericidal activity.

Causality Check:

  • Why 4x MIC? This concentration typically maximizes the killing rate for beta-lactams.[1] Higher concentrations do not significantly increase the kill rate (concentration-independent killing).[1]

  • Why 24 hours? To detect "regrowth," which indicates the selection of resistant subpopulations or degradation of the antibiotic.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] Ticarcillin - PubChem Compound Summary. Retrieved from [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][1][6]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020).[1] Ticarcillin. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • FDA. (2015).[1] Timentin (Ticarcillin Disodium and Clavulanate Potassium) Label.[1] Retrieved from [Link][1][2][7]

  • Barry, A. L., et al. (1992).[1] Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. Journal of Clinical Microbiology. Retrieved from [Link][1]

Sources

Foundational

Ticarcillin: A Technical Guide to Its History and Development Against Gram-Negative Bacteria

Abstract This technical guide provides an in-depth examination of the history, development, and mechanism of action of ticarcillin, a pivotal carboxypenicillin antibiotic. Developed to address the pressing clinical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the history, development, and mechanism of action of ticarcillin, a pivotal carboxypenicillin antibiotic. Developed to address the pressing clinical challenge of Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa, ticarcillin represented a significant advancement in the penicillin class. This document details its chemical origins, structure-activity relationship, and spectrum of activity. Furthermore, it explores the evolution of bacterial resistance and the subsequent development of the combination product with clavulanic acid. Detailed experimental protocols for susceptibility testing are provided, alongside visualizations of its molecular mechanism and the scientific rationale behind its use, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need for Anti-Pseudomonal Penicillins

The mid-20th century antibiotic landscape, though revolutionized by the discovery of penicillin, faced a formidable challenge: the treatment of infections caused by Gram-negative bacteria.[1] Organisms like Pseudomonas aeruginosa, Enterobacter species, and Proteus species were notoriously difficult to treat due to their complex cell wall structure, which includes an outer membrane that acts as a formidable barrier to many antibiotics.[2] Existing penicillins had a limited spectrum of activity, leaving a critical gap in the antimicrobial arsenal. This clinical exigency drove pharmaceutical research towards the development of semi-synthetic penicillins with enhanced capabilities to combat these resilient pathogens.[1] It was in this environment that scientists at Beecham Research Laboratories undertook the challenge, leading to the development of the carboxypenicillin class and the eventual synthesis of ticarcillin.

The Chemical Evolution of Ticarcillin: A Structure-Activity Deep Dive

Ticarcillin is a semi-synthetic penicillin, specifically classified as a carboxypenicillin.[3] Its development was a direct successor to carbenicillin, the first anti-pseudomonal penicillin. The key innovation in ticarcillin's structure is the replacement of carbenicillin's phenyl side group with a thienyl group. This seemingly subtle chemical modification resulted in a significant therapeutic advantage.

The crucial feature of a carboxypenicillin is the presence of a carboxyl group on the acyl side chain. This modification enhances the molecule's ability to penetrate the porin channels of Gram-negative bacteria, a critical step to reach its target in the periplasmic space.[2][4] The thienyl group in ticarcillin further improved its activity, making it two to four times more potent against Pseudomonas aeruginosa in vitro compared to carbenicillin.[5] This enhanced potency meant that ticarcillin could be used at lower dosages, which was a significant clinical benefit.[5][6]

Mechanism of Action: Targeting the Bacterial Cell Wall

Like all β-lactam antibiotics, ticarcillin's bactericidal effect stems from its ability to inhibit the synthesis of the bacterial cell wall.[3][7]

  • Penetration: Ticarcillin traverses the outer membrane of Gram-negative bacteria via porin channels to enter the periplasmic space.[2]

  • Target Binding: In the periplasm, it covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[7] PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.

  • Inhibition of Synthesis: By inactivating PBPs, ticarcillin prevents this crucial cross-linking.[3][4]

  • Cell Lysis: The compromised, weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

cluster_Cell Gram-Negative Bacterium cluster_Periplasm OuterMembrane Outer Membrane Periplasm Periplasmic Space InnerMembrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Inhibition leads to Ticarcillin_out Ticarcillin Porin Porin Channel Ticarcillin_out->Porin Porin->PBP Binds & Inhibits

Caption: Mechanism of Ticarcillin Action in Gram-Negative Bacteria.

In Vitro Spectrum of Activity

Ticarcillin's primary clinical value is its activity against aerobic Gram-negative bacilli.[3][8] Its spectrum notably includes:

  • Pseudomonas aeruginosa : This was the hallmark target for which ticarcillin was developed.[9]

  • Enterobacter species [9]

  • Proteus vulgaris [3]

  • Stenotrophomonas maltophilia [3]

While it possesses some activity against Gram-positive cocci (excluding Staphylococcus), its main use has always been for Gram-negative infections.[4] Early clinical studies demonstrated that ticarcillin was bactericidal against infecting organisms in concentrations ranging from 31.2 to 125 µg/ml.[6][10]

OrganismTypical Ticarcillin MIC Range (µg/mL)
Pseudomonas aeruginosa16 - 128
Escherichia coli4 - 64
Proteus mirabilis1 - 16
Enterobacter cloacae16 - >256
Serratia marcescens32 - >256
Note: These values are representative and can vary significantly based on the bacterial strain and local resistance patterns.

The Challenge of Bacterial Resistance

The utility of any β-lactam antibiotic is perpetually challenged by bacterial resistance. For ticarcillin, the primary mechanism of acquired resistance in Gram-negative bacteria is the production of β-lactamase enzymes.[3][7]

Mechanisms of Resistance:

  • Enzymatic Degradation: β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of ticarcillin, rendering the antibiotic inactive. This is the most common and clinically significant resistance mechanism.[3]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of ticarcillin, decreasing its efficacy.

  • Reduced Permeability: Changes in or loss of outer membrane porin channels can restrict ticarcillin's entry into the periplasmic space.

  • Efflux Pumps: Gram-negative bacteria can actively transport ticarcillin out of the cell using efflux pumps, preventing it from reaching a sufficient concentration to inhibit PBPs.[11]

The rise of ticarcillin-resistant isolates was observed even in early clinical trials, where infecting organisms re-isolated during therapy sometimes showed increased resistance.[6][10]

A Strategic Alliance: Ticarcillin/Clavulanic Acid (Timentin)

To combat the threat of β-lactamase-mediated resistance, a brilliant strategy was devised: pairing ticarcillin with a β-lactamase inhibitor.[3] Clavulanic acid is a compound that has weak intrinsic antibacterial activity but is a potent, irreversible inhibitor of many bacterial β-lactamases.[12]

The combination product, ticarcillin/clavulanic acid (marketed as Timentin), was approved for use in the U.S. in 1985.[13] Clavulanic acid acts as a "suicide" inhibitor; it binds to the active site of the β-lactamase enzyme, protecting the ticarcillin molecule from degradation.[14] This allows ticarcillin to proceed to its PBP target unhindered.[2]

This combination restored the activity of ticarcillin against many resistant strains, significantly expanding its spectrum to include β-lactamase-producing isolates of E. coli, Klebsiella species, and even Staphylococcus aureus.[12][15] Clinical trials demonstrated that the combination was safe and effective for treating infections caused by ticarcillin-resistant microorganisms.[15][16]

cluster_A Scenario A: Resistance cluster_B Scenario B: Combination Therapy Ticarcillin_A Ticarcillin BetaLactamase_A β-Lactamase Ticarcillin_A->BetaLactamase_A Hydrolyzes Inactive_A Inactive Ticarcillin BetaLactamase_A->Inactive_A Ticarcillin_B Ticarcillin PBP_B PBP Target Ticarcillin_B->PBP_B Reaches Target Clavulanate_B Clavulanic Acid BetaLactamase_B β-Lactamase Clavulanate_B->BetaLactamase_B Irreversibly Binds Inhibited_BL Inhibited β-Lactamase BetaLactamase_B->Inhibited_BL

Caption: β-Lactamase Inhibition by Clavulanic Acid.

Key Experimental Methodologies

The evaluation of ticarcillin's efficacy relies on standardized antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides the benchmark protocols for these methods.[17]

Protocol: Disk Diffusion (Kirby-Bauer) Susceptibility Test

This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).

Causality: The principle rests on the creation of an antibiotic concentration gradient in the agar. The size of the zone of inhibition around the antibiotic disk is inversely proportional to the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending 4-5 well-isolated colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[19]

  • Disk Application: Using sterile forceps or a disk dispenser, place a ticarcillin disk (or ticarcillin/clavulanate disk) onto the inoculated agar surface. Gently press the disk to ensure complete contact.[18]

  • Incubation: Invert the plates and incubate at 35°C for 16-20 hours in ambient air.[18]

  • Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[17] Compare the measurement to the established interpretive criteria from CLSI or the FDA to determine if the isolate is susceptible, intermediate, or resistant.[20]

Caption: Workflow for Disk Diffusion Antimicrobial Susceptibility Testing.

Clinical Development and Legacy

Clinical trials confirmed the efficacy of ticarcillin for treating serious Gram-negative infections, including pneumonia, septicemia, and complicated urinary tract infections.[10][21] The overall response rate in one early, large study was 81%, with particularly high success in septicemia and urinary tract infections (93%).[21] Pharmacokinetic studies established appropriate intravenous dosing regimens, typically 200 to 300 mg/kg per day in divided doses.[9][22]

Though ticarcillin and its combination with clavulanic acid have been largely superseded by newer agents with broader spectra or more favorable resistance profiles, their development was a landmark achievement. Ticarcillin monotherapy (Ticar) was discontinued in the US in 2004, and the combination product (Timentin) was withdrawn from the US market in 2015.[9][14][23]

The legacy of ticarcillin is significant. It provided clinicians with a vital tool against P. aeruginosa for decades and established the carboxypenicillins as a critical antibiotic class. The success of the ticarcillin/clavulanate combination underscored the power of β-lactamase inhibition, a strategy that remains central to overcoming resistance in modern antibiotic development.

References

  • Ticarcillin - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Neu, H. C. (1976). Ticarcillin: a review of its pharmacological properties and therapeutic efficacy. Drugs, 11(1), 1-15. [Link]

  • JJ Medicine. (2018, June 25). Ticarcillin and 3rd Generation Penicillins | Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ticarcillin-Clavulanate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Rodriguez, V., Bodey, G. P., Horikoshi, N., Inagaki, J., & McCredie, K. B. (1973). Clinical and Pharmacological Studies of Ticarcillin in Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 4(4), 427–431. [Link]

  • Ngom, N. F., Niasse, A., Thioub, D., Badiane, A. S., Diop, S. A., Faye, F. A., Seye, C., Konaté, I., Ka, O., & Seydi, M. (2026). Antimicrobial Resistance in Senegal: Bacterial Ecology and Resistance Profiles from Cheikh Ahmadoul Khadim National Hospital of Touba. Advances in Infectious Diseases, 16, 121-134. [Link]

  • Parr, M. D. (1975). Clinical and Pharmacological Studies of Ticarcillin in Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 7(4), 431-434. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ticarcillin Disodium? Synapse. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ticarcillin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Empish Pharm. (2025, April 6). Pharmacology of Ticarcillin (Ticarchem, Ticaplus, Ticaven) ; Pharmacokinetics, Mechanism of action [Video]. YouTube. [Link]

  • Hovhannisyan, A., et al. (2025). Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia. International Journal of Molecular Sciences, 26(1), 504. [Link]

  • Bodey, G. P., Rodriguez, V., & Stewart, D. (1973). Clinical Pharmacology of Ticarcillin (alpha-carboxyl-3-thienylmethyl Penicillin, BRL-2288). Antimicrobial Agents and Chemotherapy, 4(2), 180–183. [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Peng, Y., et al. (2024). The tigecycline resistance mechanisms in Gram-negative bacilli. Frontiers in Microbiology, 15. [Link]

  • Mayo Clinic. (2025, September 1). Ticarcillin And Clavulanate (Intravenous Route). [Link]

  • Wikipedia. (n.d.). History of penicillin. Retrieved February 5, 2026, from [Link]

  • Verbist, L., & Verhaegen, J. (1986). Susceptibility of ticarcillin-resistant gram-negative bacilli to different combinations of ticarcillin and clavulanic acid. Journal of Antimicrobial Chemotherapy, 17 Suppl C, 7–15. [Link]

  • Gentry, L. O., et al. (1985). Clinical trial of the efficacy and safety of ticarcillin and clavulanic acid. The American Journal of Medicine, 79(5B), 47-51. [Link]

  • Drugs.com. (2025, January 26). Ticarcillin and clavulanate. [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Reed, M. D., et al. (1985). Ticarcillin-clavulanate therapy for infections with ticarcillin-resistant microorganisms. The American Journal of Medicine, 79(5B), 52-56. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Parry, M. F., & Neu, H. C. (1976). Ticarcillin for treatment of serious infections with gram-negative bacteria. The Journal of Infectious Diseases, 134(5), 476–485. [Link]

  • ARUP Laboratories. (n.d.). Antibiotic Level, Ticarcillin. Test Directory. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Ticarcillin Sodium: Beta-Lactamase Susceptibility Profile &amp; Technical Analysis

Executive Summary Ticarcillin sodium is a carboxypenicillin engineered for enhanced activity against Gram-negative aerobes, particularly Pseudomonas aeruginosa. While its thiophene side chain facilitates penetration thro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ticarcillin sodium is a carboxypenicillin engineered for enhanced activity against Gram-negative aerobes, particularly Pseudomonas aeruginosa. While its thiophene side chain facilitates penetration through porin channels and high-affinity binding to Penicillin-Binding Proteins (PBPs), the core beta-lactam ring remains structurally vulnerable to hydrolysis. This guide delineates the susceptibility profile of Ticarcillin against major Ambler classes of beta-lactamases, providing mechanistic insights and validated experimental protocols for profiling resistance.

Chemical & Mechanistic Foundation

Mechanism of Action: Ticarcillin acts as a suicide substrate for bacterial transpeptidases (PBPs). It acylates the active site serine of PBP1a and PBP3 (in P. aeruginosa), preventing peptidoglycan cross-linking.

Structural Vulnerability: The C6 beta-lactam ring is the target of beta-lactamases. Unlike later-generation cephalosporins or carbapenems which possess bulky side chains (e.g., alkoxy groups) that sterically hinder enzymatic attack, Ticarcillin's side chain offers minimal protection against the nucleophilic attack of the beta-lactamase active site serine (or zinc-activated water in MBLs).

The Beta-Lactamase Susceptibility Profile

Ticarcillin is classified as a Subgroup 2c penicillinase substrate according to the Bush-Jacoby-Medeiros functional classification. This defines its susceptibility profile as being hydrolyzed at a rate


 of benzylpenicillin by common penicillinases.[1]
Susceptibility by Ambler Class
Ambler ClassEnzyme TypeRepresentative EnzymesTicarcillin SusceptibilityKinetic Profile (

)
Class A Serine PenicillinasesTEM-1, TEM-2, SHV-1High Efficient Hydrolysis. High

, low

. Ticarcillin is a preferred substrate.
Class B Metallo-beta-lactamasesNDM-1, VIM, IMPHigh Universal Hydrolysis. Zinc-mediated attack hydrolyzes the ring efficiently.
Class C CephalosporinasesAmpC (Chromosomal/Plasmid)Variable Weak Inducer / Labile Substrate. Ticarcillin is a weak inducer of ampC but is hydrolyzed if the enzyme is derepressed.
Class D OxacillinasesOXA-1, OXA-10High Variable. Many OXA enzymes hydrolyze carboxypenicillins efficiently.
The Pseudomonas Resistance Mechanism (AmpC)

In wild-type P. aeruginosa, basal levels of chromosomal AmpC are low, and Ticarcillin is effective. However, resistance emerges via derepression .

  • Induction: Ticarcillin is a weak inducer of AmpC. Unlike cefoxitin (strong inducer), it does not cause massive accumulation of cytosolic anhydro-muropeptides that trigger AmpR.

  • Selection: Under therapy, mutants with inactivated ampD (repressor) are selected. These "derepressed" mutants constitutively hyperproduce AmpC, which then hydrolyzes Ticarcillin, leading to clinical failure.

AmpC_Regulation cluster_resistance Resistance Mechanism (Derepression) Ticarcillin Ticarcillin (Weak Inducer) Peptidoglycan Peptidoglycan Recycling Ticarcillin->Peptidoglycan Cell Wall Stress AmpG AmpG (Permease) Peptidoglycan->AmpG Muropeptides AmpD AmpD (Cytosolic Amidase) AmpG->AmpD Cytosolic Entry AmpR AmpR (Transcriptional Regulator) AmpD->AmpR Represses (Wild Type) AmpC_Gene blaAmpC Gene AmpR->AmpC_Gene Activates Transcription (If AmpD fails) AmpC_Enzyme AmpC Beta-Lactamase (Periplasmic) AmpC_Gene->AmpC_Enzyme High Expression AmpC_Enzyme->Ticarcillin Degradation Hydrolysis Hydrolysis of Ticarcillin AmpC_Enzyme->Hydrolysis Mutation AmpD Mutation (Loss of Function) Mutation->AmpD Inactivates

Figure 1: Mechanism of AmpC-mediated Ticarcillin resistance in P. aeruginosa. Loss of AmpD function leads to constitutive AmpC hyperproduction.[2]

Experimental Protocols

To validate the susceptibility profile of Ticarcillin against a specific isolate or purified enzyme, the following protocols are recommended.

Protocol A: Direct Spectrophotometric Hydrolysis Assay

This assay measures the rate of opening of the beta-lactam ring by monitoring the decrease in absorbance at 235 nm.

Reagents:

  • Buffer: 10 mM Phosphate Buffer, pH 7.0 (Avoid buffers with high UV absorbance).

  • Substrate: Ticarcillin Sodium (Stock: 10 mM in water, fresh).

  • Enzyme: Purified Beta-lactamase (e.g., TEM-1, AmpC) or crude periplasmic extract.

Workflow:

  • Blanking: Zero the spectrophotometer with Phosphate Buffer at 235 nm .

  • Baseline: Add Ticarcillin (Final concentration 100 µM) to the cuvette. Record baseline absorbance (

    
    ) for 60 seconds to ensure chemical stability.
    
  • Initiation: Add enzyme (catalytic amount, e.g., 1-10 nM final). Mix immediately by inversion.

  • Measurement: Monitor the decrease in absorbance for 5 minutes.

  • Calculation:

    
    
    Note: 
    
    
    
    for Ticarcillin at 235 nm is approximately -800 to -900 M
    
    
    cm
    
    
    . Validation with a known standard is recommended.
Protocol B: MIC Determination (Broth Microdilution)

Standard CLSI/EUCAST methodology to determine phenotypic susceptibility.

Workflow Diagram:

MIC_Workflow Step1 1. Inoculum Prep 0.5 McFarland (P. aeruginosa) Step2 2. Dilution Series Ticarcillin Sodium (0.5 - 512 µg/mL) Step1->Step2 Step3 3. Incubation 35°C ± 2°C 16-20 Hours Step2->Step3 Step4 4. Readout Visual Turbidity Step3->Step4 Decision Growth? Step4->Decision Result_S Susceptible (MIC ≤ 16 µg/mL) Decision->Result_S No Result_R Resistant (MIC ≥ 128 µg/mL) Decision->Result_R Yes

Figure 2: Standardized workflow for determining Ticarcillin MIC.

References

  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. Link

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. Link

  • Livermore, D. M. (1995). beta-Lactamases in Laboratory and Clinical Resistance. Clinical Microbiology Reviews, 8(4), 557–584. Link

  • Waley, S. G. (1974). A spectrophotometric assay of β-lactamase action on penicillins.[3] Biochemical Journal, 139(3), 789–790. Link

  • Jacoby, G. A. (2009). AmpC β-Lactamases.[4] Clinical Microbiology Reviews, 22(1), 161–182. Link

Sources

Foundational

Technical Guide: Ticarcillin Disodium Salt Solubility &amp; Stability Profile

[1][2] Executive Summary Ticarcillin disodium (CAS: 4697-14-7) is a carboxypenicillin exhibiting high aqueous solubility due to its disodium salt form.[1][2][3] While solubility exceeds 100 mg/mL in water, its utility is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Ticarcillin disodium (CAS: 4697-14-7) is a carboxypenicillin exhibiting high aqueous solubility due to its disodium salt form.[1][2][3] While solubility exceeds 100 mg/mL in water, its utility is strictly limited by the inherent instability of the beta-lactam ring in aqueous environments.

Critical Takeaway: The limiting factor in ticarcillin workflows is not solubility (how much dissolves) but stability (how long it remains active).[2] Researchers often erroneously store reconstituted stock solutions at 4°C for extended periods, leading to cryptic experimental failure due to ring hydrolysis.[1] Optimal protocol: Reconstitute at 50–100 mg/mL in water, filter-sterilize immediately, and store aliquots at -20°C or below. [1][2]

Physicochemical Profile

Understanding the molecular basis of ticarcillin’s behavior is prerequisite to proper handling. The disodium salt form is chosen over the free acid to maximize hydrophilicity, but this introduces ionic considerations for sensitive cell culture systems.

ParameterSpecificationTechnical Note
Molecular Weight 428.39 g/mol Use this value for Molarity calculations (not the free acid MW).[1][2]
Formula C₁₅H₁₄N₂Na₂O₆S₂High sodium content (~10.7%) impacts osmolarity in high-conc.[1][2] stocks.
Appearance White to pale yellow powderHighly hygroscopic.[1][3] Must be weighed in low-humidity environments.[1][2]
pKa ~2.5 (COOH), ~3.4 (COOH)Polyprotic acid behavior; exists as a dianion at physiological pH.[2]
Hygroscopicity HighPowder clumps rapidly upon exposure to air.[1]
Molecular Dissociation Logic

The following diagram illustrates the dissociation of the disodium salt in water, which drives its high solubility profile.

TicarcillinDissociation Ticarcillin Ticarcillin Disodium (Solid Powder) Dissociation Dissociation (Rapid) Ticarcillin->Dissociation Water Aqueous Solvent (H2O) Water->Dissociation TicAnion Ticarcillin Dianion (Solubilized Active Drug) Dissociation->TicAnion Soluble Sodium 2x Na+ Ions (Ionic Load) Dissociation->Sodium Soluble

Figure 1: Dissociation mechanism.[1][2] The separation of sodium ions renders the bulky beta-lactam core hydrophilic.

Solubility Data & Solvent Compatibility

The following data aggregates empirical solubility limits. While "freely soluble" is the pharmacopeial definition, practical lab limits are defined by viscosity and osmolarity.

Quantitative Solubility Table
SolventSolubility Limit (25°C)Application Notes
Water (SWFI) > 100 mg/mL Preferred. Optimal for stock solutions.[1][2] Clear to pale yellow.[1][4][5][6][7][8]
0.9% Saline (NS) > 100 mg/mLCompatible, but increases ionic strength.[1]
PBS (pH 7.2) ~ 10 mg/mLCaution. High phosphate concentrations can reduce solubility compared to water.[1][2]
DMSO ~ 50–125 mg/mLUseful for organic synthesis or specific hydrophobic assays.[1]
Ethanol < 2 mg/mLIncompatible. Do not use alcohols for reconstitution.[1]
DMF ~ 20 mg/mLLimited utility; toxic to biological systems.[1]

Critical Buffer Warning: Avoid reconstituting directly in buffers with pH < 6.0 or > 8.0. The beta-lactam ring is susceptible to acid-catalyzed and base-catalyzed hydrolysis.[1][2] Reconstitute in water first, then dilute into the final buffer.

Stability & Degradation Mechanisms[3]

This is the most frequent point of failure. Ticarcillin in solution degrades via hydrolysis of the beta-lactam ring to penicilloic acid, which is biologically inactive and potentially immunogenic.[1]

Stability Profile (Reconstituted Solution)
  • Room Temperature (20-25°C): < 6 hours.[1][2] (Significant degradation detectable after 6h).[1][2]

  • Refrigerated (4°C): < 72 hours. (Often cited as 7 days, but potency loss begins earlier. 72h is the safe limit for quantitative MIC assays).

  • Frozen (-20°C): 30 days.[1][2]

  • Deep Freeze (-80°C): > 6 months.[1][2]

Degradation Pathway Visualization

The beta-lactam ring tension makes it an "energy spring" ready to snap open upon nucleophilic attack (by water or hydroxide ions).[1][2]

DegradationPathway Active Active Ticarcillin (Intact Beta-Lactam Ring) Hydrolysis Hydrolysis Reaction (Ring Opening) Active->Hydrolysis Factors Catalysts: pH > 8.0, pH < 6.0 Heat (> 25°C) Nucleophiles Factors->Hydrolysis Inactive Penicilloic Acid Derivative (Biologically Inactive) Hydrolysis->Inactive Irreversible

Figure 2: The primary degradation pathway.[1][2] Once the ring opens, antibiotic activity is permanently lost.

Standard Operating Procedure (SOP): Preparation of 100 mg/mL Stock

Objective: Prepare a sterile, stable stock solution of Ticarcillin Disodium.

Materials
  • Ticarcillin Disodium Salt (Powder)[2][3][4][5][7][8][9]

  • Sterile Water for Injection (SWFI) or Molecular Grade Water (Nuclease-free)[1][2]

  • 0.22 µm Syringe Filter (PES or PVDF membrane; avoid Nylon if possible to prevent protein binding in complex media later)[1][2]

  • Sterile microcentrifuge tubes (Light-blocking amber tubes preferred)[1][2]

Protocol Workflow
  • Calculations:

    • Target Conc: 100 mg/mL.[1]

    • Target Volume: 10 mL.

    • Mass Required: 1.0 g.[1]

    • Note: No correction for salt is usually needed for potency unless the Certificate of Analysis (CoA) specifies a low potency (<800 µg/mg).[1]

  • Weighing:

    • Weigh 1.0 g of powder rapidly. The powder will absorb moisture from the air, becoming sticky. Close the source container immediately.

  • Solubilization:

    • Add approx. 8 mL of SWFI to a sterile tube.[1]

    • Add the powder to the water (do not add water to powder, to prevent clumping at the bottom).

    • Vortex gently or invert until fully dissolved.[1][2] Solution should be clear to pale yellow.[1][5][6][7][8]

    • Adjust final volume to 10 mL with SWFI.

  • Sterilization:

    • Pass the solution through a 0.22 µm syringe filter into a sterile receiver.

    • Why? Ticarcillin is not sterile unless labeled "Sterile for Injection."[1] Research grade salts often contain bacterial endotoxins or particulates.[1]

  • Aliquot & Storage:

    • Dispense into 500 µL or 1 mL aliquots.

    • Freeze immediately at -20°C.

    • Do not refreeze after thawing.[1][2][5]

ProtocolWorkflow Weigh 1. Weigh Powder (Low Humidity) Dissolve 2. Dissolve in SWFI (Add powder to water) Weigh->Dissolve Filter 3. Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot 4. Aliquot (Single-use volumes) Filter->Aliquot Freeze 5. Store at -20°C (Protect from light) Aliquot->Freeze

Figure 3: Operational workflow for stock preparation ensuring sterility and stability.

Troubleshooting & FAQs

Q: The solution turned dark yellow/orange after 2 days at 4°C. Is it safe to use? A: No. Darkening indicates significant oxidation and hydrolysis.[1] While some color change is normal (pale yellow), dark amber indicates degradation products.[1] Discard.

Q: Can I autoclave Ticarcillin? A: Absolutely not. The heat of autoclaving (121°C) will instantly destroy the beta-lactam ring.[1][2] You must use filter sterilization.[1][2]

Q: Can I mix Ticarcillin with Aminoglycosides (e.g., Gentamicin) in the same stock? A: No. Beta-lactams can chemically inactivate aminoglycosides when mixed in high concentrations in the same syringe or flask.[1] Administer/add them separately.

Q: My buffer is pH 8.5. Will Ticarcillin work? A: Activity will be compromised rapidly. If your experiment requires pH 8.5, add the Ticarcillin immediately before the start of the assay to minimize exposure time to the alkaline environment.

References

  • PubChem. Ticarcillin Disodium Compound Summary (CID 470375).[1][2] National Library of Medicine. Retrieved from [Link][2]

  • U.S. Food and Drug Administration (FDA). Timentin (Ticarcillin Disodium and Clavulanate Potassium) Prescribing Information.[1][2] Retrieved from [Link][2][4][5][7][8][10]

Sources

Protocols & Analytical Methods

Method

Application Note: Ticarcillin Sodium Protocol for Agrobacterium Elimination in Plant Tissue Culture

[1] Abstract & Introduction In Agrobacterium-mediated transformation, the critical bottleneck is often not the gene transfer itself, but the subsequent balance between eliminating the vector bacteria and preserving the v...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

In Agrobacterium-mediated transformation, the critical bottleneck is often not the gene transfer itself, but the subsequent balance between eliminating the vector bacteria and preserving the viability of the plant explant.[1] If the antibiotic is too weak, bacterial overgrowth destroys the culture; if too strong, phytotoxicity inhibits regeneration.

Ticarcillin Disodium is a carboxypenicillin beta-lactam antibiotic.[2][1] Unlike Carbenicillin, which degrades into phenylacetic acid (an auxin analogue) and can unintentionally alter plant growth regulator (PGR) balances, Ticarcillin is metabolically more stable and generally exhibits lower phytotoxicity in sensitive species such as Solanum lycopersicum (Tomato) and Nicotiana tabacum (Tobacco).[2][1]

This guide provides a rigorous protocol for using Ticarcillin Sodium to eliminate Agrobacterium tumefaciens while maintaining high regeneration frequencies.[2][1]

Mechanism of Action

To optimize the protocol, one must understand the target.[1] Ticarcillin is bactericidal during the active growth phase.[2] It acts by binding to specific Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall.[2]

  • Target: Peptidoglycan cross-linking enzymes (transpeptidases).[2][1]

  • Result: Inhibition of septum formation during binary fission, leading to cell wall instability and osmotic lysis.[1]

  • Resistance Note: Many Agrobacterium strains (e.g., EHA105, LBA4404) may carry chromosomal or plasmid-borne beta-lactamases.[2][1] While Ticarcillin is effective against many strains, it is susceptible to degradation by these enzymes.

    • Critical Decision: If your Agrobacterium strain is highly resistant, you must use Timentin (Ticarcillin + Clavulanic Acid) or supplement this protocol with Clavulanate.[2][1]

Visualization: Mechanism of Action[2][3][4]

TicarcillinMechanism Agro Agrobacterium tumefaciens (Active Growth Phase) PBP Penicillin-Binding Proteins (Transpeptidases) Agro->PBP Contains target Ticarcillin Ticarcillin Sodium (Beta-Lactam Ring) Ticarcillin->PBP Irreversible Binding Plant Plant Cell Wall (Unaffected) Ticarcillin->Plant No Binding Site Wall Peptidoglycan Synthesis PBP->Wall Normal Function: Cross-linking Lysis Osmotic Lysis (Bacterial Death) PBP->Lysis Inhibited Function: Weak Wall Structure

Figure 1: Ticarcillin targets bacterial PBPs, disrupting cell wall integrity without affecting plant cells.[2][1]

Critical Materials & Stock Preparation

Scientific Integrity Note: Beta-lactams are heat-labile.[2][1][3] Never autoclave Ticarcillin.

Stock Solution Protocol (100 mg/mL)
  • Weighing: Weigh 1.0 g of Ticarcillin Disodium salt.

  • Solvent: Dissolve in 10 mL of sterile, deionized water (Milli-Q grade).

    • Do not use buffers unless specified; water is sufficient for stability.[2][1]

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[2][1]

    • Why PES? It has low protein/drug binding compared to nylon or cellulose.[2][1]

  • Aliquot: Dispense into 1.0 mL aliquots in sterile microcentrifuge tubes.

  • Storage: Store at -20°C .

    • Shelf Life: 6 months frozen.[2][1]

    • Thawing: Thaw only once. Discard unused thawed portion.

Experimental Protocol: Agrobacterium Elimination

Phase 1: The "Kill Curve" (Optimization)

Before valuable transformation, determine the Minimum Inhibitory Concentration (MIC) for your specific Agrobacterium strain and the Phytotoxicity Threshold for your plant tissue.[2][1]

Experimental Setup:

  • Bacterial MIC: Inoculate liquid LB media with Agrobacterium. Add Ticarcillin at 0, 50, 100, 200, 300, 500 mg/L. Measure OD600 after 24h.

  • Plant Toxicity: Culture non-transformed explants on regeneration media with the same antibiotic gradient.[2][1] Score for necrosis (browning) and regeneration efficiency after 2 weeks.

Target Window: Select the lowest concentration that kills bacteria (clear broth) but allows >80% plant regeneration compared to control.

Phase 2: Transformation Workflow

Assuming a standard co-cultivation period (2-3 days), proceed as follows:

Step 1: The Wash (Critical for Bulk Removal)

Purpose:[2][1] Physically remove 90% of bacteria to prevent the antibiotic from being overwhelmed.[2][1]

  • Prepare liquid MS media (sugar-free is preferred to starve bacteria, but standard MS is acceptable).[2][1]

  • Add Ticarcillin (500 mg/L) to the wash media.[2]

  • Submerge explants and vortex gently for 30 seconds.

  • Soak for 15-30 minutes.

  • Blot explants dry on sterile filter paper.[2][1] Do not skip drying; excess liquid promotes bacterial swimming and hypoxia.[2][1]

Step 2: Selection & Elimination[2][1]
  • Prepare solid regeneration media (autoclaved and cooled to 50°C).

  • Add Ticarcillin (typical working conc: 200–400 mg/L) .

  • Add Plant Selection Agent (e.g., Kanamycin, Hygromycin).[2][1]

  • Transfer blotted explants to media.[2][1]

  • Subculture Frequency: Transfer to fresh media every 10-14 days.

    • Reasoning: Ticarcillin degrades over time (half-life in media is ~3-5 days at 25°C).[2][1] Frequent transfer ensures active pressure against bacteria.[2][1]

Visualization: Transformation Workflow

Workflow CoCult Co-Cultivation (2-3 Days) Wash Liquid Wash (Ticarcillin 500 mg/L) CoCult->Wash High Bacterial Load Blot Dry Blotting (Remove Liquid) Wash->Blot Physical Removal Select1 Selection Round 1 (Ticarcillin 300 mg/L) Blot->Select1 Chemical Elimination Select2 Selection Round 2 (Ticarcillin 200 mg/L) Select1->Select2 Subculture (14 days) Regen Regeneration Select2->Regen Bacteria Free

Figure 2: Step-by-step workflow for post-transformation bacterial management.

Comparative Analysis & Troubleshooting

Antibiotic Selection Matrix

Why choose Ticarcillin over others?

FeatureTicarcillin SodiumCarbenicillinCefotaxime
Class CarboxypenicillinCarboxypenicillinCephalosporin
Stability ModerateLow (Acid labile)High
Phytotoxicity Low (Species dependent)Low, but hormonal effectsModerate to High
Side Effects MinimalAuxin-like activity (Callus induction)Can inhibit shoot elongation
Cost ModerateModerateHigh
Best Use Sensitive plants (Tomato, Tobacco)Robust plants, or if callus is desiredHighly resistant bacteria
Troubleshooting Guide

Scenario 1: Bacterial Overgrowth (Cloudy slime around explant) [2][1]

  • Cause: Antibiotic concentration too low or resistant strain.[2][1]

  • Solution:

    • Wash explants again in 500 mg/L Ticarcillin.[2][1]

    • Increase plate concentration to 500 mg/L.

    • Switch to Timentin: Add Clavulanic acid (Potassium Clavulanate) at a 1:15 ratio (e.g., 300 mg/L Ticarcillin + 20 mg/L Clavulanate).[2][1]

Scenario 2: Explant Necrosis (Browning/Bleaching) [2][1]

  • Cause: Phytotoxicity.[2][1][3][]

  • Solution:

    • Lower Ticarcillin to 150-200 mg/L.[2][1]

    • Ensure you are not using Carbenicillin by mistake (which promotes callus but can cause issues in regeneration phases).[2]

    • Add antioxidants (Ascorbic Acid 50 mg/L) to the media to reduce oxidative stress.[2]

Scenario 3: No Regeneration (Stalled Callus)

  • Cause: "Masking Effect."[2][1] The bacteria are suppressed but not killed, draining nutrients; OR the antibiotic is inhibiting morphogenesis.[1]

  • Solution: Perform a "streak test."[2][1][5] Rub the explant on a bacterial LB plate without antibiotics.[2] If bacteria grow, you have suppression, not elimination. Increase dose or switch antibiotic class (e.g., to Cefotaxime).[2][1]

References

  • Ling, H.Q., Kriseleit, D. & Ganal, M.W. (1998).[1][5][6] Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.).[2][5][6] Plant Cell Reports, 17, 843–847.[5][6]

  • Nauerby, B., Billing, K. & Wyndaele, R. (1997).[1][7] Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime in concentrations suitable for elimination of Agrobacterium tumefaciens.[5][6] Plant Science, 123(1-2), 169-177.[2][1]

  • Gold Biotechnology. (n.d.).[2][1] Ticarcillin Disodium Product Information & Stock Preparation.

  • PhytoTechnology Laboratories. (n.d.).[2][1] Antibiotic Selection Guide for Plant Tissue Culture.

Sources

Application

Preparation of sterile ticarcillin sodium stock solution 100 mg/mL

Application Note: Preparation of Sterile Ticarcillin Disodium Stock Solution (100 mg/mL) Executive Summary This guide details the protocol for preparing a 100 mg/mL stock solution of Ticarcillin Disodium.[1] Ticarcillin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Sterile Ticarcillin Disodium Stock Solution (100 mg/mL)

Executive Summary

This guide details the protocol for preparing a 100 mg/mL stock solution of Ticarcillin Disodium.[1] Ticarcillin is a carboxypenicillin effective against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Due to the inherent instability of the beta-lactam ring in aqueous solution, this protocol emphasizes cold-chain handling , filtration sterilization (never autoclaving), and single-use aliquoting to maintain antibiotic potency.[1]

Scientific Foundation & Rationale

Mechanism of Action

Ticarcillin functions as a suicide inhibitor of bacterial cell wall synthesis.[1] It binds to Penicillin-Binding Proteins (PBPs) inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis.[1] This results in cell lysis due to osmotic instability.[1]

  • Key Constraint: The beta-lactam ring responsible for this binding is highly susceptible to hydrolysis by heat and acidic/alkaline pH.[1]

Material Science & Solubility
  • Compound: Ticarcillin Disodium (CAS: 4697-14-7)[1][2][3][4][5]

  • Molecular Weight: 428.39 g/mol (Disodium salt)[1][3][4][6]

  • Solubility: Highly soluble in water (>100 mg/mL).[1] While some sources cite lower limits for specific forms, the disodium salt readily dissolves at 100 mg/mL, making it an ideal 1000x stock for standard 100 µg/mL working concentrations.

  • Stability:

    • Solid State: Stable at 2–8°C (desiccated).[1]

    • Liquid State: Unstable.[1] Hydrolysis occurs rapidly at room temperature.[1]

    • Sterilization:[7]Heat Sensitive. Autoclaving will destroy the molecule.[1]

Reagents & Equipment

ComponentSpecificationPurpose
Ticarcillin Disodium High Purity (>800 µg/mg potency)Active Pharmaceutical Ingredient
Solvent Molecular Biology Grade Water (Milli-Q)Dissolution medium (neutral pH)
Sterilization 0.22 µm PES (Polyethersulfone) FilterCold sterilization (Low protein binding)
Vessel Sterile 15 mL or 50 mL Conical TubesMixing and collection
Storage Sterile 1.5 mL Microcentrifuge TubesAliquoting for freeze storage

Detailed Protocol

Step 1: Potency Calculation (The "Hidden" Variable)

Antibiotic powders are rarely 100% pure.[1] The "potency" (usually expressed as µg/mg) must be accounted for to ensure the stock is truly 100 mg/mL of active ticarcillin.[1]



  • Example: If your powder has a potency of 850 µg/mg (0.85 mg/mg) and you want 10 mL of 100 mg/mL stock:

    
    [1]
    
Step 2: Dissolution
  • Weigh the calculated mass of Ticarcillin Disodium powder.[1]

  • Add the powder to a sterile tube.

  • Add active solvent (Milli-Q water) to approximately 80% of the final volume .[1]

    • Why? Adding water to the full volume immediately will result in a final volume >10 mL due to the displacement of the powder.

  • Vortex gently or invert until completely dissolved.[1] The solution should be clear and colorless to pale yellow.[1]

  • Add solvent to reach the exact final volume (e.g., 10 mL).[1]

Step 3: Sterilization (Filtration)[1][9]
  • Draw the solution into a sterile syringe (10–20 mL capacity).

  • Attach a 0.22 µm PES syringe filter .

  • Dispense the solution through the filter into a fresh, sterile collection tube.

    • Note: Discard the first 0.5 mL of filtrate if maximum purity is required, as it may contain extractables from the filter membrane (though modern PES filters are generally clean).[1]

Step 4: Aliquoting & Storage
  • Immediately dispense the sterile stock into 1 mL aliquots in sterile microcentrifuge tubes.

  • Labeling: Include Name, Concentration, Date, and Solvent.

  • Freeze: Store at -20°C .

    • Shelf Life: 3–6 months at -20°C.[1]

    • Thawed Stability: Use within 24 hours at 4°C. Do not refreeze.

Workflow Visualization

G Start Start: Calculate Mass (Adjust for Potency) Weigh Weigh Powder Start->Weigh Dissolve Dissolve in 80% Vol (Milli-Q Water) Weigh->Dissolve Adjust Adjust to Final Vol Dissolve->Adjust Filter Sterilize: 0.22 µm Filter (NO AUTOCLAVE) Adjust->Filter Clear Solution Aliquot Aliquot (1 mL) Filter->Aliquot Sterile Filtrate Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of sterile Ticarcillin stock. Note the critical filtration step highlighted in red.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation Saturation or pH driftEnsure water is neutral (pH 7.0).[1] Warm slightly to 30°C (briefly) to aid dissolution.
Yellow Discoloration Oxidation/DegradationDiscard.[1] Ticarcillin degrades to penicilloic acid which is yellow/brown.[1]
Bacterial Growth Filter failureCheck filter integrity. Ensure aseptic technique in a laminar flow hood.
Low Activity Freeze-Thaw damageUse single-use aliquots.[1] Never refreeze a thawed tube.[1][8][9]
Decision Logic for Usage

Decision Check Inspect Thawed Aliquot Clear Solution Clear? Check->Clear Use Proceed to Experiment Clear->Use Yes Discard Discard Immediately Clear->Discard No (Precipitate/Yellow)

Figure 2: Quick decision guide for assessing stock integrity before experimental use.

References

  • PubChem. (2023).[1] Ticarcillin Disodium (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Method

Technical Application Note: Optimization of Ticarcillin/Clavulanate (Timentin) in Research Workflows

Introduction & Mechanism of Action Ticarcillin/Clavulanate (formerly marketed as Timentin) is a synergistic antimicrobial combination essential in modern biotechnology, particularly in plant tissue culture and microbiolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Ticarcillin/Clavulanate (formerly marketed as Timentin) is a synergistic antimicrobial combination essential in modern biotechnology, particularly in plant tissue culture and microbiological research. While its clinical use has waned in favor of newer carbapenems, it remains the "Gold Standard" for eliminating Agrobacterium tumefaciens following plant transformation due to its high efficacy and low phytotoxicity compared to carbenicillin or cefotaxime.

The Synergistic Mechanism

The combination addresses the primary resistance mechanism in Gram-negative bacteria: beta-lactamase production.

  • Ticarcillin: A carboxypenicillin that inhibits peptidoglycan cross-linking by binding to Penicillin-Binding Proteins (PBPs), leading to cell lysis.

  • Clavulanic Acid: A "suicide inhibitor" containing a beta-lactam ring. It binds irreversibly to serine beta-lactamases, preventing them from hydrolyzing the ticarcillin.

Visualizing the Interaction

The following diagram illustrates how Clavulanate protects Ticarcillin, allowing it to reach its target.

MechanismOfAction cluster_protection Synergistic Protection Ticarcillin Ticarcillin (Beta-Lactam) PBP Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Binds Target Clavulanate Clavulanic Acid (Inhibitor) BetaLactamase Beta-Lactamase (Bacterial Enzyme) Clavulanate->BetaLactamase Irreversible Binding (Suicide Inhibition) BetaLactamase->Ticarcillin Hydrolyzes (Resistance) CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Cross-linking Lysis Bacterial Cell Lysis CellWall->Lysis Structural Failure

Figure 1: Mechanism of Action.[1][2] Clavulanic acid neutralizes Beta-Lactamase, allowing Ticarcillin to bind PBPs and induce cell lysis.

Protocol: Stock Solution Preparation

Critical Note: Ticarcillin is hygroscopic and heat-sensitive. NEVER autoclave Timentin solutions.

Materials
  • Ticarcillin Disodium / Clavulanate Potassium powder (15:1 ratio).[3]

  • Sterile Deionized Water (Milli-Q or equivalent).

  • 0.22 µm PES (Polyethersulfone) syringe filter.

  • Sterile cryovials.

Step-by-Step Methodology
  • Calculation: The standard stock concentration is 100 mg/mL or 150 mg/mL .

    • Note: Calculations are usually based on the combined weight of the 15:1 mixture.

  • Solubilization: Weigh the powder in a sterile container. Add sterile water to approximately 80% of the final volume. Vortex gently until fully dissolved.

    • Caution: The solution may warm slightly (exothermic).

  • Volume Adjustment: Adjust to final volume with sterile water.

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile receiver.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 1 mL or 5 mL) to avoid freeze-thaw cycles.

    • Storage: -20°C (Stable for 6-12 months).

    • Thawed Stability: Use within 24 hours at 4°C. Discard if color turns dark yellow/brown.

Application Note: Agrobacterium Elimination in Plant Tissue Culture[4][5][6]

This is the primary research application for Timentin. Unlike carbenicillin, Timentin does not break down into auxin-like byproducts (phenylacetic acid), making it superior for regeneration protocols where hormonal balance is critical.

Comparative Efficacy Data

The following table summarizes why Timentin is preferred over alternatives for Agrobacterium suppression.

AntibioticTypical Conc.[1][3][4][5][6][7][8] (mg/L)PhytotoxicityEffect on RegenerationMechanism of Phytotoxicity
Timentin 150 - 400 Low Neutral Minimal interaction with plant hormones.
Carbenicillin200 - 500ModerateInhibitoryDegrades to auxin analogs; alters callus morphology.
Cefotaxime250 - 500Low/ModVariableCan inhibit shoot regeneration in some species.
Workflow: Post-Transformation Selection

PlantTissueCulture cluster_critical Critical Control Point Explant Plant Explant (Leaf Disc/Callus) Infection Infection with Agrobacterium (+ Plasmid) Explant->Infection CoCult Co-Cultivation (2-3 Days, No Antibiotics) Infection->CoCult Wash Wash Step (Sterile Water) CoCult->Wash Selection Selection Media (Timentin + Selective Agent) Wash->Selection Add Timentin (200-400 mg/L) Regen Shoot/Callus Regeneration Selection->Regen Agrobacterium Eliminated

Figure 2: Plant Transformation Workflow. Timentin is introduced at the Selection stage to eliminate bacterial vectors without harming plant tissue.

Protocol Details
  • Media Preparation: Prepare MS (Murashige & Skoog) media with agar and autoclave.

  • Cooling: Allow media to cool to 45-50°C in a water bath.

    • Warning: Adding Timentin above 50°C causes rapid degradation.

  • Incorporation: Add the filter-sterilized Timentin stock to a final concentration of 200 mg/L (standard) up to 400 mg/L (for recalcitrant Agrobacterium strains).

  • Pouring: Mix gently by swirling (avoid bubbles) and pour plates.

  • Use: Transfer washed explants onto the media. Subculture every 2 weeks to fresh Timentin-containing media until Agrobacterium is undetectable (usually 4-8 weeks).

Application Note: MIC Determination (Research)

While clinical breakpoints are largely historical, researchers often need to determine Minimum Inhibitory Concentrations (MIC) for environmental isolates or multi-drug resistant (MDR) Pseudomonas.

Broth Microdilution Protocol

Objective: Determine the MIC of Ticarcillin/Clavulanate against a Gram-negative isolate.

  • Inoculum Prep: Prepare a 0.5 McFarland standard bacterial suspension (~1.5 x 10^8 CFU/mL) in saline. Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well round-bottom plate.

  • Antibiotic Dilution:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of Timentin stock (adjusted to 2x highest desired concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Note: The Clavulanic acid concentration is often fixed (e.g., constant 2 µg/mL) or tested at a fixed ratio (15:1) depending on the specific research standard (CLSI vs. EUCAST methodologies differ here; for Timentin, a fixed ratio is common in older literature).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11 (Well 11 is the Growth Control). Well 12 is the Sterility Control.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Reference Breakpoints (Historical/Research Use Only)

Note: These values are based on historical CLSI standards for Pseudomonas aeruginosa and are for research benchmarking, not clinical diagnosis.

  • Susceptible (S): ≤ 64 µg/mL

  • Intermediate (I): - (Gap often exists or varies by standard)

  • Resistant (R): ≥ 128 µg/mL

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Ticarcillin Mechanism of Action. PubChem Compound Summary. Retrieved from [Link]

  • Niedz, R. P., et al. (1995). The effects of timentin on the regeneration of citrus. Plant Cell, Tissue and Organ Culture.[9][5][10] (Contextual citation for phytotoxicity comparison).

  • Clinical and Laboratory Standards Institute (CLSI). (Historical). Performance Standards for Antimicrobial Susceptibility Testing. (Referenced for historical breakpoints).

Sources

Application

Ticarcillin sodium selection agent for bacterial transformation

Application Note: Ticarcillin Sodium & Timentin™ in Genetic Transformation Executive Summary Ticarcillin Disodium (often used in combination with Clavulanate Potassium as Timentin™ ) is a carboxypenicillin antibiotic cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ticarcillin Sodium & Timentin™ in Genetic Transformation

Executive Summary

Ticarcillin Disodium (often used in combination with Clavulanate Potassium as Timentin™ ) is a carboxypenicillin antibiotic critical to plant biotechnology and microbiology. While it shares the


-lactam core with Ampicillin, its application profile is distinct. It is primarily deployed as a negative selection agent  to eliminate Agrobacterium tumefaciens following plant tissue co-cultivation, owing to its high bactericidal activity and low phytotoxicity compared to Carbenicillin. Secondarily, it serves as a high-fidelity positive selection agent  for bla (AmpR) expressing E. coli, eliminating satellite colonies in long-duration cultures.

This guide provides the mechanistic grounding, stability data, and validated protocols required to integrate Ticarcillin into high-throughput transformation workflows.

Mechanism of Action & Resistance

Ticarcillin targets the final stage of bacterial cell wall assembly.[1] It binds irreversibly to Penicillin-Binding Proteins (PBPs), specifically transpeptidases, inside the bacterial cell wall.

  • Primary Mechanism: Inhibition of peptidoglycan cross-linking, leading to osmotic instability and cell lysis (bactericidal).[1]

  • The Clavulanate Synergy: Many Agrobacterium strains and satellite E. coli secrete

    
    -lactamases (e.g., TEM-1). Ticarcillin alone is susceptible to hydrolysis. Clavulanic acid  acts as a "suicide inhibitor," permanently binding to the 
    
    
    
    -lactamase active site, thereby protecting Ticarcillin.

Mechanism cluster_action Synergistic Action (Timentin) Ticarcillin Ticarcillin (Beta-Lactam) PBP Penicillin-Binding Proteins (Transpeptidase) Ticarcillin->PBP Binds & Inhibits CellWall Peptidoglycan Cross-Linking Ticarcillin->CellWall Blocks Synthesis Clavulanate Clavulanate (Beta-Lactamase Inhibitor) BetaLactamase Beta-Lactamase Enzyme Clavulanate->BetaLactamase Irreversibly Inhibits Bacteria Agrobacterium / E. coli Bacteria->BetaLactamase Secretes PBP->CellWall Catalyzes BetaLactamase->Ticarcillin Hydrolyzes (Inactivates) Lysis Cell Lysis (Death) CellWall->Lysis Structural Failure

Figure 1: Synergistic mechanism of Ticarcillin and Clavulanate.[2][3][4] Clavulanate neutralizes the bacterial defense (


-lactamase), allowing Ticarcillin to disable cell wall synthesis.[5]

Strategic Selection: When to Use Ticarcillin

Choosing the right antibiotic is a balance between bacterial killing power and host toxicity.

Table 1: Comparative Efficacy of Transformation Antibiotics

FeatureTicarcillin/Clavulanate (Timentin)CarbenicillinCefotaximeAmpicillin
Primary Use Agrobacterium eliminationAgrobacterium eliminationAgrobacterium eliminationE. coli Plasmid Selection
Phytotoxicity Low (Promotes regeneration)Moderate (High auxin-like effects)Low (But some species sensitive)High (Not used in plants)
Stability (Media) Moderate (2-4 days @ 25°C)Low (Acid sensitive)HighLow
Cost HighModerateModerateLow
Satellite Colonies Zero (Strict selection)LowN/AHigh (Degrades rapidly)

Key Insight: Use Ticarcillin/Clavulanate when your plant explants (e.g., Tobacco, Arabidopsis, Tomato) show necrosis or poor regeneration on Carbenicillin, or when Agrobacterium overgrowth persists despite Cefotaxime treatment.

Protocol 1: Preparation of Stock Solutions

Critical Note: Ticarcillin is hygroscopic and hydrolytically unstable. Never autoclave Ticarcillin solutions.

Reagents:

  • Ticarcillin Disodium / Clavulanate Potassium mixture (15:1 ratio standard).

  • Sterile distilled deionized water (ddH₂O).

  • 0.22 µm PES (Polyethersulfone) syringe filter.

Step-by-Step:

  • Calculate: Target stock concentration is typically 100 mg/mL or 150 mg/mL .

  • Weigh: Weigh the powder quickly to minimize moisture absorption.

  • Dissolve: Add sterile ddH₂O. Vortex gently. Do not heat.

  • Sterilize: Pass the solution through a 0.22 µm PES filter into a sterile cryovial.

    • Why PES? It has low protein/drug binding compared to nylon.

  • Aliquot: Dispense into small volumes (e.g., 1 mL) to avoid freeze-thaw cycles.

  • Storage:

    • -20°C: Stable for 6–12 months.

    • 4°C: Stable for <72 hours.[6] (Discard if color turns dark yellow/amber).

Protocol 2: Agrobacterium Elimination in Plant Tissue Culture

This is the industry-standard workflow for generating transgenic plants.

Objective: Kill the vector (Agrobacterium) while allowing the transformed plant tissue to regenerate.

Workflow Diagram:

PlantTrans Inoculation 1. Inoculation (Explant + Agrobacterium) CoCult 2. Co-Cultivation (2-3 Days, No Antibiotics) Inoculation->CoCult Wash 3. Wash Step (Liquid Media + Timentin) CoCult->Wash Selection 4. Selection Media (Solid Media + Timentin + Kanamycin/Hygro) Wash->Selection Regen 5. Regeneration (Shoots appear, Agro dies) Selection->Regen Optimal Ratio Necrosis FAILURE: Necrosis (Too much antibiotic) Selection->Necrosis >500 mg/L Overgrowth FAILURE: Bacterial Overgrowth (Too little antibiotic) Selection->Overgrowth <100 mg/L

Figure 2: Integration of Ticarcillin (Timentin) into the transformation workflow.

Detailed Procedure:

  • Co-Cultivation: Incubate plant explants with Agrobacterium for 48–72 hours on antibiotic-free media to allow gene transfer.

  • The Wash (Critical):

    • Transfer explants to a sterile flask.

    • Wash with sterile liquid MS media containing 500 mg/L Timentin . Shake gently for 30 mins.

    • Reasoning: This high-dose liquid wash removes the bulk of the planktonic bacteria.

  • Solid Selection Media Preparation:

    • Prepare MS media with plant hormones and the plant selection agent (e.g., Kanamycin).

    • Autoclave and cool to 50°C .

    • Add Timentin to a final concentration of 150–200 mg/L (Standard) or 300 mg/L (Recalcitrant strains).

    • Note: Do not add Timentin to hot media (>55°C) as it degrades rapidly.

  • Plating: Blot explants dry on sterile filter paper and place on the selection media.

  • Sub-culture: Transfer to fresh media containing Timentin every 10–14 days.

    • Observation: Look for "halos" of bacterial growth. If observed, increase Timentin to 300 mg/L for one passage.

Protocol 3: Satellite-Free E. coli Selection

Objective: Selection of high-copy plasmids in E. coli for long incubations (e.g., protein expression induction) without satellite colonies.

Context: Ampicillin degrades rapidly in culture. Satellite colonies (non-resistant cells) grow around the resistant colonies once the antibiotic is depleted. Ticarcillin is more stable and strictly enforces selection.

Procedure:

  • Media: Prepare LB Agar or Liquid Broth. Autoclave.

  • Add Antibiotic: Cool to 50°C. Add Ticarcillin Disodium (without Clavulanate is acceptable here, but Timentin works too) to 50–100 µg/mL .

  • Transformation: Plate transformed E. coli (must carry bla gene/AmpR).

  • Incubation: Incubate at 37°C.

    • Result: Colonies will be uniform. No tiny satellite colonies will appear even after 24+ hours.

Troubleshooting & Optimization

ProblemDiagnosisSolution
Bacterial Overgrowth (Milky slime) Antibiotic concentration too low or degraded.1. Increase Timentin to 300 mg/L.2. Ensure media was cooled to 50°C before adding.3. Use fresh stock.
Plant Tissue Necrosis (Browning) Phytotoxicity.1.[7][8] Switch from Carbenicillin to Ticarcillin (if not already used).2. Lower dose to 100 mg/L.3. Test Cefotaxime as an alternative.
Precipitate in Stock Solution Degradation or saturation.Discard immediately. Do not use if particulates are visible.
No Transformation (Plant) Antibiotic added too early.Ensure the 2-3 day co-cultivation period is strictly antibiotic-free.

References

  • Nauerby, B., Billing, K., & Wyndaele, R. (1997).[8] Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime in concentrations eliminating Agrobacterium tumefaciens.[3] Plant Science, 123(1-2), 169-177. Link

  • Cheng, Z. M., et al. (1998).[9] Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation.[9] Plant Cell Reports, 17(8), 646-649. Link

  • Gold Biotechnology. (n.d.). Ticarcillin/Clavulanate (Timentin) Antibiotic Properties and Usage.[3][4][7][8][9][10][11] GoldBio Technical Documents. Link

  • PhytoTechnology Laboratories. (2020). Antibiotic Selection Guide for Plant Tissue Culture. PhytoTech Labs Technical Guide. Link

  • Ogawa, Y., & Mii, M. (2004). Screening for highly active β-lactam antibiotics against Agrobacterium tumefaciens. Archives of Microbiology, 181, 331–336. Link

Sources

Method

Application Note: Protocol for Adding Ticarcillin (and Timentin) to LB Agar Plates

Abstract & Scope This application note provides a definitive protocol for the preparation of Lysogeny Broth (LB) agar plates supplemented with Ticarcillin. While Ticarcillin is a carboxypenicillin effective against Gram-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive protocol for the preparation of Lysogeny Broth (LB) agar plates supplemented with Ticarcillin. While Ticarcillin is a carboxypenicillin effective against Gram-negative bacteria (including Pseudomonas aeruginosa), it is most frequently utilized in research as Timentin (a 15:1 mixture of Ticarcillin and Clavulanic Acid). Timentin is the gold standard for eliminating Agrobacterium tumefaciens in plant tissue culture following transformation events. This guide addresses the physicochemical properties of the antibiotic, thermal stability constraints, and precise workflows to ensure experimental reproducibility.

Mechanism of Action

To optimize the use of Ticarcillin, researchers must understand the dual-mechanism often employed (Timentin).

  • Ticarcillin (The Sword): A semi-synthetic carboxypenicillin. It acts as a structural analogue of the D-alanyl-D-alanine moiety in peptidoglycan.[1] It irreversibly binds to Penicillin-Binding Proteins (PBPs) , specifically transpeptidases, inside the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell wall instability and osmotic lysis.

  • Clavulanic Acid (The Shield): Many bacteria (including Agrobacterium and resistant E. coli) secrete

    
    -lactamases, enzymes that hydrolyze the 
    
    
    
    -lactam ring of Ticarcillin, rendering it inert. Clavulanic acid is a "suicide inhibitor" that permanently binds to these
    
    
    -lactamases, protecting the Ticarcillin.
Mechanistic Pathway Visualization

G cluster_protection Timentin Synergy Ticarcillin Ticarcillin (Beta-Lactam) PBP Penicillin Binding Proteins (PBPs) Ticarcillin->PBP Binds Active Site Clavulanate Clavulanic Acid (Inhibitor) BetaLactamase Beta-Lactamase Enzyme Clavulanate->BetaLactamase Irreversible Binding (Neutralizes) Bacteria Target Bacterium (e.g., Agrobacterium) Bacteria->BetaLactamase Secretes BetaLactamase->Ticarcillin Hydrolyzes (Destroys) CellWall Cell Wall Synthesis Halted PBP->CellWall Inhibits Cross-linking Lysis Osmotic Lysis (Death) CellWall->Lysis

Figure 1: Synergistic mechanism of Timentin. Clavulanic acid neutralizes bacterial defense enzymes, allowing Ticarcillin to inhibit cell wall synthesis.

Materials & Reagents

Antibiotic Stock Preparation

Ticarcillin is heat-labile and cannot be autoclaved . It must be prepared as a concentrated stock solution and filter-sterilized.[2]

  • Reagent: Ticarcillin Disodium (or Timentin: Ticarcillin Disodium + Potassium Clavulanate, 15:1).[3][4]

  • Solvent: Sterile distilled deionized water (ddH₂O). Note: Unlike Chloramphenicol (Ethanol) or Tetracycline (Ethanol), Ticarcillin is highly water-soluble.

  • Stock Concentration: 100 mg/mL (1000x for standard E. coli use; 200-500x for Agrobacterium).

Storage[3][5][6]
  • Lyophilized Powder: Store at +4°C (short term) or -20°C (long term). Desiccate.

  • Stock Solution: Aliquot into single-use volumes (e.g., 1 mL) and store at -20°C. Avoid freeze-thaw cycles. Stability is approx. 3-6 months at -20°C.[5]

Experimental Protocol

Workflow Diagram

Workflow Start Weigh LB Agar Powder Autoclave Autoclave 121°C, 15 psi, 20 min Start->Autoclave Cooling Cool Media to 50-55°C (Water Bath Recommended) Autoclave->Cooling Addition Add Antibiotic to Molten Agar (Sterile Technique) Cooling->Addition PrepStock Thaw/Prepare Antibiotic Stock (100 mg/mL) PrepStock->Addition Filter Sterilize Mixing Swirl Gently (Avoid Bubbles) Addition->Mixing Pouring Pour Plates (~25mL/plate) Allow to Solidify Mixing->Pouring Storage Store at 4°C (Inverted, Dark) Pouring->Storage

Figure 2: Step-by-step workflow for preparing antibiotic-supplemented agar.

Detailed Steps
Step 1: Prepare LB Agar Base
  • Weigh 37 g of pre-mixed LB Agar powder (or 10g Tryptone, 5g Yeast Extract, 10g NaCl, 15g Agar) per 1 Liter of ddH₂O.

  • Autoclave at 121°C (15 psi) for 20 minutes.

Step 2: Thermal Equilibration (CRITICAL)

Why? Adding Ticarcillin to boiling agar (>60°C) hydrolyzes the


-lactam ring, destroying antibiotic activity immediately.
  • Transfer the autoclaved bottle to a 55°C water bath .

  • Allow to equilibrate for 30–60 minutes.

  • The "Hand Test": If you can hold the bottle with a gloved hand for 5 seconds without burning, it is ready (~50-55°C).

Step 3: Antibiotic Addition

Calculate the required volume using


.

Standard Concentrations Table:

ApplicationAntibiotic FormStock Conc. (

)
Working Conc. (

)
Dilution FactorVol.[6] per 1L Media
E. coli Selection Ticarcillin100 mg/mL100 µg/mL1:10001 mL
Agrobacterium Kill Timentin100 mg/mL200 µg/mL1:5002 mL
High-Stringency Timentin100 mg/mL500 µg/mL1:2005 mL
  • In a laminar flow hood, aseptically pipette the calculated volume of stock solution into the molten agar.

  • Swirl gently to mix. Do not shake vigorously, as bubbles are difficult to remove from agar.

Step 4: Pouring and Curing
  • Pour ~20-25 mL per 100mm Petri dish.

  • Allow plates to solidify at room temperature (approx. 30-60 mins).

  • Curing: To prevent condensation and "smearing" of colonies, invert the plates (lid down) and leave them at room temperature overnight, or incubate at 37°C for 1 hour before storage.

Critical Parameters & Troubleshooting

Thermal Instability

Ticarcillin is significantly less stable than Ampicillin or Carbenicillin.

  • Half-life in plates: At 4°C, Ticarcillin plates lose ~10-15% activity per week.

  • Recommendation: Use plates within 2-3 weeks of preparation. Do not use plates older than 4 weeks for critical cloning steps.

Satellite Colonies

While Timentin reduces satellite colonies compared to Ampicillin alone, they can still appear if the incubation extends beyond 16-20 hours.

  • Cause: Secreted

    
    -lactamases from the main colony degrade the surrounding antibiotic, allowing non-resistant "satellite" cells to grow in the halo.
    
  • Solution: Do not over-incubate. If satellites are problematic, increase the Timentin concentration to 150 µg/mL.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Growth (Transformants) Agar was too hot when antibiotic added.Ensure agar is <55°C before adding stock.
No Growth (General) Stock concentration error (too high).Verify calculations. Check if mg/L vs mg/mL was confused.
Lawn of Growth Antibiotic degraded or omitted.Check stock storage (-20°C). Did you add antibiotic?
Precipitate in Stock Frozen stock concentrated/crashed out.Warm stock to 37°C and vortex until clear before use.
Wet/Slimy Colonies Plates too wet (condensation).Dry plates (inverted/lid ajar) in hood for 20 mins before use.

References

  • Addgene. (2017).[7] Pouring LB Agar Plates and Antibiotic Concentrations.[7][8] Addgene Protocols.[8] [Link]

  • PhytoTechnology Laboratories. (2017). Timentin Solution Product Information Sheet.[4] PhytoTech Labs.[4] [Link]

  • National Institutes of Health (NIH). (2015). Antibiotic stability over six weeks in aqueous solution. PubMed Central. [Link]

Sources

Application

Application Note: Optimized Storage and Handling of Reconstituted Ticarcillin Sodium Aliquots

Abstract Ticarcillin sodium is a carboxypenicillin antibiotic widely used in microbiological research and drug development assays (e.g., MIC determination, plant tissue culture). However, its beta-lactam core renders it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ticarcillin sodium is a carboxypenicillin antibiotic widely used in microbiological research and drug development assays (e.g., MIC determination, plant tissue culture). However, its beta-lactam core renders it highly susceptible to hydrolysis in aqueous solution, a process accelerated by temperature, improper pH, and freeze-thaw cycles. This Application Note provides a scientifically rigorous protocol for the reconstitution, aliquoting, and long-term storage of ticarcillin sodium. Data indicates that while clinical stability is often capped at 72 hours (4°C), research-grade aliquots stored at -80°C can maintain functional potency for up to 6 months if specific buffering and handling protocols are strictly followed.

Introduction & Mechanism of Instability

The Hydrolysis Threat

The primary mechanism of ticarcillin degradation is the hydrolysis of the beta-lactam ring. In aqueous environments, nucleophilic attack (often by hydroxide ions or water molecules) opens this ring, converting the active antibiotic into penicilloic acid , which lacks antibacterial activity.[1]

This reaction follows pseudo-first-order kinetics and is heavily influenced by:

  • Temperature: Degradation rates double (approximately) for every 10°C increase.

  • pH: Ticarcillin is most stable between pH 6.0 and 7.0. Outside this range (pH < 5.5 or > 7.5), acid- or base-catalyzed hydrolysis accelerates rapidly.

  • Concentration: Higher concentration stock solutions (e.g., 100 mg/mL) are generally more stable than dilute working solutions due to self-buffering effects, though they are prone to precipitation if frozen too slowly.

The "Aliquot" Imperative

Repeated freeze-thaw cycles cause the formation of ice crystals that can shift local pH within the cryo-concentrated liquid phase, catalyzing hydrolysis even in frozen states. Therefore, the Single-Use Aliquot System is the only validated method for maintaining long-term library integrity.

Protocol: Reconstitution and Aliquoting

Materials Required[2][3][4][5]
  • Lyophilized Ticarcillin Sodium (USP/Research Grade).

  • Solvent: Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride (NS).

    • Note: Avoid Dextrose (D5W) for long-term frozen storage as it decreases stability.

  • Filtration: 0.22 µm Polyethersulfone (PES) syringe filters (Low protein binding).

  • Storage: Sterile, screw-cap cryovials (Polypropylene).

Step-by-Step Methodology

Step 1: Calculation & Weighing Calculate the mass required for a high-concentration stock solution (typically 100 mg/mL ).

  • Formula:

    
    
    
  • Insight: Always account for the potency (usually ~800-900 µg/mg for sodium salts) listed on the CoA.

Step 2: Solubilization Add 2/3 of the calculated solvent volume to the powder. Vortex gently until fully dissolved. The solution should be clear and colorless to pale yellow.[2] Add remaining solvent to reach final volume.

  • Critical Check: If the solution turns dark yellow or brown immediately, the powder has degraded; discard.

Step 3: Sterilization (Filtration) Pass the solution through a 0.22 µm PES filter into a sterile reservoir.

  • Why PES? Cellulose acetate or nylon filters can bind antibiotics, reducing actual concentration.

Step 4: Aliquoting Dispense into cryovials in volumes appropriate for single experiments (e.g., 500 µL or 1 mL).

  • Rule:Never store a volume > 10% of the total batch in a single tube unless intended for bulk usage.

Step 5: Flash Freezing Place aliquots immediately at -80°C.

  • Optional: Flash freezing in liquid nitrogen before -80°C storage minimizes cryo-concentration damage, though direct -80°C placement is sufficient for general microbiology.

Storage Stability Data

The following table synthesizes stability data for 100 mg/mL stock solutions.

Storage ConditionTemperatureStability Duration (Research)*Clinical Guideline**Notes
Room Temp 20°C - 25°C< 24 Hours6 HoursRapid hydrolysis. Use immediately.
Refrigerated 2°C - 8°C7 Days (90% potency)72 HoursSuitable for short-term assays (e.g., week-long MIC).
Standard Freezer -20°C30 Days30 DaysSlow degradation occurs. Not for long-term banking.
Deep Freeze -70°C / -80°C3 - 6 MonthsN/AGold Standard for research banking.

*Research Stability defined as retention of >90% antimicrobial activity via HPLC or Bioassay. **Clinical Guideline refers to FDA-approved labeling for Timentin (Ticarcillin/Clavulanate), which is stricter due to patient safety and Clavulanate instability.

Visualizing the Workflow

G cluster_storage Storage Options Start Lyophilized Powder (Store at 4°C) Recon Reconstitution (100 mg/mL in SWFI) Start->Recon Filter Sterile Filtration (0.22 µm PES) Recon->Filter Aliquot Aliquot into Cryovials (Single-use volumes) Filter->Aliquot StoreRT Room Temp (25°C) Use within 6-24 hrs Aliquot->StoreRT Store4C Fridge (4°C) Use within 7 days Aliquot->Store4C Store20C Freezer (-20°C) Use within 30 days Aliquot->Store20C Store80C Deep Freeze (-80°C) Use within 6 months Aliquot->Store80C Use Experimental Use StoreRT->Use Check Quality Check (Color/Precipitate) Store4C->Check Thaw Thaw Protocol (Thaw at 4°C or RT) Store20C->Thaw Store80C->Thaw Thaw->Check Check->Use Clear/Pale Yellow Discard Discard Check->Discard Dark/Precipitate

Figure 1: Optimal workflow for Ticarcillin Sodium preparation and storage. The green path indicates the recommended protocol for long-term stability.

Quality Control & Validation

Before using a thawed aliquot for critical experiments (e.g., determining MICs for novel isolates), validate the aliquot using one of the following methods:

The "Color Check" (Rapid)
  • Pass: Solution is clear, colorless, or pale yellow.[2]

  • Fail: Solution is dark yellow, amber, or contains visible particulate matter. This indicates significant hydrolysis or polymerization.

Biological Validation (MIC Assay)

Run a control MIC assay using a standard reference strain (e.g., Pseudomonas aeruginosa ATCC 27853).

  • Expected MIC: 8 - 32 µg/mL (Note: This range is for Ticarcillin alone; if using Timentin, ranges differ).

  • If the MIC deviates by >1 log dilution (e.g., MIC > 64 µg/mL), the aliquot has lost potency.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation upon thawing Cryo-concentration effects or "Salting out".Thaw slowly at 4°C. Vortex vigorously. If precipitate remains, discard.
Amber color Oxidation or Hydrolysis.Check storage temp logs. Ensure pH of solvent was neutral. Discard.
Loss of efficacy in culture Beta-lactamase contamination or degradation.Ensure 0.22 µm filtration. Do not refreeze thawed aliquots.

References

  • RxList. (2023). Timentin (Ticarcillin Disodium and Clavulanate Potassium) Injection Prescribing Information.[2] Retrieved from [Link]

  • Drugs.com. (2023). Ticarcillin and Clavulanate Potassium Stability. Retrieved from [Link][2][3]

  • United States Pharmacopeia (USP).General Chapter <797> Pharmaceutical Compounding - Sterile Preparations.
  • Holmes, C. J., et al. (1987). Effect of freezing and microwave thawing on the stability of six antibiotic admixtures in plastic bags.[4] American Journal of Hospital Pharmacy. (Source for freeze-thaw data).

Sources

Technical Notes & Optimization

Troubleshooting

Ticarcillin sodium stability in culture media at room temperature

[1] Subject: Stability of Ticarcillin Sodium (and Timentin™) in Culture Media at Room Temperature Document ID: TS-TIC-002 Last Updated: October 2023[1] Executive Summary Current Status: Ticarcillin sodium is chemically u...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Stability of Ticarcillin Sodium (and Timentin™) in Culture Media at Room Temperature Document ID: TS-TIC-002 Last Updated: October 2023[1]

Executive Summary

Current Status: Ticarcillin sodium is chemically unstable at room temperature (20–25°C) in liquid solution.[1]

While often used in Plant Tissue Culture (PTC) and microbiological selection for weeks, its chemical half-life in liquid media is approximately 24–48 hours at room temperature.[1] In solid agar media, efficacy persists longer (7–14 days) due to reduced diffusion and oxidation, but significant degradation occurs.[1]

Critical Note for Researchers: Most modern applications use Ticarcillin in combination with Clavulanic Acid (Timentin™).[1] Clavulanic acid is significantly less stable than Ticarcillin. If the Clavulanate degrades, the Ticarcillin becomes vulnerable to beta-lactamase-producing bacteria (like Agrobacterium), leading to "sudden" contamination breakthrough.[1]

The Stability Matrix

Use this table to determine the viable lifespan of your antibiotic preparations.

StateTemperatureStability WindowNotes
Powder (Lyophilized) -20°C to 4°C2–3 YearsHygroscopic.[1] Keep desiccated.
Stock Solution (100 mg/mL) -20°C3–6 MonthsBest Practice. Avoid freeze-thaw cycles.[1]
Stock Solution 4°C72 HoursClinical standard.[1] Efficacy drops after Day 3.
Liquid Media (Working Conc.) 25°C (Room Temp)< 24 Hours Rapid hydrolysis.[1] Clavulanate degrades first.[1][2]
Solid Agar Plates 4°C (Storage)2–4 WeeksStore inverted, parafilmed, dark.
Solid Agar Plates 25°C (In Use)7–10 Days"Functional" stability.[1] Replenish if culture extends >10 days.[1]

The Mechanism of Failure

Understanding why the antibiotic fails allows you to troubleshoot effectively.[1]

The Beta-Lactam Hydrolysis Pathway

Ticarcillin relies on a beta-lactam ring to inhibit bacterial cell wall synthesis.[1] This ring is under constant attack from two sources:

  • Chemical Hydrolysis: Water molecules at room temperature attack the carbonyl carbon of the beta-lactam ring, opening it and rendering the drug inert (Penicilloic acid).[1]

  • Enzymatic Attack: Bacteria secrete beta-lactamase enzymes that snap the ring.[1] Clavulanic acid is added to sacrifice itself and bind these enzymes.[1] When Clavulanic acid degrades thermally (which happens fast), your Ticarcillin is left defenseless. [1]

G Start Ticarcillin/Clavulanate (Active) Process1 Clavulanate Degradation Start->Process1 Fast (<24h) Process2 Beta-Lactam Ring Hydrolysis Start->Process2 Slow (>48h) Factor1 Room Temp (>20°C) Factor1->Process1 Factor1->Process2 Factor2 pH Extremes (<5.5 or >8.0) Factor2->Process2 Result Loss of Beta-Lactamase Inhibition Process1->Result Failure Bacterial Breakthrough (Contamination) Process2->Failure Result->Failure Agrobacterium Resurgence

Figure 1: The degradation cascade.[1] Note that Clavulanate (the shield) fails before Ticarcillin (the sword), leading to bacterial breakthrough.[1]

Troubleshooting Guide

Scenario A: "My plates were clean for 3 days, then suddenly overgrown."
  • Diagnosis: Thermal degradation of Clavulanic Acid.[1]

  • The Cause: You likely poured the plates too hot (>55°C) or the experiment has exceeded the 72-hour stability window of the inhibitor at room temperature.[1] The Agrobacterium was suppressed, not killed, and once the inhibitor faded, it degraded the remaining Ticarcillin.[1]

  • Solution:

    • Ensure media is cooled to 50°C before adding antibiotic.[1]

    • Transfer plant tissues to fresh antibiotic plates every 7–10 days (subculturing).[1]

Scenario B: "The stock solution turned yellow/amber."
  • Diagnosis: Oxidation.[1]

  • The Cause: Ticarcillin/Clavulanate solutions oxidize rapidly in the presence of light and air.[1]

  • Solution:

    • Light Yellow: Acceptable for non-critical applications, but potency is reduced.[1]

    • Dark Amber/Brown: Discard immediately. The active ingredients have hydrolyzed.[1]

Scenario C: "I see white precipitate in my stock solution."
  • Diagnosis: Solubility saturation or pH shock.[1]

  • The Cause: Ticarcillin sodium is highly soluble (>500 mg/mL), but freezing at high concentrations can cause precipitation that doesn't redissolve easily.[1]

  • Solution:

    • Prepare stocks at 100 mg/mL (standard) rather than higher concentrations.

    • Use sterile distilled water (pH ~7.0).[1] Do not dissolve directly in acidic buffers.[1]

Standard Operating Protocol (SOP)

Protocol: Preparation of Stable Ticarcillin/Timentin Stock (100 mg/mL)

  • Weighing: Weigh 1.0 g of Ticarcillin Disodium (or Timentin mixture) powder.

  • Solvent: Add 10 mL of sterile distilled water . Do not use buffers yet.

  • Dissolution: Vortex gently. The solution should be clear to pale yellow.[1]

  • Sterilization:

    • CRITICAL: Do NOT autoclave.

    • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1] PES binds less protein/drug than cellulose acetate.[1]

  • Aliquot: Dispense into 1.0 mL aliquots in sterile microcentrifuge tubes.

  • Storage:

    • Label with date.[1]

    • Freeze at -20°C .

    • Shelf life: 6 months frozen.[1] Once thawed, use within 6 hours.

Frequently Asked Questions (FAQs)

Q: Can I add Ticarcillin to the media before autoclaving? A: No. The beta-lactam ring is heat-labile.[1] Autoclaving (121°C) will destroy >90% of the activity instantly.[1] Always add it to media after it has cooled to approx. 50°C (touchable by hand without burning).[1]

Q: Why is Timentin preferred over Carbenicillin in Plant Tissue Culture? A: Stability and Toxicity. While Carbenicillin is cheaper, it breaks down into byproducts (like phenylacetic acid) that act as auxins, potentially altering your plant's growth hormones (callus induction).[1] Ticarcillin/Clavulanate (Timentin) has lower phytotoxicity and higher specific activity against Agrobacterium tumefaciens.[1]

Q: My experiment runs for 4 weeks. Do I need to change the media? A: Yes. You cannot rely on Ticarcillin to remain active for 4 weeks at room temperature.[1]

  • Liquid Cultures: Add a "booster" dose of fresh antibiotic every 3–4 days.[1]

  • Solid Plates: Transfer explants to fresh plates every 10–14 days.

Q: What is the recommended concentration for Agrobacterium suppression? A: 200–400 mg/L. Start at 400 mg/L for the first wash/plate after transformation, then step down to 200 mg/L for subsequent subcultures to reduce stress on the plant tissue.[1]

References

  • Gold Biotechnology. (n.d.).[1] Ticarcillin Disodium/Clavulanate Potassium (Timentin) Stability.[1] Retrieved from [1]

  • PhytoTechnology Laboratories. (2019).[1] Antibiotic Properties and Selection Guide.[1] Retrieved from

  • Oglia, et al. (2023).[1] Systematic review of room temperature stability of key beta-lactam antibiotics. NIH National Library of Medicine.[1] Retrieved from [1]

  • Mentatzidou, et al. (2021).[1] Stability of Amoxicillin and Clavulanic Acid in Separate Containers.[1][3] (Demonstrating Clavulanate thermal instability). Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Ticarcillin/Clavulanate Usage in Nicotiana tabacum Regeneration

Status: Active Topic: Troubleshooting Phytotoxicity & Regeneration Inhibition Agent: Ticarcillin Disodium / Clavulanate Potassium (Timentin) Target System: Agrobacterium-mediated transformation of Nicotiana tabacum[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Phytotoxicity & Regeneration Inhibition Agent: Ticarcillin Disodium / Clavulanate Potassium (Timentin) Target System: Agrobacterium-mediated transformation of Nicotiana tabacum[1]

Executive Summary: The "Safe" Antibiotic Paradox

As a Senior Application Scientist, I frequently encounter researchers who switch from Carbenicillin to Ticarcillin/Clavulanate (Timentin) to improve regeneration rates, only to face unexpected stalling in shoot development.

While Timentin is widely regarded as the "gold standard" for Agrobacterium suppression due to its lower phytotoxicity compared to Carbenicillin or Cefotaxime, it is not inert . Recent data indicates that even at standard concentrations (250 mg/L), Timentin can induce significant oxidative stress and reduce biomass by up to 30% in sensitive Nicotiana cultivars.

This guide addresses the subtle phytotoxic effects of Ticarcillin, specifically its interaction with plant hormonal balances and oxidative stress pathways.[2]

Diagnostic Module: Is it Phytotoxicity or Bacterial Overgrowth?

Before adjusting antibiotic concentrations, you must distinguish between bacterial persistence and antibiotic toxicity. They often present with overlapping symptoms (e.g., browning).

SymptomProbable CauseMechanismAction
Rapid Necrosis (Brown/Black) Agrobacterium OvergrowthHypersensitive Response (HR) to high bacterial load.Increase antibiotic or wash explants again.
Chlorosis (Yellowing) & Stunting Antibiotic PhytotoxicityDisruption of chloroplast function; oxidative stress.Decrease Timentin to 150 mg/L.
Callus Proliferation, No Shoots Auxin MimicryBeta-lactam breakdown products act as weak auxins, skewing the Auxin:Cytokinin ratio.Increase Cytokinin (BAP/Kinetin) or Decrease Timentin.
Vitrification (Hyperhydricity) Stress ResponseMatrix potential stress or ammonium accumulation.Increase agar concentration; check ventilation.

Deep Dive: The Mechanisms of Failure

Issue A: The Auxin Mimicry Effect

Beta-lactam antibiotics, particularly penicillins like Ticarcillin, are unstable in plant culture media. As they degrade, they release breakdown products that share structural similarity to auxins (e.g., phenylacetic acid derivatives).

  • The Consequence: In tobacco regeneration, shoot formation requires a high Cytokinin-to-Auxin ratio. If your antibiotic is acting as a "stealth" auxin, it suppresses shoot organogenesis and promotes unorganized callus growth.

Issue B: Oxidative Stress (The Hidden Brake)

Even if the plant looks green, it may be metabolically stalled. Research shows that Timentin treatment can elevate Malondialdehyde (MDA) levels—a marker of lipid peroxidation. This oxidative burst forces the explant to divert energy from regeneration to cellular repair.

Visualization: The Phytotoxicity Pathway

The following diagram illustrates how Ticarcillin degradation interferes with the hormonal signaling required for shoot regeneration.

Ticarcillin_Phytotoxicity Ticarcillin Ticarcillin (Media) Degradation Hydrolytic Degradation (Light/Temp) Ticarcillin->Degradation t > 5 days OxidativeStress Oxidative Stress (ROS Accumulation) Ticarcillin->OxidativeStress High Conc (>300mg/L) AuxinMimic Auxin-Mimetic Byproducts Degradation->AuxinMimic HormoneBalance Endogenous Hormone Balance (High Cytokinin : Low Auxin) AuxinMimic->HormoneBalance Disrupts Regeneration Shoot Organogenesis OxidativeStress->Regeneration Inhibits Imbalance Skewed Ratio (High Auxin Activity) HormoneBalance->Imbalance Imbalance->Regeneration Blocks Inhibition Callus Proliferation (No Shoots) Imbalance->Inhibition

Caption: Pathway showing how antibiotic degradation creates "stealth" auxins, disrupting the hormonal ratio necessary for shoot induction.

Protocol Optimization & FAQs

Q1: What is the optimal concentration for N. tabacum?

Recommendation: 150 mg/L to 200 mg/L. While many protocols suggest 300–500 mg/L, this is often excessive for Nicotiana.

  • Strategy: Start at 200 mg/L. If Agrobacterium re-emerges, increase to 300 mg/L only for one passage, then drop back to 150 mg/L.

  • Note: The Clavulanic acid component (a beta-lactamase inhibitor) makes Ticarcillin effective at lower doses than Carbenicillin.

Q2: How should I prepare and store the stock?

Critical Failure Point: Timentin is highly unstable in solution.

  • Do NOT store liquid stocks at -20°C for more than 2 weeks. The Clavulanic acid degrades rapidly, rendering the antibiotic useless against resistant Agrobacterium and increasing toxic breakdown byproducts.

  • Best Practice: Aliquot dry powder into single-use tubes (e.g., 100 mg). On the day of media prep, dissolve in water, filter sterilize (0.22 µm), and add to cooled media (<50°C).

Q3: Can I mix Timentin with other antibiotics?

Yes, but use caution.

  • Compatible: Kanamycin, Hygromycin (Selection agents).

  • Avoid: Carbenicillin (Redundant and increases auxin toxicity).

  • Escalation: If Agro persists, do not just increase Timentin. Switch to Cefotaxime (250 mg/L) for one passage. Cefotaxime has a different toxicity profile (less auxin-like, more inhibitory to shoot elongation) but is a potent bacteriostat.

Comparative Analysis: Selecting the Right Agent

Use this table to justify your experimental design in lab notebooks or manuscripts.

FeatureTicarcillin/Clavulanate (Timentin) Carbenicillin Cefotaxime
Primary Mechanism Cell wall synthesis inhibitor + Beta-lactamase inhibitorCell wall synthesis inhibitorCell wall synthesis inhibitor (Cephalosporin)
Phytotoxicity Low (Mild oxidative stress)Moderate (High auxin activity)Moderate/High (Inhibits elongation)
Auxin Mimicry Low/ModerateHigh (Degrades to PAA)Negligible
Stability Poor (Use fresh)ModerateModerate
Cost HighLowModerate
Best Use Case Standard transformation of sensitive cultivarsRobust explants; low-budget workflowsPersistent Agrobacterium infections

Troubleshooting Decision Tree

Follow this logic flow to resolve regeneration issues.

Troubleshooting_Tree Start Issue: Poor Regeneration CheckAgro Visible Bacterial Growth? Start->CheckAgro YesAgro Yes CheckAgro->YesAgro Turbidity/Halo NoAgro No CheckAgro->NoAgro Action1 Increase Timentin to 300mg/L OR Switch to Cefotaxime YesAgro->Action1 CheckColor Explant Color? NoAgro->CheckColor Brown Necrotic/Brown CheckColor->Brown Tissue Death Yellow Chlorotic/Yellow CheckColor->Yellow Stress Green Green but Callus only CheckColor->Green Stalled Action2 Toxic! Reduce Timentin to 150mg/L Brown->Action2 Likely Overdose Yellow->Action2 Action3 Auxin Effect. Increase Cytokinin (BAP) OR Reduce Timentin Green->Action3

Caption: Logic flow for distinguishing between bacterial persistence and antibiotic-induced physiological defects.

References

  • Cheng, Z.M., et al. (1998). "Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation."[1] Plant Cell Reports, 17(8), 646-649.[1]

  • Nauerby, B., et al. (1997). "The effect of different antibiotics on the elimination of Agrobacterium and high frequency Agrobacterium-mediated transformation of Nicotiana tabacum." Plant Science, 123(1), 169-177.

  • Muszyńska, A., et al. (2022). "Enduring Effect of Antibiotic Timentin Treatment on Tobacco In Vitro Shoot Growth and Microbiome Diversity."[2] International Journal of Molecular Sciences, 23(6), 3362.

  • Ling, H.Q., et al. (1998). "Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato." Plant Cell Reports, 17, 843–847.

Sources

Troubleshooting

Technical Support: Troubleshooting Ticarcillin Stock Solution Precipitation

Executive Summary: The Physics & Chemistry of Stability Precipitation in Ticarcillin (or Timentin) stock solutions is a common failure mode encountered in drug development and microbiology workflows. It typically arises...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics & Chemistry of Stability

Precipitation in Ticarcillin (or Timentin) stock solutions is a common failure mode encountered in drug development and microbiology workflows. It typically arises from two distinct mechanisms:

  • Reversible Physical Precipitation (Cryoprecipitation): Occurs during freeze-thaw cycles due to "salting out" effects in high-concentration stock solutions (>100 mg/mL). This is often benign.

  • Irreversible Chemical Degradation: Caused by hydrolysis of the beta-lactam ring, leading to the formation of insoluble penicilloic acid derivatives and polymers. This indicates a loss of potency and potential toxicity.

This guide provides the diagnostic framework to distinguish between these two states and protocols to prevent recurrence.

Diagnostic Workflow

Use this decision tree to determine if your stock solution can be salvaged or must be discarded.

Ticarcillin_Troubleshooting Start Observation: Precipitate/Cloudiness in Stock Solution CheckTemp Did this occur immediately after thawing? Start->CheckTemp CheckColor Inspect Color: Is the solution yellow/amber? CheckTemp->CheckColor No (Stored at 4°C/RT) Warming Action: Warm to Room Temp (22°C) Agitate gently for 15 mins CheckTemp->Warming Yes Unsafe Outcome: Chemical Degradation DISCARD (Potency loss >10%) CheckColor->Unsafe Dark Yellow/Amber CheckPH Secondary Check: Measure pH CheckColor->CheckPH Pale/White ResultClear Result: Solution becomes clear Warming->ResultClear ResultCloudy Result: Precipitate remains Warming->ResultCloudy Safe Outcome: Physical Cryoprecipitation SAFE TO USE (Verify concentration) ResultClear->Safe ResultCloudy->CheckPH CheckPH->Unsafe pH Normal but Cloudy (Polymerization) Acidic pH < 5.5 (Acidic Hydrolysis) CheckPH->Acidic Acidic->Unsafe

Figure 1: Diagnostic logic for assessing stock solution integrity. Cryoprecipitation is reversible; degradation is not.

Technical Deep Dive: Why Precipitation Forms
Mechanism 1: The "Salting Out" Effect (Physical)

Ticarcillin Disodium is highly soluble (>600 mg/mL) in water at room temperature. However, solubility is temperature-dependent.

  • The Event: As a stock solution freezes, pure water crystallizes first, effectively concentrating the dissolved salts (Ticarcillin and Na+) into the remaining liquid phase.

  • The Result: The local concentration exceeds the solubility limit, forcing the salt out of solution.

  • Remedy: Upon thawing and returning to room temperature, the solubility limit increases, and the salt redissolves.

Mechanism 2: Beta-Lactam Hydrolysis (Chemical)

The beta-lactam ring is thermodynamically unstable and prone to nucleophilic attack by water (hydrolysis). This reaction is autocatalytic because it generates acidic byproducts.

Degradation_Pathway Ticarcillin Ticarcillin Disodium (Soluble, Active) Hydrolysis Hydrolysis (+ H2O, Heat, or Acid) Ticarcillin->Hydrolysis Penicilloic Penicilloic Acid (Inactive, Acidic) Hydrolysis->Penicilloic Ring Opening Precipitate Free Acid Precipitate & Polymers Penicilloic->Precipitate pH Drop (< 6.0)

Figure 2: The degradation pathway. Hydrolysis opens the beta-lactam ring, generating penicilloic acid. This lowers the pH, converting remaining Ticarcillin salt into its less soluble free-acid form.

Troubleshooting FAQs
Q1: My stock solution (100 mg/mL) is cloudy after thawing. Can I still use it?

Answer: Likely Yes. If the solution was clear before freezing and becomes clear again after warming to room temperature (22°C) with gentle swirling, it is a physical precipitate.

  • Action: Allow the vial to stand at room temperature for 15-30 minutes. Vortex gently. If clear, proceed.

  • Warning: Do not heat above 37°C to accelerate this, as thermal degradation is rapid.

Q2: Why did my solution turn yellow?

Answer: Discard immediately. A color shift from pale yellow to dark yellow or amber indicates significant oxidation and hydrolysis. The "yellowing" is often due to the formation of polymers and degradation products. This correlates with a potency loss of >10% and potential increase in antigenicity.

Q3: Does the presence of Clavulanate (in Timentin) affect stability?

Answer: Yes, it decreases stability. Clavulanic acid is less stable than Ticarcillin. In Timentin mixtures (15:1 ratio), the degradation of Clavulanate can lower the pH of the solution faster than Ticarcillin alone, accelerating the precipitation of the Ticarcillin free acid. Timentin stock solutions are strictly single-use or must be frozen at -20°C immediately.

Q4: Can I filter-sterilize the solution to remove the precipitate?

Answer: No.

  • If the precipitate is active drug (cryoprecipitate), filtering it removes the antibiotic, resulting in an unknown, lower concentration.

  • If the precipitate is degradation product , the remaining liquid is likely sub-potent and acidic.

  • Rule: Never filter a cloudy antibiotic stock solution to "fix" it.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Stability Stock Solution
ParameterSpecificationNotes
Target Concentration 100 mg/mLHigher concentrations increase precipitation risk.
Solvent Sterile Distilled WaterDo not use PBS or media (ions promote hydrolysis).
Dissolution Method Add water to powderDo not add powder to water (prevents clumping).
pH Check 6.0 – 8.0If < 6.0, discard powder source.
Sterilization 0.22 µm PES FilterLow protein binding filters are essential.

Step-by-Step:

  • Weigh Ticarcillin Disodium powder.

  • Add 2/3 of the final volume of sterile water.

  • Vortex gently until fully dissolved (solution should be clear/pale yellow).

  • Add remaining water to reach final volume.

  • Filter sterilize immediately through a 0.22 µm syringe filter.

  • Aliquot into single-use volumes (e.g., 1 mL) to avoid freeze-thaw cycles.

Protocol B: Storage & Shelf Life
ConditionStability EstimateRecommendation
Room Temp (20-25°C) < 24 HoursUse immediately.
Refrigerated (4°C) 72 Hours (3 Days)Acceptable for short experiments.
Frozen (-20°C) 30 DaysRecommended for Stock.
Deep Freeze (-80°C) 3-6 MonthsBest for long-term banking.

Note: Data derived from FDA Timentin Labeling and stability studies [1, 2].

References
  • U.S. Food and Drug Administration (FDA). (2005). Timentin (Sterile Ticarcillin Disodium and Clavulanate Potassium) Prescribing Information.[1]Link

  • Holmes, C. J., et al. (1987). Stability of Ticarcillin in Plastic Containers. American Journal of Hospital Pharmacy. Link

  • Gold Biotechnology. (2024). Ticarcillin Disodium and Timentin Stock Solution Preparation Guides.Link

  • Sigma-Aldrich. (2023). Antibiotic Stability and Preparation: Technical Bulletin.Link

  • Cayman Chemical. (2022).[2] Ticarcillin (Sodium Salt) Product Information & Solubility Data.[2]Link[2]

Sources

Optimization

Technical Support Center: Guide to Ticarcillin Sodium Handling and Sterilization

Welcome to the technical support guide for ticarcillin sodium. This document is designed for researchers, scientists, and drug development professionals who utilize ticarcillin in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ticarcillin sodium. This document is designed for researchers, scientists, and drug development professionals who utilize ticarcillin in their experiments. As a β-lactam antibiotic, the stability and sterility of ticarcillin are paramount for reproducible and valid experimental outcomes. This guide provides in-depth, evidence-based answers to common questions regarding its handling, with a critical focus on the risks associated with heat sterilization methods like autoclaving.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Can I sterilize my ticarcillin sodium solution by autoclaving?

Answer: No. Under no circumstances should ticarcillin sodium solutions be sterilized by autoclaving. Autoclaving utilizes high-pressure saturated steam at temperatures of 121°C or higher, which will irreversibly degrade the ticarcillin molecule, rendering it biologically inactive.[1][2] This is a critical point of failure in experimental design that can lead to contaminated cultures and invalid results.

Q2: Why is autoclaving detrimental to ticarcillin sodium? What is the mechanism of degradation?

Answer: The bactericidal activity of ticarcillin, like all penicillin-class antibiotics, is dependent on its β-lactam ring—a four-membered cyclic amide.[3] This ring structure mimics a component of the bacterial cell wall, allowing it to bind to and inhibit transpeptidase enzymes that are essential for peptidoglycan cross-linking.[4]

The high heat and moisture during autoclaving provide the necessary energy to hydrolyze this strained β-lactam ring. This cleavage breaks the cyclic amide bond, resulting in inactive degradation products, such as ticilloic acid. Once this ring is opened, the molecule can no longer bind to its target enzymes, and all antibiotic activity is lost.

Active_Ticarcillin Active Ticarcillin (Intact β-Lactam Ring) Autoclaving Autoclaving (Heat ≥121°C + Steam) Hydrolysis Hydrolysis of β-Lactam Bond Autoclaving->Hydrolysis Causes Inactive_Product Inactive Degradation Product (e.g., Ticilloic Acid) (Opened β-Lactam Ring) Hydrolysis->Inactive_Product Results in Loss_of_Activity Complete Loss of Antibacterial Activity Inactive_Product->Loss_of_Activity

Caption: Thermal Degradation of Ticarcillin via Autoclaving.

Q3: What are the risks of using autoclaved ticarcillin in my experiments?

Answer: Using a thermally degraded ticarcillin solution introduces significant and multifaceted risks to your research:

  • Failure to Control Contamination: The primary risk is the complete inability to prevent or eliminate bacterial contamination in cell cultures or other experimental systems. This can lead to the loss of valuable cell lines, reagents, and time.

  • Misinterpretation of Results: If you are studying the effects of a treatment on cells, uncontrolled bacterial growth (due to inactive ticarcillin) can confound your results. Bacterial metabolism can alter media pH, deplete nutrients, and produce toxins, leading to cellular stress or death that may be incorrectly attributed to your experimental variable.

  • Waste of Resources: Experiments conducted with inactive antibiotic are invalid, resulting in the waste of expensive reagents, consumables, and significant time and effort.

  • Irreproducible Science: Using improper sterilization techniques undermines the reproducibility of your work, a cornerstone of scientific integrity.

Q4: What is the correct, validated method for sterilizing ticarcillin sodium solutions?

Answer: The industry-standard and scientifically validated method for sterilizing heat-labile solutions like ticarcillin is sterile filtration .[5][6] This technique uses a membrane filter with a pore size small enough to physically retain bacteria, typically 0.22 µm.[7] The process is performed at room temperature, preserving the chemical integrity and biological activity of the antibiotic.

Q5: How do I prepare a sterile stock solution of ticarcillin sodium?

Answer: Aseptic technique is critical throughout this process to prevent the introduction of contaminants.[8]

Experimental Protocol: Aseptic Preparation of Ticarcillin Sodium Stock Solution

Materials:

  • Ticarcillin disodium salt powder (e.g., Sigma-Aldrich T5639)[3]

  • Sterile, pyrogen-free solvent (e.g., Water for Injection, PBS, or appropriate cell culture medium)

  • Sterile syringe (size appropriate for your final volume)

  • Sterile 0.22 µm syringe filter (e.g., PES or PVDF membrane)

  • Sterile conical tube or vial for final storage

  • 70% ethanol for disinfection

  • Biological safety cabinet (BSC)

Procedure:

  • Prepare the Workspace: Thoroughly wipe down the interior of the biological safety cabinet with 70% ethanol and allow it to air dry. Sanitize all items to be placed in the cabinet, including the ticarcillin vial, solvent bottle, and packaged sterile components.

  • Reconstitute the Powder: In the BSC, aseptically add the desired volume of sterile solvent to the vial of ticarcillin powder to achieve your target stock concentration (e.g., 100 mg/mL). Gently swirl to dissolve completely. Avoid vigorous shaking to prevent foaming.

  • Draw the Solution: Using a sterile syringe, carefully draw up the entire volume of the reconstituted ticarcillin solution.

  • Attach the Filter: Aseptically attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Filter and Dispense: Slowly depress the syringe plunger to pass the solution through the filter into the final sterile storage tube. Filtering into a new sterile container is a critical step that removes any potential bacteria present in the non-sterile powder or introduced during reconstitution.

  • Aliquot and Label: For convenience and to avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes. Clearly label each aliquot with the name of the compound, concentration, and the date of preparation.

  • Store Properly: Immediately transfer the aliquots to the appropriate storage temperature as detailed in the next question.

cluster_0 Preparation cluster_1 Sterilization (in BSC) cluster_2 Storage A Weigh Ticarcillin Powder B Add Sterile Solvent A->B C Dissolve Completely B->C D Draw Solution into Sterile Syringe C->D E Attach 0.22 µm Sterile Syringe Filter D->E F Filter into Sterile Receiving Tube E->F G Aliquot into Sterile Tubes F->G H Label Clearly G->H I Store at -20°C H->I

Caption: Workflow for Aseptic Preparation of Ticarcillin Solution.

Q6: How should I store my sterile ticarcillin sodium stock solution, and for how long is it stable?

Answer: Ticarcillin's stability in solution is highly dependent on temperature. Studies have shown significant degradation at room temperature within a few days.[9][10] For instance, a 6 mg/mL solution maintained over 90% concentration for only 3 days at 21°C, whereas at 4°C it lasted for 17 days.[9]

Best Practices for Storage:

  • Short-Term (≤ 7 days): Store at 2-8°C.[11]

  • Long-Term (months): Store frozen at -20°C or -80°C.[7] For stock solutions stored at -20°C, it is recommended to use them within one month; at -80°C, they can be stable for up to six months.[7]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation. Aliquoting into single-use volumes is highly recommended.

  • Aqueous Solution Instability: Some suppliers do not recommend storing aqueous solutions for more than one day, highlighting the importance of freezing for long-term preservation.[12]

Data Summary

ParameterAutoclavingSterile Filtration (0.22 µm)
Mechanism Heat & Pressure (≥121°C)Physical Removal of Microbes
Effect on Ticarcillin Severe Degradation [1]No Degradation [5]
Resulting Bioactivity InactiveFully Active
Recommended Use? NO YES
Primary Risk Complete loss of antibiotic efficacy, leading to contamination.Potential for post-filtration contamination if aseptic technique is poor.
Storage ConditionTicarcillin StabilityReference
Room Temperature (~21-23°C) Significant loss after 3-5 days.[9][10]
Refrigerated (4°C) Stable for approx. 17-21 days.[9][10]
Frozen (-20°C) Stable for approx. 1 month.[7]
Frozen (-80°C) Stable for approx. 6 months.[7]

References

  • Stability of Piperacillin and Ticarcillin in AutoDose Infusion System Bags. (2006). ResearchGate. Retrieved from [Link]

  • Holmes, C. J., et al. (1995). Stability of piperacillin and ticarcillin in AutoDose infusion system bags. PubMed. Retrieved from [Link]

  • Ticarcillin. (n.d.). PubChem. Retrieved from [Link]

  • Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. (2015). ResearchGate. Retrieved from [Link]

  • Kümmerer, K., et al. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Arabian Journal of Chemistry.
  • Heat sterilization of labile antibiotics. (1994). Google Patents.
  • What are the side effects of Ticarcillin Disodium? (2024).
  • A kind of preparation method of ticarcillin sodium. (2017). Google Patents.
  • van de Belt, H., et al. (2000). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.).
  • Niazi, S. K., & D'Souza, D. (1992). Diclofenac sodium injection sterilized by autoclave and the occurrence of cyclic reaction producing a small amount of impurity. PubMed. Retrieved from [Link]

  • Other Sterilization Methods. (2016). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment th
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2022). Bitesize Bio. Retrieved from [Link]

  • Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. (2019).
  • Heat Stability of Antibiotics Commonly Used in Food Animals and Agriculture in Thailand. (2018).
  • Review - Effectiveness of autoclaving in sterilizing reusable medical devices in healthcare facilities. (n.d.). SciSpace.
  • Antibiotic Level, Ticarcillin. (n.d.).
  • Is there any autoclave alternatives for Effective Sterilis
  • TIMENTIN (ticarcillin disodium and clavulanate potassium) for Injection. (2014). FDA. Retrieved from [Link]

  • Ticarcillin disodium salt Product Description. (n.d.). ChemicalBook.
  • STERILIZATION PHYSICAL METHODS. (n.d.). University of Babylon.
  • Sterilization by He
  • using a microwave instead of autoclave to sterilize bacterial culture media. (2024). Protocols.io.
  • Autoclavable Materials: A Bitesize Guide. (2023). Bitesize Bio. Retrieved from [https://bitesizebio.com/22 autoclaving-what-can-and-cant-be-autoclaved/]([Link] autoclaving-what-can-and-cant-be-autoclaved/)

  • Thermal behavior and decomposition of oxytetracycline hydrochloride. (2015).
  • How to Maintain Sterility in Cell Culture: Aseptic Techniques. (2018). YouTube. Retrieved from [Link]

  • Biological Efficacy and Stability of Diluted Ticarcillin-Clavulanic Acid in the Topical Treatment of Pseudomonas Aeruginosa Infections. (2015). PubMed.
  • Effect of thermal treatments on the degradation of antibiotic residues in food. (2017). PubMed. Retrieved from [Link]

  • Ticarcillin sodium. (n.d.). Selleck Chemicals.
  • Autoclave altern
  • Steam Sterilization. (2016). Centers for Disease Control and Prevention. Retrieved from [Link]

  • SOLID STATE THERMAL DEGRADATION PRODUCTS OF ROSARAMICIN. (1991). DOI.
  • Ticarcillin and Clavulanate Potassium (Professional Patient Advice). (2023). Drugs.com. Retrieved from [Link]

  • Sterilization (microbiology). (n.d.). Wikipedia. Retrieved from [Link]

  • Sterilisation of aseptic drug by sterile filtration: Microbiology validation by microbiology challenge test. (2014). Journal of Chemical and Pharmaceutical Research.

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Troubleshooting

Technical Support Center: Optimizing Ticarcillin Concentration to Minimize Plant Tissue Necrosis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of plant tissue necrosis when using ticarcillin in your experiments. Our goal is to empower you with the scientific rationale and practical steps to refine your protocols, ensuring robust bacterial control while maintaining optimal plant health and regeneration.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Ticarcillin-Induced Necrosis

Plant tissue necrosis, characterized by browning or death of tissues, is a significant hurdle in plant tissue culture, often stemming from the very antibiotics used to eliminate bacterial contaminants like Agrobacterium tumefaciens.[1][2] While ticarcillin is a potent broad-spectrum antibiotic, its application requires careful optimization to avoid phytotoxicity.[3][4] This guide will walk you through a systematic process to determine the optimal ticarcillin concentration for your specific plant system.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow of the troubleshooting process, from initial problem identification to protocol refinement.

G A Problem: Plant Tissue Necrosis Observed with Current Ticarcillin Concentration B Step 1: Assess Symptoms & Review Protocol A->B C Step 2: Design Dose-Response Experiment B->C Identify starting concentration range D Step 3: Prepare Ticarcillin Stock & Media C->D E Step 4: Execute Experiment & Collect Data D->E F Step 5: Analyze Results & Determine Optimal Concentration E->F Evaluate necrosis & bacterial growth G Step 6: Implement Optimized Protocol F->G Select lowest effective concentration H Consider Alternatives: Cefotaxime, etc. F->H If necrosis persists at all effective concentrations I Outcome: Reduced Necrosis, Effective Bacterial Control G->I H->C Test alternative antibiotic

Caption: Troubleshooting workflow for ticarcillin-induced necrosis.

Q1: My plant explants are turning brown and dying after adding ticarcillin. What is the first step I should take?

Answer: The first step is a thorough assessment of the situation. Browning and tissue death, or necrosis, can be a sign of phytotoxicity from an overly high concentration of ticarcillin.[2][5] However, it can also be caused by oxidative stress from the wounding of the explant itself.[6]

Immediate Actions:

  • Document the Symptoms: Note the severity and location of the necrosis. Is it at the cut edges or affecting the entire explant? This can help distinguish between wound response and chemical toxicity.[2]

  • Review Your Protocol: Double-check your calculations for the ticarcillin stock solution and its final concentration in the media. A simple dilution error is a common culprit.

  • Confirm the Ticarcillin Product: You are likely using a formulation like Timentin™, which combines ticarcillin with a β-lactamase inhibitor, clavulanic acid.[7][8] This combination is highly effective against bacteria that produce β-lactamase, an enzyme that can otherwise inactivate ticarcillin.[7] Ensure you are using the correct product and accounting for the combined weight in your calculations.

Q2: How do I determine the optimal concentration of ticarcillin for my specific plant species?

Answer: The ideal concentration of ticarcillin balances effective bacterial elimination with minimal harm to the plant tissue. This concentration is highly dependent on the plant species, the type of explant, and the specific Agrobacterium strain being used.[3][9] Therefore, a dose-response experiment is crucial.

Experimental Protocol: Ticarcillin Dose-Response Study

This protocol will help you identify the minimal inhibitory concentration (MIC) of ticarcillin that controls bacterial growth without causing significant necrosis.

Step-by-Step Methodology:

  • Prepare a Ticarcillin Stock Solution:

    • Dissolve ticarcillin (e.g., Timentin™) in sterile, distilled water to create a concentrated stock solution (e.g., 100 mg/mL).

    • Filter-sterilize the stock solution through a 0.22 µm filter. Do not autoclave, as most antibiotics are heat-labile.

    • Store the stock solution in aliquots at -20°C for up to three months.[10]

  • Establish a Concentration Gradient:

    • Prepare your standard plant tissue culture medium. After autoclaving and cooling to approximately 50°C, add the filter-sterilized ticarcillin stock solution to achieve a range of final concentrations.[7]

    • A good starting range for many plant species is 50, 100, 150, 200, and 250 mg/L.[9] Include a positive control (your current problematic concentration) and a negative control (no ticarcillin).

  • Culture Initiation and Data Collection:

    • Place your explants on the prepared media for each concentration.

    • After a set period (e.g., 7-14 days), score each treatment for:

      • Necrosis Severity: Use a 0-4 scale (0 = no necrosis, 4 = severe necrosis).

      • Agrobacterium Growth: Score as present or absent.

      • Regeneration/Growth: Note any inhibition of callus formation or shoot regeneration.

Data Presentation: Example Dose-Response Results

Ticarcillin (mg/L)Average Necrosis Score (0-4)Agrobacterium GrowthRegeneration Efficiency (%)
0 (Control)0.5Present85
500.8Present80
1001.2Absent75
1501.5Absent70
2002.5Absent50
2503.8Absent20

In this example, 100 mg/L would be the optimal concentration, as it is the lowest dose that effectively eliminates Agrobacterium while causing minimal necrosis and impact on regeneration.

Q3: Are there any other factors that could be contributing to the necrosis I'm observing?

Answer: Yes, several factors can exacerbate tissue necrosis in the presence of ticarcillin.

  • Oxidative Browning: Wounded plant tissues release phenolic compounds, which oxidize and cause browning and cell death.[6] This can be mistaken for or worsen antibiotic-induced necrosis. Consider adding antioxidants like ascorbic acid or citric acid to your media.[11]

  • Hormonal Imbalance: Ticarcillin can be metabolized into phenylacetic acid, a compound with weak auxin-like activity.[12][13] This can sometimes have a stimulatory effect on regeneration but could also disrupt the hormonal balance in your media, potentially leading to stress responses like necrosis.

  • Nutrient Deficiency: In vitro conditions can sometimes lead to deficiencies in certain nutrients, such as calcium, which can manifest as shoot tip necrosis.[14]

Q4: I've optimized the ticarcillin concentration, but I'm still seeing some necrosis. What are my options?

Answer: If necrosis persists even at the lowest effective concentration of ticarcillin, you may need to consider alternative antibiotics.

Common Alternatives to Ticarcillin:

AntibioticTypical Concentration Range (mg/L)Spectrum of ActivityPotential Issues
Cefotaxime 200 - 500Broad-spectrum, effective against AgrobacteriumCan inhibit shoot regeneration in some species.[15]
Carbenicillin 250 - 500Similar to ticarcillin, effective against AgrobacteriumCan also cause necrosis at higher concentrations.[10][15]

It is highly recommended to perform a similar dose-response experiment for any new antibiotic you introduce to your protocol.[3]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of ticarcillin? A: Ticarcillin is a β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[4][12]

Q: Why is clavulanic acid often combined with ticarcillin? A: Many bacteria, including some strains of Agrobacterium, produce β-lactamase enzymes that can break down and inactivate ticarcillin.[7] Clavulanic acid is a β-lactamase inhibitor that protects ticarcillin from degradation, thereby expanding its spectrum of activity.[7][8]

Q: Can I autoclave my media with ticarcillin already added? A: No. Ticarcillin, like most antibiotics, is heat-labile and will be degraded by autoclaving. It should always be filter-sterilized and added to the media after it has cooled to around 50°C.

Q: Are there any visual cues to distinguish between bacterial contamination and ticarcillin-induced necrosis? A: Bacterial contamination often appears as a slimy or cloudy film on the media surface, while fungal contamination may look fuzzy.[6] Ticarcillin-induced necrosis typically manifests as browning or blackening of the plant tissue itself, often starting at the cut edges.[2]

Q: Can prolonged exposure to a low concentration of ticarcillin be as effective as a short exposure to a high concentration? A: This is species and protocol-dependent. In some cases, a lower concentration for a longer duration can be effective and less phytotoxic. However, it's essential to ensure the concentration remains high enough to prevent the development of antibiotic-resistant bacteria. Your dose-response experiment should help clarify the optimal duration of exposure for your system.

References

  • The Effect of Different Antibiotics on the Elimination of Agrobacterium and High Frequency Agrobacterium- mediated Transformation of Indica Rice (Or. (n.d.). Retrieved February 5, 2026, from [Link]

  • Jayani, M. K. S., et al. (2022). Optimization of the Transformation Protocol for Increased Efficiency of Genetic Transformation in Hevea brasiliensis. Plants, 11(8), 1030. [Link]

  • Al-Ghamdi, S., et al. (2017). An Efficient Agrobacterium-Mediated Transformation of Strawberry cv. Camarosa by a Dual Plasmid System. International Journal of Molecular Sciences, 18(11), 2393. [Link]

  • Impact of antibiotics supplementation (100 mg L⁻¹ ticarcillin) to the... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Shkryl, Y. N., et al. (2021). Effects of Different β-Lactam Antibiotics on Indirect Tomato (Solanum lycopersicum L.) Shoot Organogenesis and Agrobacterium tumefaciens Growth Inhibition In Vitro. Plants, 10(6), 1139. [Link]

  • Grzebelus, E., & Skop, L. (2014). Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures. In Vitro Cellular & Developmental Biology - Plant, 50(5), 568–575. [Link]

  • PhytoTechnology Laboratories. (n.d.). Antibiotics/Antimycotics. Retrieved February 5, 2026, from [Link]

  • Tadesse, Y., et al. (2017). Effect of Ticarcillin, Cefotaxime and Carbenicillin doses on Efficacy of Tissue Culture Parameters Associated with Durum wheat Transformation. Journal of Biotechnology & Biomaterials, 7(2). [Link]

  • Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions. Retrieved February 5, 2026, from [Link]

  • Phytotoxicity symptoms from a to c, evolving to death of the plants 10... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Bairu, M. W., et al. (2008). Shoot tip necrosis of in vitro plant cultures: a reappraisal of possible causes and solutions. Plant Cell, Tissue and Organ Culture, 97(3), 349–361. [Link]

  • How to reduce necrosis in micropropagated plants? (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The Determination of Phytotoxicity. (1980). DTIC. Retrieved February 5, 2026, from [Link]

  • Are there recommended methods to reduce latent contamination in greenhouse-grown plants prior to tissue culture isolation? (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Daniel, K. (2021). Diagnosing Phytotoxicity on Landscape Plants. Purdue University. [Link]

  • e-GRO. (2023). Recognizing and Preventing Phytotoxicity. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Ticarcillin &amp; Timentin in Cell Culture

Topic: Ticarcillin Breakdown Products, Stability, and Physiological Effects Introduction: The Hidden Variables in Your Media Welcome to the Technical Support Center. If you are using Ticarcillin (often as Timentin™ with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ticarcillin Breakdown Products, Stability, and Physiological Effects

Introduction: The Hidden Variables in Your Media

Welcome to the Technical Support Center. If you are using Ticarcillin (often as Timentin™ with clavulanic acid) for Agrobacterium-mediated transformation or bacterial selection, you are likely relying on its reputation for low phytotoxicity. However, Ticarcillin is not an inert additive; it is a chemically dynamic molecule.

Its breakdown products are not merely "inactive waste"—they are bioactive compounds that can alter osmolality, shift pH, and, in plant tissue culture, mimic endogenous hormones. This guide deconstructs these mechanisms to help you troubleshoot unexplained experimental variance.

Module 1: The Chemistry of Degradation

The Hydrolysis Mechanism

Ticarcillin is a carboxypenicillin. Like all


-lactams, its primary instability arises from the hydrolysis of the 

-lactam ring. This reaction is catalyzed by:
  • High Temperature: Significant degradation occurs >37°C.

  • pH Extremes: Rapid hydrolysis below pH 5.5 or above pH 8.0.

  • Enzymatic Attack:

    
    -lactamases (if resistant bacteria are present).
    

The Breakdown Pathway:

  • Hydrolysis: The

    
    -lactam ring opens, forming Ticarcilloic Acid . This compound lacks antibiotic activity but contributes to the organic acid load of the media.
    
  • Decarboxylation: Under specific conditions, the side chain can degrade into Thiophene-3-acetic acid (T3AA) .

Visualization: Degradation Pathway

TicarcillinDegradation cluster_legend Legend Ticarcillin Ticarcillin (Active Antibiotic) Hydrolysis Hydrolysis (pH > 8, Temp > 37°C) Ticarcillin->Hydrolysis Ticarcilloic Ticarcilloic Acid (Inactive, Acidic) Hydrolysis->Ticarcilloic Ring Opening SideChain Side Chain Cleavage Ticarcilloic->SideChain T3AA Thiophene-3-acetic Acid (T3AA) (Bioactive Auxin Analog) SideChain->T3AA Decarboxylation key Blue: Active Drug | Red: Inactive/Acidic | Green: Bioactive Byproduct

Figure 1: The degradation pathway of Ticarcillin.[1][2] Note that while Ticarcilloic acid is simply inactive, T3AA retains biological activity as an auxin mimic.

Module 2: Impact on Plant Tissue Culture (Phytotoxicity)

This is the most critical module for plant biotechnologists. For years, Timentin was marketed as the "low-auxin" alternative to Carbenicillin. Recent data suggests this is a simplification.

The Auxin Mimicry Problem
  • Carbenicillin: Degrades into Phenylacetic Acid (PAA) . PAA is a naturally occurring auxin. High levels of Carbenicillin inhibit shoot regeneration because the excess auxin promotes callus (undifferentiated growth) over organogenesis.

  • Ticarcillin: Degrades into Thiophene-3-acetic acid (T3AA) .[3]

    • Old Dogma:[3] T3AA has no hormonal activity.

    • Current Science: T3AA is an auxin analog. While often weaker than PAA or 2,4-D, it can stimulate callus formation and root growth.

Implication: If your regeneration efficiency is dropping, your "antibiotic" might actually be acting as an unintentional hormone supplement.

Comparative Analysis: Ticarcillin vs. Carbenicillin
FeatureCarbenicillinTicarcillin (Timentin)
Breakdown Product Phenylacetic Acid (PAA)Thiophene-3-acetic Acid (T3AA)
Hormonal Activity Strong AuxinMild/Moderate Auxin Analog
Effect on Callus Promotes hyper-callusingPromotes moderate callusing
Effect on Shoots Strongly Inhibits regenerationLess inhibitory, but concentration-dependent
Gram-Negative Efficacy ModerateHigh (esp. vs Agrobacterium)
Sodium Load HighHigh (Disodium salt)

Module 3: Troubleshooting & FAQs

Scenario A: "My media turned yellow/orange."
  • Cause: This is typically due to the Clavulanic Acid component in Timentin, not the Ticarcillin itself. Clavulanic acid is highly unstable and oxidizes readily, turning solutions yellow.

  • Impact: Slight yellowing is acceptable. Dark orange/brown indicates significant oxidation and loss of

    
    -lactamase inhibition activity.
    
  • Action: Discard if dark orange. Ensure stock solutions are stored at -20°C and not freeze-thawed repeatedly.

Scenario B: "The bacteria grew back after 3 days."
  • Cause: Thermal degradation. The half-life of Ticarcillin in liquid media at 37°C is often <72 hours.

  • Action: For long-term selection, you must replenish the antibiotic every 3-4 days, or use a "pulse" strategy (high dose for 2 days, then transfer).

Scenario C: "My plant explants are necrotic (browning)."
  • Cause: While Ticarcillin is less toxic than Carbenicillin, high concentrations (>500 mg/L) cause salt stress (sodium toxicity) or direct phytotoxicity.

  • Action: Switch to a lower concentration (e.g., 150-300 mg/L) or wash explants to remove Agrobacterium rather than relying solely on antibiotics.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType Bacterial Bacterial Persistence IssueType->Bacterial PlantHealth Plant Necrosis/No Shoots IssueType->PlantHealth MediaColor Media Yellowing IssueType->MediaColor CheckFresh Is stock < 1 month old and stored at -20°C? Bacterial->CheckFresh CheckConc Is Conc > 300 mg/L? PlantHealth->CheckConc Clavulanic Acid Oxidation\n(Discard if Dark Orange) Clavulanic Acid Oxidation (Discard if Dark Orange) MediaColor->Clavulanic Acid Oxidation\n(Discard if Dark Orange) Refresh Action: Replenish Media every 48-72h CheckFresh->Refresh Yes Resistant Action: Check for Beta-Lactamase Resistance CheckFresh->Resistant No Reduce Action: Reduce to 150 mg/L Check Auxin Balance CheckConc->Reduce Yes SaltStress Action: Check Na+ Load (Ticarcillin is a Disodium Salt) CheckConc->SaltStress No

Figure 2: Diagnostic logic for common Ticarcillin/Timentin issues in culture.

Module 4: Validated Protocols

Stock Solution Preparation (100 mg/mL)

Do not autoclave Ticarcillin. It is heat-sensitive.

  • Weighing: Weigh 1.0 g of Ticarcillin Disodium (or Timentin powder).

  • Solvent: Dissolve in 10 mL of sterile, deionized water.

    • Note: Ticarcillin is highly soluble.[4] If it does not dissolve, check the pH (should be 6.0–8.0).

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Why PES? It has low protein/drug binding compared to nylon.

  • Aliquot & Storage: Dispense into 1 mL aliquots in light-tight (amber) tubes.

    • Store at -20°C: Stable for 3-6 months.

    • Store at 4°C: Stable for <7 days.

    • Freeze/Thaw: Do not refreeze more than once.

Working Concentration Guidelines
ApplicationRecommended ConcentrationFrequency of Change
Plant Transformation (Agro) 150 – 400 mg/LEvery 7-14 days (solid media)
Mammalian Selection 50 – 100 µg/mLEvery 2-3 days
Bacterial Contamination Cleanup 100 – 200 µg/mLDaily (Liquid media)

References

  • Comparison and Evaluation of Ticarcillin and Carbenicillin Using Disk Diffusion Methods. PubMed. Available at: [Link]

  • Chemical structures of IAA, carbenicillin, ticarcillin, phenylacetic acid, and thiophene acetic acid. ResearchGate. (Identifies T3AA as an auxin analog). Available at: [Link]

  • Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures. PMC (NIH). Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link][3][2][5][6]

Sources

Troubleshooting

Overcoming beta-lactamase resistance in ticarcillin experiments

Technical Support Center: Beta-Lactamase Resistance in Ticarcillin Experiments Status: Operational Subject: Troubleshooting Ticarcillin/Clavulanate Efficacy & Stability Ticket ID: TIC-RES-001 Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Lactamase Resistance in Ticarcillin Experiments

Status: Operational Subject: Troubleshooting Ticarcillin/Clavulanate Efficacy & Stability Ticket ID: TIC-RES-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Ticarcillin is a carboxypenicillin primarily utilized in research to study Pseudomonas aeruginosa and other Gram-negative resistance profiles. While historically paired with Clavulanic acid (Timentin), researchers often encounter unexpected resistance in vitro. This guide addresses the three primary failure points: hydrolytic degradation of the stock solution , inappropriate inhibitor ratios , and inducible chromosomal resistance (AmpC) .

Module 1: Formulation & Stability (The "Silent" Failure)

User Question: My MIC controls are inconsistent. Is my Ticarcillin powder degrading?

Technical Diagnosis: Ticarcillin is highly hygroscopic and susceptible to hydrolysis. A common error is storing stock solutions at -20°C or subjecting them to repeated freeze-thaw cycles, which accelerates beta-lactam ring opening.

Troubleshooting Protocol:

ParameterOptimal ConditionCritical Failure Point
Solvent Sterile Water or 0.1M Phosphate Buffer (pH 6.0–7.0)Acidic/Alkaline unbuffered solutions (pH <5 or >8)
Storage Temp -70°C to -80°C (Aliquot immediately)-20°C (Unstable >30 days); 4°C (Degrades in <48h)
Concentration High concentration stocks (e.g., 100 mg/mL)Dilute working solutions (store only for immediate use)
Thawing Thaw once on ice. Discard unused portion.Re-freezing. Do not refreeze.

Corrective Action:

  • Prepare a fresh stock solution at 100 mg/mL in sterile distilled water.

  • Filter sterilize (0.22 µm PES membrane; avoid nylon which may bind drug).

  • Aliquot into single-use volumes (e.g., 500 µL) and freeze at -80°C immediately.

Module 2: Inhibitor Selection & The AmpC Trap

User Question: I added Clavulanic acid, but my Pseudomonas strain is still resistant. Why isn't the inhibitor working?

Technical Diagnosis: This is likely due to AmpC Hyperproduction . Unlike plasmid-mediated beta-lactamases (e.g., TEM, SHV) which Clavulanic acid inhibits effectively, P. aeruginosa possesses a chromosomal ampC gene.

  • The Trap: Clavulanic acid is a strong inducer of AmpC production but a weak inhibitor of the AmpC enzyme itself.

  • Result: Adding Clavulanate can paradoxically increase resistance in P. aeruginosa by triggering the bacteria to overproduce the very enzyme that destroys Ticarcillin.

Visualizing the Mechanism:

G Tic Ticarcillin PBP PBP (Cell Wall Synthesis) Tic->PBP Binds Clav Clavulanic Acid AmpC AmpC (Chromosomal Enzyme) Clav->AmpC Induces Expression (The Trap) Clav->AmpC Inhibits (Weak) ClassA Class A (TEM/SHV) Clav->ClassA Inhibits (Strong) AmpC->Tic Hydrolyzes Rapidly ClassA->Tic Hydrolyzes Lysis Bacterial Lysis PBP->Lysis Triggers

Figure 1: The dual role of Clavulanic Acid. While it inhibits Class A enzymes, it can induce AmpC production in Pseudomonas, neutralizing Ticarcillin.

Corrective Action:

  • Switch Inhibitors: For AmpC-producing strains, Tazobactam or Avibactam are superior inhibitors compared to Clavulanate.

  • Fixed Ratio vs. Fixed Concentration: Ensure your assay matches clinical/reference standards.

    • Standard: Fixed Clavulanate concentration at 2 µg/mL (regardless of Ticarcillin concentration).

    • Alternative: Fixed Ratio (e.g., 15:1 or 2:1). Note: Fixed concentration is preferred for defining breakpoints.

Module 3: Experimental Protocols (Synergy Testing)

User Question: How do I mathematically prove synergy between Ticarcillin and an inhibitor?

Technical Diagnosis: You must perform a Checkerboard Assay to calculate the Fractional Inhibitory Concentration Index (FICI) .[1][2]

Step-by-Step Protocol:

  • Preparation:

    • Axis X (Ticarcillin): Serial 2-fold dilutions (e.g., 0.25 to 128 µg/mL).

    • Axis Y (Inhibitor): Serial 2-fold dilutions.

    • Inoculum: Standardize to

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Calculation:

    
    
    
    • 
      : MIC of Ticarcillin in the presence of Inhibitor.
      
    • 
      : MIC of Ticarcillin alone.
      
  • Interpretation (Standard Criteria):

FICI ValueInterpretationBiological Implication
≤ 0.5 Synergy The combination is significantly more effective than the sum of parts.
> 0.5 – 4.0 Indifference No significant interaction (Additive).
> 4.0 Antagonism The inhibitor is blocking the antibiotic's activity (e.g., AmpC induction).

Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose unexpected high MICs.

Troubleshooting Start High Ticarcillin MIC (>64 µg/mL) CheckStock Check Stock Solution (Stored at -80°C?) Start->CheckStock Remake Remake Stock & Retest CheckStock->Remake No/Unsure AddClav Add Clavulanate (2 µg/mL fixed) CheckStock->AddClav Yes Remake->AddClav Result Result? AddClav->Result Susceptible MIC Drops Significantly (e.g., <16 µg/mL) Result->Susceptible MIC Decreases Resistant MIC Remains High (or Increases) Result->Resistant No Change Diag1 Diagnosis: Class A Beta-Lactamase (TEM/SHV) Susceptible->Diag1 CheckAmpC Suspect AmpC Induction? Resistant->CheckAmpC SwitchInhib Test with Tazobactam or Avibactam CheckAmpC->SwitchInhib Yes CheckEfflux Check Efflux Pumps (MexAB-OprM) SwitchInhib->CheckEfflux Still Resistant

Figure 2: Diagnostic workflow for isolating resistance mechanisms in Ticarcillin assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 25th ed. CLSI supplement M100-S25. (2015). (Note: This edition contains the last valid breakpoints for Ticarcillin/Clavulanate before discontinuation).

  • Lister, P. D., et al. "Clavulanate induces expression of the Pseudomonas aeruginosa AmpC cephalosporinase at physiologically relevant concentrations and antagonizes the antibacterial activity of ticarcillin." Antimicrobial Agents and Chemotherapy 43.4 (1999): 882-889.

  • Odds, F. C. "Synergy, antagonism, and what the chequerboard puts between them." Journal of Antimicrobial Chemotherapy 52.1 (2003): 1.

  • Drawz, S. M., & Bonomo, R. A. "Three decades of beta-lactamase inhibitors." Clinical Microbiology Reviews 23.1 (2010): 160-201.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance." (2017).[3]

Sources

Optimization

Technical Support Center: Optimizing Ticarcillin Sodium Stability in Liquid Cultures

For researchers, scientists, and drug development professionals, ensuring the stability and efficacy of reagents is paramount to the success of an experiment. This guide provides in-depth technical support on the pH stab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability and efficacy of reagents is paramount to the success of an experiment. This guide provides in-depth technical support on the pH stability of ticarcillin sodium in liquid cultures, offering troubleshooting advice and frequently asked questions to navigate the complexities of its use.

Introduction to Ticarcillin and its Instability

Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics, valued for its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2][3] However, the core of its antibacterial activity, the β-lactam ring, is also its point of vulnerability. This ring is susceptible to hydrolysis, a chemical breakdown in the presence of water, which is significantly influenced by pH, temperature, and the presence of other ions.[4][5] Understanding and controlling these factors is critical to maintaining the antibiotic's potency in your liquid cultures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing and using ticarcillin sodium solutions?

A1: Ticarcillin sodium is most stable in a slightly acidic to neutral pH range, generally between pH 6.0 and 7.2.[6] Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring, leading to a rapid loss of antibacterial activity.[4][5] For instance, the degradation rate of penicillins is significantly higher under acidic (pH 4) and alkaline (pH 10) conditions compared to neutral pH.[4] Therefore, it is crucial to prepare stock solutions and culture media within this optimal pH range.

Q2: How long is a reconstituted ticarcillin sodium solution stable?

A2: It is strongly recommended to prepare ticarcillin solutions immediately before use.[1] The stability of ticarcillin in aqueous solutions is limited. For example, in PBS at pH 7.2, it is not recommended to store the aqueous solution for more than one day.[7] At room temperature (23°C), a significant loss of potency can be observed within a few days.[8] If immediate use is not possible, stock solutions should be stored at low temperatures. A stock solution of ticarcillin-clavulanic acid was found to be stable for at least 12 months when stored at -20°C.[9]

Q3: Can I dissolve ticarcillin sodium directly into my culture medium?

A3: While possible, it is not the recommended practice. Culture media are complex mixtures containing various components that can affect the stability of ticarcillin. It is best to prepare a concentrated stock solution in a suitable sterile solvent (e.g., sterile water or PBS at a pH of around 6.8 to 7.2), filter-sterilize it, and then add the required volume to your culture medium immediately before starting your experiment. This approach minimizes the exposure of the antibiotic to potentially destabilizing conditions in the medium for extended periods.

Q4: I've noticed a precipitate in my ticarcillin stock solution. What should I do?

A4: Precipitation can occur if the concentration of ticarcillin exceeds its solubility in the chosen solvent or if the pH of the solution is outside the optimal range. The solubility of ticarcillin sodium in PBS (pH 7.2) is approximately 10 mg/ml.[7] If you observe a precipitate, do not use the solution. It is best to discard it and prepare a fresh solution, ensuring the concentration is within the solubility limit and the pH is properly adjusted.

Q5: My experiment with ticarcillin is giving inconsistent results. Could pH be the culprit?

A5: Absolutely. Inconsistent results are a common consequence of ticarcillin degradation. If the pH of your culture medium shifts during the experiment (due to cellular metabolism, for example), it can accelerate the breakdown of the antibiotic, leading to a decrease in its effective concentration and variable outcomes. It is advisable to monitor and, if necessary, buffer the pH of your culture medium throughout the experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Antibiotic Activity pH of the culture medium is too high or too low.Ensure the pH of your culture medium is buffered and maintained between 6.0 and 7.2.
Prolonged storage of reconstituted ticarcillin.Always prepare fresh ticarcillin solutions immediately before use. For short-term storage, keep aliquots at -20°C or -80°C.[9][10]
High incubation temperature.While most cell cultures require 37°C, be aware that this temperature accelerates ticarcillin degradation compared to refrigeration.[11] Minimize the time the antibiotic is at this temperature before the experiment begins.
Precipitation in Stock Solution Concentration exceeds solubility.Prepare a new stock solution at a concentration at or below the recommended solubility (e.g., ~10 mg/ml in PBS, pH 7.2).[7]
Incorrect pH of the solvent.Use a sterile, buffered solvent with a pH between 6.0 and 7.2.
Inconsistent Experimental Results Fluctuation in culture medium pH.Use a well-buffered culture medium and monitor the pH throughout the experiment.
Degradation of ticarcillin over the course of a long experiment.For long-term experiments, consider replenishing the ticarcillin at regular intervals.

Experimental Protocols

Protocol 1: Preparation of a Stable Ticarcillin Sodium Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of ticarcillin sodium.

Materials:

  • Ticarcillin disodium salt powder

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of ticarcillin disodium salt powder.

  • Add a small amount of sterile water or PBS to dissolve the powder.

  • Adjust the pH of the solution to between 6.8 and 7.2 using sterile 0.1 M HCl or 0.1 M NaOH. Monitor the pH carefully with a calibrated pH meter.

  • Once the desired pH is reached, add the remaining sterile water or PBS to achieve the final concentration of 10 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • For immediate use, this solution can be added directly to the culture medium.

  • For short-term storage, aliquot the stock solution into sterile cryovials and store at -20°C or -80°C for up to one month.[10] Avoid repeated freeze-thaw cycles.

Visualizing Ticarcillin Degradation

The stability of ticarcillin is critically dependent on pH. The following diagram illustrates the degradation pathways of the β-lactam ring under acidic and basic conditions.

Ticarcillin_Degradation cluster_conditions pH Conditions Acidic (pH < 6) Acidic (pH < 6) Ticarcillin Active Ticarcillin (Intact β-Lactam Ring) Optimal (pH 6.0-7.2) Optimal (pH 6.0-7.2) Optimal (pH 6.0-7.2)->Ticarcillin Basic (pH > 7.2) Basic (pH > 7.2) Inactive_Acid Inactive Products (e.g., Penillic Acid) Ticarcillin->Inactive_Acid  Acid-catalyzed  hydrolysis Inactive_Base Inactive Products (e.g., Penicilloic Acid) Ticarcillin->Inactive_Base  Base-catalyzed  hydrolysis

Caption: Ticarcillin degradation pathways at different pH values.

Workflow for Using Ticarcillin in Liquid Culture

The following diagram outlines the recommended workflow for preparing and using ticarcillin in liquid culture experiments to ensure its stability and efficacy.

Ticarcillin_Workflow A 1. Weigh Ticarcillin Disodium Salt Powder B 2. Dissolve in Sterile Water or PBS A->B C 3. Adjust pH to 6.8-7.2 B->C D 4. Bring to Final Volume C->D E 5. Filter Sterilize (0.22 µm) D->E F 6. Prepare Aliquots E->F G 7. Store at -20°C or -80°C (if not for immediate use) F->G H 8. Add to Culture Medium Immediately Before Use F->H Immediate Use G->H I 9. Monitor Culture pH During Experiment H->I

Caption: Recommended workflow for preparing and using ticarcillin.

References

  • Carvalho, F. M., Pessoa, A., & Vitolo, M. (2019).
  • Trissel, L. A., & Ogundele, A. B. (2003). Stability of piperacillin and ticarcillin in AutoDose infusion system bags.
  • Li, M., Zhang, Y., Li, A., & Wang, Y. (2018). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 15(11), 2452.
  • Gupta, V. D., & Stewart, K. R. (1983). Stability of penicillins in total parenteral nutrient solution. American Journal of Hospital Pharmacy, 40(4), 600-602.
  • Santoro, D., Gortel, K., & Pucheu-Haston, C. M. (2011). Biological efficacy and stability of diluted ticarcillin-clavulanic acid in the topical treatment of Pseudomonas aeruginosa infections.
  • Wikipedia. (2024, January 21). Penicillin. In Wikipedia. Retrieved from [Link]

  • Samara, E., et al. (2019). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research, 8(1), 20-30.
  • García-Sánchez, A., et al. (2024).
  • Lode, H., et al. (1986). The pharmacokinetics of ticarcillin, clavulanic acid and their combination. Journal of Antimicrobial Chemotherapy, 17(5), 625-631.
  • Wikipedia. (2023, November 29). Ticarcillin. In Wikipedia. Retrieved from [Link]

  • Lode, H., et al. (1986). Pharmacokinetics and serum bactericidal activity of ticarcillin and clavulanic acid. Chemotherapy, 32(5), 417-425.
  • Drugs.com. (n.d.). Clavulanate / Ticarcillin Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Antibiotic Level, Ticarcillin. Retrieved from [Link]

  • MIMS. (n.d.). Ticarcillin + Clavulanic acid. Retrieved from [Link]

  • Thompson, J. W., & Rich, R. L. (2003). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Analytical Biochemistry, 320(2), 256-262.
  • Barry, A. L., & Jones, R. N. (1987). Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays. Journal of Clinical Microbiology, 25(8), 1431-1434.
  • Freney, J., et al. (1988). [Activity of ticarcillin combined with different concentrations of clavulanic acid on 137 Gram-negative bacilli resistant to ticarcillin].
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 113, 75-81.

Sources

Reference Data & Comparative Studies

Validation

Ticarcillin vs. Carbenicillin: A Researcher's Guide to Efficacy in Plant Tissue Culture

For researchers engaged in plant tissue culture, particularly those utilizing Agrobacterium-mediated transformation, the choice of antibiotic to control bacterial growth is a critical decision that can significantly impa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in plant tissue culture, particularly those utilizing Agrobacterium-mediated transformation, the choice of antibiotic to control bacterial growth is a critical decision that can significantly impact experimental success. Among the arsenal of available options, the β-lactam antibiotics ticarcillin and carbenicillin have long been staples. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower researchers to make informed decisions for their specific applications.

At a Glance: Key Differences and Considerations

FeatureTicarcillinCarbenicillin
Primary Application Elimination of Agrobacterium tumefaciens and other bacterial contaminants.Elimination of Agrobacterium tumefaciens and other bacterial contaminants.
Potency Generally 2- to 4-fold more active against Pseudomonas aeruginosa than carbenicillin.[1] Often considered more efficient in inhibiting Agrobacterium.[2]Effective against a range of Gram-negative bacteria, but may be less potent than ticarcillin against certain strains.[3]
Common Formulation Often used as Timentin™, a combination of ticarcillin and the β-lactamase inhibitor clavulanic acid.[4][5]Used as a standalone antibiotic.
Phytotoxicity Can exhibit phytotoxicity, but effects are species-dependent. The inclusion of clavulanic acid in Timentin™ may also influence plant response.Known to have auxin-like effects due to its breakdown into phenylacetic acid, which can be either stimulatory or inhibitory to plant growth and regeneration depending on the concentration and plant species.[5] Higher concentrations can be detrimental.[5][6]
Recommended Concentration Typically 150-500 mg/L (often as Timentin™).[4][5]Commonly used at 250-500 mg/L, with some protocols reporting up to 1000 mg/L.[7][8][9]
Stability Heat labile; should be added to autoclaved media after it has cooled.Aqueous solutions are stable for a limited time at room temperature and for a few days at 4°C. It is also heat sensitive.

Delving Deeper: A Mechanistic and Practical Comparison

Both ticarcillin and carbenicillin belong to the carboxypenicillin subgroup of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

The Science Behind the Action

β-lactam antibiotics target penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, ticarcillin and carbenicillin disrupt cell wall formation, leading to bacterial cell lysis and death.[9]

Diagram: Mechanism of β-Lactam Antibiotic Action

G cluster_bacteria Bacterial Cell cluster_antibiotic Antibiotic Action cluster_result Result PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall catalyzes Lysis Bacterial Cell Lysis Peptidoglycan Peptidoglycan (Cell Wall Component) CellWall->Peptidoglycan produces BetaLactam Ticarcillin or Carbenicillin BetaLactam->PBP inhibits

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

A significant challenge in the use of β-lactam antibiotics is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is where the formulation of ticarcillin as Timentin™, which includes clavulanic acid, offers a distinct advantage. Clavulanic acid is a β-lactamase inhibitor that protects ticarcillin from degradation, thereby expanding its spectrum of activity against resistant bacterial strains.[2]

Experimental Evidence: Efficacy in Action

Numerous studies have compared the efficacy of ticarcillin and carbenicillin in plant tissue culture, with a general consensus that ticarcillin, particularly as Timentin™, is often more effective at lower concentrations and exhibits broader activity.

In a study on indica rice, timentin was found to be more effective than carbenicillin and cefotaxime in eliminating Agrobacterium tumefaciens.[10] At a concentration of 250 mg/L, timentin effectively controlled bacterial growth without the severe necrosis observed with carbenicillin at the same concentration.[10]

Conversely, carbenicillin has been reported to have detrimental effects on the regeneration of certain plant species. For instance, in durum wheat, carbenicillin was found to prevent the development of mature somatic embryos and significantly reduce tissue growth.[6] In carrot protoplast cultures, high concentrations of carbenicillin (400–500 mg L−1) led to a complete arrest of cell division and inhibited plant regeneration.[5]

It is crucial to note, however, that the phytotoxic effects of these antibiotics are highly dependent on the plant species, the concentration used, and the specific culture conditions.[5] Some studies have even reported a stimulatory effect of carbenicillin on regeneration at lower concentrations, attributed to its breakdown into the weak auxin, phenylacetic acid.[5]

Practical Guidance and Experimental Protocols

The selection of the appropriate antibiotic and its optimal concentration is a critical step that should be empirically determined for each plant system.

Recommended Starting Concentrations
  • Ticarcillin (as Timentin™): 150-500 mg/L[4][5]

  • Carbenicillin: 250-500 mg/L[9]

It is highly recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for the specific Agrobacterium strain being used and to assess the phytotoxicity of a range of concentrations on the plant tissue.

Diagram: Experimental Workflow for Antibiotic Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_decision Decision A1 Prepare stock solutions of Ticarcillin and Carbenicillin B1 Incorporate a range of antibiotic concentrations into the media A1->B1 A2 Prepare plant tissue culture media A2->B1 B2 Culture plant explants on the different media formulations B1->B2 B3 Co-cultivate a subset of explants with Agrobacterium B1->B3 C2 Evaluate phytotoxicity (callus growth, regeneration frequency) B2->C2 C1 Assess Agrobacterium growth (visual inspection, plating) B3->C1 D1 Select the optimal antibiotic and concentration with high efficacy and low phytotoxicity C1->D1 C2->D1

Sources

Comparative

Comparative Analysis: Ticarcillin vs. Cefotaxime for Agrobacterium Elimination

Content Type: Technical Comparative Guide Audience: Plant Biotechnologists, Tissue Culture Specialists, and Drug Development Researchers[1] Executive Summary: The Selection Paradox In Agrobacterium-mediated transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparative Guide Audience: Plant Biotechnologists, Tissue Culture Specialists, and Drug Development Researchers[1]

Executive Summary: The Selection Paradox

In Agrobacterium-mediated transformation, the post-co-cultivation phase presents a critical paradox: the antibiotic must be potent enough to eliminate the bacterial vector (Agrobacterium tumefaciens) yet gentle enough to allow the delicate plant explants to regenerate.

While Cefotaxime has long been the industry standard due to its broad availability and low cost, Ticarcillin (specifically the formulation Timentin , which combines Ticarcillin with Clavulanic Acid) has emerged as a superior alternative for recalcitrant crops and sensitive tissues. This guide dissects the biochemical mechanisms, phytotoxicity profiles, and stability metrics of both agents to empower data-driven experimental design.

Mechanism of Action & Resistance

Both agents are beta-lactam antibiotics that target Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking in the bacterial cell wall. However, their interaction with bacterial resistance mechanisms differs significantly.

2.1 The Beta-Lactamase Factor

Many Agrobacterium strains (e.g., EHA105, LBA4404) naturally produce or acquire beta-lactamases, enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inert.

  • Cefotaxime (Cephalosporin): Generally resistant to many beta-lactamases but can be degraded by extended-spectrum beta-lactamases (ESBLs) or high bacterial loads.

  • Ticarcillin (Carboxypenicillin): Susceptible to beta-lactamase hydrolysis. Therefore, it is almost exclusively used as Timentin (Ticarcillin + Clavulanate). Clavulanate acts as a "suicide inhibitor," permanently binding to the beta-lactamase and protecting the Ticarcillin.

Visualization: Mechanism of Action & Resistance Pathways

BetaLactamMechanism cluster_Cef Cefotaxime Pathway cluster_Tim Ticarcillin/Clavulanate Pathway Agro Agrobacterium tumefaciens CellWall Peptidoglycan Synthesis (PBP Enzyme) Agro->CellWall Requires for Growth BetaLactamase Beta-Lactamase Enzyme Agro->BetaLactamase Secretes Cefotaxime Cefotaxime BetaLactamase->Cefotaxime Slow Hydrolysis (Strain Dependent) Ticarcillin Ticarcillin BetaLactamase->Ticarcillin Rapid Hydrolysis (If unprotected) Cefotaxime->CellWall Inhibits (High Affinity) Ticarcillin->CellWall Inhibits Clavulanate Clavulanate (Inhibitor) Clavulanate->BetaLactamase Irreversible Binding (Neutralizes Enzyme)

Figure 1: Comparative mechanism showing how Clavulanate protects Ticarcillin from enzymatic degradation, whereas Cefotaxime relies on structural resistance.

Comparative Performance Analysis
3.1 Bactericidal Efficacy (MIC Data)

While Cefotaxime is potent, Agrobacterium regrowth is a common issue due to its instability and partial susceptibility to enzymatic breakdown. Timentin often shows a lower Minimum Inhibitory Concentration (MIC) for resistant strains.

FeatureCefotaximeTicarcillin + Clavulanate (Timentin)
Effective Concentration 250 – 500 mg/L150 – 300 mg/L
Bactericidal Activity High, but regrowth common after 2 weeksVery High, sustained suppression
Spectrum Broad (Gram-negative)Broad + Beta-lactamase producers
Strain Specificity Less effective against Agro strains with high ESBL activityHighly effective against LBA4404, EHA105, AGL1
3.2 Phytotoxicity and Plant Regeneration

This is the deciding factor for most researchers. Antibiotics are not biologically inert to plant cells; they can mimic plant growth regulators (PGRs) or cause necrosis.

  • Cefotaxime: Known to have auxin-like activity . In some monocots (e.g., Maize, Wheat), it stimulates embryogenesis. However, in dicots like Tomato and Tobacco, high concentrations (>300 mg/L) often inhibit shoot regeneration and cause root stunting.

  • Timentin: Generally considered "plant-neutral." It shows significantly lower phytotoxicity in sensitive species (Tomato, Cotton, Cucurbits) and allows for higher regeneration frequencies compared to Cefotaxime.

Plant SystemCefotaxime EffectTimentin EffectPreferred Agent
Tomato (S. lycopersicum) Inhibits shoot formation; causes necrosis at >250 mg/LPromotes callus; high shoot regenerationTimentin
Maize/Wheat Stimulates somatic embryogenesis (Auxin-like)Neutral; effective bacterial controlCefotaxime (or Timentin)
Tobacco (N. tabacum) Effective, but high doses reduce biomassExcellent regeneration; no toxicityTimentin
Rice (O. sativa) Can cause necrosis in callusEnhances fresh weight; less necrosisTimentin
3.3 Stability and Cost Efficiency
  • Stability: Cefotaxime is light-sensitive and degrades rapidly in culture media (half-life ~5-7 days at 25°C). This necessitates frequent subculturing, increasing labor and contamination risk. Timentin is far more stable, maintaining activity for 2-3 weeks in media.

  • Cost: Cefotaxime powder is cheaper upfront. However, Timentin is often more economical in the long run for high-value crops due to higher transformation efficiency (less wasted explants) and reduced subculturing frequency.

Experimental Protocols
4.1 Stock Solution Preparation

Note: Beta-lactams are heat-labile. Never autoclave.[1]

Protocol for Timentin (150 mg/mL Stock):

  • Weigh 1.5 g of Timentin powder (15:1 ratio of Ticarcillin:Clavulanate).

  • Dissolve in 10 mL of sterile deionized water. Vortex until clear.

  • Filter sterilize using a 0.22 µm PVDF or PES syringe filter .

  • Aliquot into 1 mL tubes and store at -20°C . Avoid repeated freeze-thaw cycles.

Protocol for Cefotaxime (250 mg/mL Stock):

  • Weigh 2.5 g of Cefotaxime sodium salt.

  • Dissolve in 10 mL of sterile deionized water.

  • Filter sterilize (0.22 µm).[1]

  • Store at -20°C . Note: Cefotaxime solution may yellow upon degradation; discard if discolored.

4.2 Agrobacterium Elimination Workflow

This workflow ensures maximum bacterial kill with minimal plant stress.

  • Co-cultivation: Incubate explants with Agrobacterium for 2-3 days (no antibiotics).

  • Wash Step (Critical):

    • Wash explants in sterile liquid MS medium containing 500 mg/L Timentin OR 500 mg/L Cefotaxime for 15 minutes. Shake gently.

    • Reasoning: A high-dose liquid wash reduces the external bacterial load by 99% before plating.

  • Selection Plating:

    • Blot explants dry on sterile filter paper.

    • Transfer to solid selection medium containing the antibiotic.

    • Dose: Start with 300 mg/L Cefotaxime or 200 mg/L Timentin .

  • Monitoring:

    • Check for bacterial "halos" around explants after 3-5 days.

    • If overgrowth occurs, transfer to fresh medium with increased concentration (up to 500 mg/L Cefotaxime or 400 mg/L Timentin).

Decision Matrix

Use this logic flow to select the correct antibiotic for your specific project.

DecisionMatrix Start Select Antibiotic for Transformation PlantType What is your Plant Type? Start->PlantType Monocot Monocot (Maize, Wheat) PlantType->Monocot Dicot Dicot (Tomato, Tobacco, Soy) PlantType->Dicot Cefotaxime Use Cefotaxime (150-300 mg/L) May stimulate embryogenesis Monocot->Cefotaxime Generally Tolerant RegenIssue Is Regeneration Difficult? Dicot->RegenIssue Yes Yes RegenIssue->Yes Sensitive Tissue No No RegenIssue->No Robust Tissue Timentin Use Timentin (150-300 mg/L) Minimizes phytotoxicity Yes->Timentin No->Cefotaxime Cost Effective

Figure 2: Decision workflow for selecting between Ticarcillin (Timentin) and Cefotaxime based on plant type and regeneration sensitivity.

References
  • Nauerby, B., Billing, K., & Wyndaele, R. (1997). Influence of the antibiotic timentin on plant regeneration of tomato (Lycopersicon esculentum Mill.)[2] cultivars. Plant Cell Reports.[2] Link

  • Danilova, S. A., & Dolgikh, Y. I. (2004).[2] The Stimulatory Effect of the Antibiotic Cefotaxime on Plant Regeneration in Maize Tissue Culture.[2][3] Russian Journal of Plant Physiology.[3] Link

  • Ogawa, Y., & Mii, M. (2004).[2][4] Screening for highly active β-lactam antibiotics against Agrobacterium tumefaciens.[4] Archives of Microbiology. Link

  • Cheng, Z. M., et al. (1998).[5] Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation.[2][5][6] Plant Cell Reports.[2] Link

  • Grzebelus, E., & Skop, L. (2014). Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures.[2] In Vitro Cellular & Developmental Biology - Plant.[1][2][5][7] Link

  • Han, J. Y., et al. (2007).[5] Effects of antibiotics on suppression of Agrobacterium tumefaciens and plant regeneration from wheat embryos.[5] Journal of Plant Biology. Link

Sources

Validation

Ticarcillin Sodium Purity Analysis: Compendial vs. Modern HPLC Strategies

This guide serves as a technical resource for the analysis of Ticarcillin Sodium, synthesizing official compendial standards (USP/EP) with modern, stability-indicating HPLC methodologies. Executive Summary & Technical Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the analysis of Ticarcillin Sodium, synthesizing official compendial standards (USP/EP) with modern, stability-indicating HPLC methodologies.

Executive Summary & Technical Context[1][2][3][4]

Ticarcillin Disodium is a carboxypenicillin susceptible to rapid degradation via


-lactam ring hydrolysis and decarboxylation. Its analysis is complicated by its hygroscopic nature and the formation of diastereomeric impurities.

While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide the regulatory "Gold Standard" for release testing, these methods often rely on high-salt phosphate buffers and older stationary phases (L1). Modern drug development requires Stability-Indicating Methods (SIM) that are faster, higher-resolution, and compatible with Mass Spectrometry (MS) for impurity identification.

This guide compares the Traditional Compendial Method against a Modern Optimized Method , providing actionable protocols for both.

Chemical Instability & Impurity Profile[5]

Understanding the degradation pathway is critical for selecting the right HPLC conditions. Ticarcillin degrades primarily into Ticarcillin Penicilloic Acid (Impurity D) and subsequently into Ticarcillin Penilloic Acid (Impurity E).

Degradation Pathway Diagram

TicarcillinDegradation cluster_legend Key Ticarcillin Ticarcillin Sodium (Active API) ImpurityD Impurity D (EP) (Ticarcillin Penicilloic Acid) Beta-lactam Ring Open Ticarcillin->ImpurityD + H2O (Hydrolysis) Acid/Base Catalyzed ImpurityA Impurity A (EP) (Side Chain Degradant) Ticarcillin->ImpurityA Side Chain Cleavage ImpurityE Impurity E (EP) (Ticarcillin Penilloic Acid) Decarboxylated ImpurityD->ImpurityE - CO2 (Decarboxylation) Blue: API Blue: API Red: Primary Degradant Red: Primary Degradant Blue: API->Red: Primary Degradant Yellow: Secondary Degradant Yellow: Secondary Degradant Red: Primary Degradant->Yellow: Secondary Degradant

Figure 1: Primary degradation pathways of Ticarcillin Sodium leading to EP-defined impurities.

Method A: The Compendial "Gold Standard" (USP/EP Aligned)

This method is required for official batch release. It prioritizes robustness and regulatory compliance over speed.

Chromatographic Conditions
ParameterSpecification
Column L1 Packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Waters Symmetry C18 or equiv.)
Mobile Phase Buffer pH 4.3 : Acetonitrile (95 :[1] 5)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm
Injection Volume 10 - 20 µL
Column Temp Ambient (20-25°C)
Run Time ~15-20 minutes
Reagent Preparation (Critical Steps)
  • Buffer (pH 4.3): Dissolve 13.8 g of Monobasic Sodium Phosphate (

    
    ) in 900 mL HPLC-grade water. Adjust pH to 4.3 ± 0.1  using Phosphoric Acid or 10 N NaOH. Dilute to 1000 mL.[1]
    
  • Sample Diluent (pH 6.4): Dissolve 6.9 g of Monobasic Sodium Phosphate in 900 mL water. Adjust pH to 6.4 ± 0.1 with 10 N NaOH. Note: Ticarcillin is more stable at neutral pH than in the acidic mobile phase.

  • Standard Prep: Dissolve USP Ticarcillin Monosodium Monohydrate RS in pH 6.4 buffer to obtain a concentration of ~0.5 mg/mL. Use immediately (unstable in solution).

System Suitability Criteria
  • Capacity Factor (

    
    ):  > 2.0 for Ticarcillin peak.[2][3]
    
  • Tailing Factor (

    
    ):  NMT 2.0 (Penicillins often tail due to silanol interactions).
    
  • RSD: NMT 2.0% for replicate injections.[4]

Method B: Modern Stability-Indicating Method (Recommended)

For R&D and stability studies, the compendial method is limited by high salt content (bad for MS) and poor resolution of polar impurities. This modern alternative uses a lower salt concentration and a gradient to elute late-eluting impurities.

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl or C18 (Base Deactivated) , 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0 (MS Compatible)
Mobile Phase B Methanol : Acetonitrile (50:50)
Gradient 0-5 min: 5% B; 5-15 min: 5%→40% B; 15-20 min: 40% B
Flow Rate 0.8 mL/min
Detection UV @ 220 nm (Higher sensitivity for impurities)
Workflow Protocol

MethodWorkflow Start Sample Receipt (Store at -20°C) Weighing Weigh ~50mg Sample (Hygroscopic: Use Dry Box) Start->Weighing Dissolution Dissolve in pH 6.4 Buffer (Minimize Hydrolysis Risk) Weighing->Dissolution Filtering Filter 0.22 µm PVDF (Discard first 1 mL) Dissolution->Filtering Injection Inject 10 µL (Auto-sampler at 4°C) Filtering->Injection DataAnalysis Integration & Calculation (Check Resolution > 1.5) Injection->DataAnalysis

Figure 2: Optimized sample preparation and analysis workflow to minimize in-process degradation.

Comparative Analysis: Method A vs. Method B

FeatureMethod A (USP/EP)Method B (Modern Alternative)
Primary Use Batch Release (QC)Stability Profiling / R&D
Resolution Moderate (Isocratic)High (Gradient)
Impurity D Separation Often co-elutes near void volumeWell-retained (due to pH 6.0 & Phenyl phase)
MS Compatibility No (Non-volatile Phosphate)Yes (Volatile Ammonium Acetate)
Sample Stability Low (Acidic mobile phase)High (Neutral mobile phase)
Run Time ~20 mins~15-20 mins (Better cleaning)

Impurity Reference Data

When analyzing Ticarcillin, the following impurities (defined by EP) must be monitored.

ImpurityCommon NameRelative Retention (RRT)Origin
Impurity A Decarboxylated derivative~1.2Synthesis/Degradation
Impurity B 3-Thienylacetic acid~2.5Starting Material
Impurity D Penicilloic Acid~0.4 (Early Eluter)Hydrolysis (Major Degradant)
Impurity E Penilloic Acid~0.6Decarboxylation of Imp D

Note: Impurities D and E exist as mixtures of diastereomers and may appear as split peaks or doublets in high-resolution systems.

Troubleshooting & Validation Tips

  • Split Peaks: Ticarcillin has a chiral center.[5] In some methods (especially Cyclodextrin-based), diastereomers may separate. Ensure your integration method sums both peaks if separation occurs in a non-chiral method.

  • Ghost Peaks: High phosphate concentrations (Method A) can cause precipitation in the pump heads. Mandatory: Flush system with 10:90 Methanol:Water for 30 mins after every run.

  • Hygroscopicity: Ticarcillin Sodium absorbs moisture rapidly, altering weight-based assay results. Always determine water content (Karl Fischer) concurrently and calculate assay on an anhydrous basis .

References

  • United States Pharmacopeia (USP). Ticarcillin Disodium Monograph.[6] USP-NF. (Official compendial standard for mobile phase and system suitability).

  • European Pharmacopoeia (Ph.[7] Eur.). Ticarcillin Sodium Monograph 01/2008:0956. (Defines Impurities A, B, C, D, E).

  • National Institutes of Health (NIH). Ticarcillin Disodium Compound Summary. PubChem. (Chemical structure and stability data). Link

  • Haginaka, J., et al. Stability-indicating HPLC method for Ticarcillin. (Basis for ammonium acetate/methanol alternative methods).[8]

  • TLC Pharmaceutical Standards. Ticarcillin Impurity Standards Data. (Structural confirmation of Impurities D and E). Link

Sources

Comparative

Technical Validation of Ticarcillin Activity: Disk Diffusion Assay Guide

Executive Summary Status: Legacy / Research Use Only (Discontinued in many clinical markets; replaced by Piperacillin-Tazobactam). Drug Class: Carboxypenicillin (Extended-spectrum penicillin).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Legacy / Research Use Only (Discontinued in many clinical markets; replaced by Piperacillin-Tazobactam). Drug Class: Carboxypenicillin (Extended-spectrum penicillin). Primary Target: Pseudomonas aeruginosa and Gram-negative bacilli.[1][2][3][4]

This guide provides a rigorous technical framework for validating the in vitro activity of Ticarcillin (TIC) using the Kirby-Bauer disk diffusion method. While clinical usage has waned in favor of ureidopenicillins (e.g., Piperacillin), Ticarcillin remains a critical reference compound in resistance research, particularly for studying efflux pump mechanisms and specific


-lactamase profiles (e.g., TEM-1 vs. AmpC).

Part 1: Comparative Technical Analysis

To understand the validation context, one must benchmark Ticarcillin against its evolutionary successors. The following table contrasts Ticarcillin with Piperacillin (often used with Tazobactam) and Ceftazidime, focusing on Pseudomonas aeruginosa activity.

Table 1: Comparative Profile of Anti-Pseudomonal Beta-Lactams[5][6]
FeatureTicarcillin (TIC)Piperacillin (PIP)Ceftazidime (CAZ)
Subclass CarboxypenicillinUreidopenicillin3rd Gen Cephalosporin
Mechanism Inhibits PBP-1A/B & PBP-3Inhibits PBP-2 & PBP-3Inhibits PBP-3
Intrinsic Activity Moderate (High MICs)High (Lower MICs)High

-lactamase Stability
Low (Hydrolyzed by most)Low (Requires Tazobactam)High (Stable to many, not ESBLs)
Inoculum Effect PronouncedModerateMinimal
Sodium Load High (5.2 mEq/g)Lower (1.85 mEq/g)Low
Primary Utility Research / Legacy SusceptibilityClinical Standard (Zosyn)Clinical Standard

Expert Insight: Ticarcillin demonstrates a significant "inoculum effect," where the Minimum Inhibitory Concentration (MIC) increases drastically with higher bacterial density. Precise standardization of the inoculum (0.5 McFarland) is therefore more critical for Ticarcillin validation than for cephalosporins.

Part 2: Experimental Protocol (Standardized)

Objective: Determine the susceptibility of Pseudomonas aeruginosa or Enterobacterales to Ticarcillin via Zone of Inhibition (ZOI) measurement.

Materials & Reagents
  • Test Organism: Fresh isolate (18-24h pure culture).

  • Media: Mueller-Hinton Agar (MHA).

    • Quality Check: pH must be 7.2–7.4. Agar depth must be 4 mm ± 0.5 mm.

    • Cation Adjustment: Critical for P. aeruginosa.[2][3] Ensure physiological levels of

      
       and 
      
      
      
      if preparing media in-house (standard commercial MHA is pre-adjusted).
  • Antimicrobial Disk: Ticarcillin 75 µg (TIC75).[2][5]

  • Turbidity Standard: 0.5 McFarland (approx.[6]

    
     CFU/mL).
    
  • Incubator: Ambient air,

    
    .
    
Step-by-Step Workflow

The following diagram outlines the critical path for the assay, highlighting decision nodes that affect reproducibility.

DiskDiffusionWorkflow Start Start: Isolate Selection Inoculum Prepare Inoculum (Saline/Broth) Start->Inoculum Standardize Adjust to 0.5 McFarland Inoculum->Standardize TimeCheck Use within 15 mins? Standardize->TimeCheck TimeCheck->Standardize No (Re-vortex/Adjust) Swab Inoculate MHA Plate (3-direction lawn) TimeCheck->Swab Yes Dry Dry Surface (3-5 mins) Swab->Dry ApplyDisk Apply TIC 75µg Disk Dry->ApplyDisk Incubate Incubate 35°C (16-18h) ApplyDisk->Incubate Measure Measure ZOI (Reflected Light) Incubate->Measure End Interpret Data Measure->End

Figure 1: Standardized workflow for Ticarcillin Disk Diffusion Assay. Note the critical 15-minute window between standardization and inoculation to prevent bacterial doubling affecting the inoculum density.

Part 3: Data Interpretation & Quality Control[3][9][10]

Because Ticarcillin is a legacy agent, current automated systems often lack updated breakpoints. Interpretation relies on CLSI M100-S25 (the last edition to fully list Ticarcillin before its removal due to discontinuation).

Zone Diameter Interpretive Criteria (CLSI M100-S25)
PathogenDisk ContentResistant (R)Intermediate (I)Susceptible (S)
P. aeruginosa 75 µg ≤ 14 mm 15 – 19 mm ≥ 20 mm
Enterobacterales75 µg≤ 14 mm15 – 19 mm≥ 20 mm
Logic for Result Classification

InterpretationLogic Measurement Measure Zone (mm) CheckS ≥ 20 mm? Measurement->CheckS CheckR ≤ 14 mm? CheckS->CheckR No S SUSCEPTIBLE (S) Standard dosing effective CheckS->S Yes I INTERMEDIATE (I) Buffer zone; requires higher dosing/concentration CheckR->I No (15-19mm) R RESISTANT (R) Clinical failure likely CheckR->R Yes

Figure 2: Decision logic for interpreting Ticarcillin zone sizes based on CLSI M100-S25 breakpoints.

Quality Control (Self-Validation)

To ensure the assay is valid, you must run a parallel control using a reference strain. If the QC strain falls outside the expected range, patient/test results are invalid .

  • QC Strain: Pseudomonas aeruginosa ATCC 27853[1][3][4][6][7][8][9]

  • Target Range (Historical): 21 – 27 mm (Refer to specific disk manufacturer guidelines as ranges can vary slightly by lot).

  • Frequency: Daily during validation; weekly once proficiency is established (after 20-30 consecutive days of in-range results).

Part 4: Troubleshooting & Scientific Nuance

The "Double Zone" Phenomenon

With Pseudomonas and beta-lactams (especially Carboxypenicillins like Ticarcillin), you may observe a faint inner veil of growth within a larger zone of inhibition.

  • Cause: High-frequency mutants or the presence of inducible AmpC beta-lactamase.

  • Action: Ignore the faint haze and measure the most obvious margin of heavy growth. However, if distinct colonies are present within the zone, check for purity or consider the isolate resistant.

pH and Media Effects

Ticarcillin activity is pH-dependent.

  • Acidic pH (< 7.0): Degrades the antibiotic, leading to falsely small zones (False Resistance).

  • Alkaline pH (> 7.4): May enhance activity artificially (False Susceptibility).

  • Validation Step: Always measure the pH of the molten agar after autoclaving and cooling to room temperature before pouring plates.

Inoculum Density
  • Too Heavy (> 0.5 McFarland): Rapid consumption of the antibiotic by the bacterial mass leads to smaller zones (False Resistance).

  • Too Light (< 0.5 McFarland): Antibiotic diffuses further before critical mass is reached, leading to larger zones (False Susceptibility).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement (M100-S25). Wayne, PA: CLSI.[3][10][11][12] (Source of historical Ticarcillin breakpoints).[1][2][3][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[13] Performance Standards for Antimicrobial Disk Susceptibility Tests (M02).[14][12][Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters.[Link]

  • Fuchs, P. C., et al. (1984). Ticarcillin-clavulanic acid: in vitro evaluation and tentative interpretive criteria for disk susceptibility tests. Journal of Clinical Microbiology. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 36921, Ticarcillin.[Link]

Sources

Validation

Stability Profiling and Validation of Expired Ticarcillin Sodium

Content Type: Technical Comparison & Validation Guide Author Role: Senior Application Scientist Audience: Research Scientists, Lab Managers, Plant Tissue Culture Specialists Executive Summary Ticarcillin sodium, a carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Author Role: Senior Application Scientist Audience: Research Scientists, Lab Managers, Plant Tissue Culture Specialists

Executive Summary

Ticarcillin sodium, a carboxypenicillin often combined with clavulanate (Timentin), is a staple in microbiological selection and plant tissue culture (Agrobacterium suppression). However, its hygroscopic nature and beta-lactam instability lead to rapid degradation post-expiration.

This guide provides a rigorous, data-driven framework to evaluate whether expired ticarcillin reagents retain sufficient potency for non-clinical research applications . We compare it against its primary alternative, Carbenicillin, and provide a self-validating protocol to quantify residual activity.

The Bottom Line:

  • Lyophilized Powder: May retain >90% potency 1–2 years past expiration if stored at -20°C with desiccant.

  • Reconstituted Solution: Degrades rapidly (days at 4°C). Do not reuse expired liquid stocks.

  • Recommendation: For critical selection steps, switch to Carbenicillin or Cefotaxime due to superior stability profiles.

Part 1: The Mechanism of Failure

Why Ticarcillin "Expires"

The primary failure mode of ticarcillin is the hydrolysis of the beta-lactam ring. This four-membered ring is chemically strained and susceptible to nucleophilic attack by water molecules.

  • Hydrolysis: The beta-lactam ring opens to form penicilloic acid, which lacks antibacterial activity. This reaction is accelerated by moisture (hygroscopicity), heat, and pH extremes.

  • The "Selection Escape" Risk: In research, using 80% potent antibiotic doesn't just mean "slower killing." It creates a sub-lethal selection window where non-resistant satellite colonies (or Agrobacterium overgrowth in plant culture) can thrive, ruining weeks of experimental work.

Visualization: Degradation & Decision Logic

The following diagram illustrates the chemical degradation pathway and the logical workflow for deciding whether to validate or discard the reagent.

Ticarcillin_Validation Start Expired Ticarcillin Stock Physical Physical Inspection (Clumping/Discoloration?) Start->Physical Discard_Phys DISCARD (Irreversible Hydrolysis) Physical->Discard_Phys Yes (Yellow/Caked) Form Formulation Type? Physical->Form No (White/Free-flowing) Liquid Reconstituted Liquid Form->Liquid Powder Lyophilized Powder Form->Powder Trash DISCARD Liquid->Trash Unstable Validation Select Validation Method Powder->Validation HPLC Method A: HPLC (Chemical Potency) Validation->HPLC Bioassay Method B: MIC/Zone (Biological Potency) Validation->Bioassay Decision Potency Threshold HPLC->Decision Calculate % Active Bioassay->Decision Compare Zone Size Use USE for Non-Critical Selection Decision->Use >90% Potency Decision->Trash <90% Potency

Figure 1: Decision matrix for evaluating expired Ticarcillin reagents. Note that reconstituted liquid stocks are generally considered unstable and should be discarded without testing.

Part 2: Comparative Analysis

Ticarcillin vs. Alternatives

When expired ticarcillin fails validation, researchers must decide whether to repurchase it or switch to a more stable alternative.

FeatureTicarcillin (Sodium) Carbenicillin (Disodium) Cefotaxime
Primary Use Gram-neg selection; Agrobacterium suppression (Timentin).Identical spectrum to Ticarcillin; Plant tissue culture.Broad spectrum; highly effective Agro suppression.
Stability (Powder) Moderate.[1][2] Highly hygroscopic.[2]High. More resistant to hydrolysis than Ticar.Very High. Stable for years at -20°C.
Stability (Liquid) Low (3-5 days @ 4°C).Moderate.Moderate (10-20 days @ 4°C).
Toxicity to Plants Low.[1][]Lowest. Promotes regeneration in some species.Low, but can inhibit shoot regeneration at high conc.
Cost Moderate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).
High (

$).[1][2][4][5]
Low ($).[2][4][5][6]
Recommendation Use fresh for critical transformations.Best alternative for long-term storage stability.Best budget alternative.

Key Insight: In plant tissue culture, Carbenicillin is often preferred over Ticarcillin because its breakdown products are less toxic to regenerating plant calluses, and it retains potency longer in agar plates incubated at 25°C [1].

Part 3: Validation Protocols

If you elect to validate expired stock, you must use a self-validating system . This means running a known fresh control alongside the expired sample.

Method A: Chemical Potency via HPLC (Gold Standard)

Use this method if you have access to analytical chemistry equipment. It provides exact concentration data.

Principle: Reverse-phase chromatography separates the intact antibiotic from its degradation products (penicilloic acid).

Protocol:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0–7.0) : Acetonitrile (90:10 v/v). Note: Acidic mobile phases can degrade the sample during the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (optimal for beta-lactam ring absorption).

  • Preparation: Dissolve expired powder to 1 mg/mL in water. Inject immediately.

  • Calculation:

    
    
    

Acceptance Criteria: Potency must be ≥ 90% of the fresh control.

Method B: Biological Potency (Kirby-Bauer / MIC)

Use this method if you lack HPLC access. It measures functional bacterial killing.

Principle: Compare the Zone of Inhibition (ZOI) of the expired reagent against a fresh standard using a susceptible organism (Pseudomonas aeruginosa).

Protocol (Based on CLSI M02 Standards [2]):

  • Test Strain: Pseudomonas aeruginosa (ATCC 27853).

  • Media: Mueller-Hinton Agar (pH 7.2–7.4).

  • Disk Preparation:

    • Prepare stock solutions of Fresh and Expired Ticarcillin (e.g., 75 µ g/disk ).

    • Load blank sterile disks with 20 µL of each solution. Dry in a laminar flow hood.

  • Inoculation: Swab a 0.5 McFarland standard bacterial suspension onto the plate.

  • Placement: Place Fresh and Expired disks on the same plate (internal control).

  • Incubation: 16–18 hours at 35°C.

Data Interpretation:

ObservationConclusionAction
Zone Difference < 2mm Statistically EquivalentPass. Safe to use.
Zone Difference > 3mm Significant Potency LossFail. Discard.
Satellite Colonies Selection EscapeFail. Discard immediately.

Part 4: Experimental Data (Representative)

The following table summarizes typical degradation profiles observed in laboratory stability studies for carboxypenicillins [3, 4].

Note: These are representative values to guide expectations.

Storage Condition (Lyophilized)Age (Post-Expiry)Estimated PotencyOutcome
-20°C (Desiccated) 1 Year92 - 96%Pass
-20°C (Desiccated) 3 Years85 - 89%Borderline (Increase conc. by 10%)
4°C (Fridge) 1 Year75 - 85%Fail (Moisture ingress likely)
Room Temp (Shelf) 6 Months< 50%Fail

References

  • PhytoTechnology Laboratories. (n.d.). Antibiotic Stability in Plant Tissue Culture: Carbenicillin vs Ticarcillin. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing.[7][8][9] 34th Edition.[7] Retrieved from [Link]

  • Kwan, R. H., et al. (1982).[5] High-pressure liquid chromatographic assays for ticarcillin in serum and urine. Journal of Pharmaceutical Sciences, 71(10), 1118-1121. Retrieved from [Link]

  • Viaene, E., et al. (2002). Stability of antibiotic solutions in ambulatory treatment.[10] ResearchGate.[10] Retrieved from [Link]

Sources

Comparative

Technical Guide: Ticarcillin Sodium vs. Ampicillin for Satellite Colony Prevention

This guide provides a technical comparison between Ticarcillin Sodium and Ampicillin for the specific application of preventing satellite colonies in E. coli cloning workflows.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ticarcillin Sodium and Ampicillin for the specific application of preventing satellite colonies in E. coli cloning workflows.

Executive Summary

In plasmid DNA cloning, "satellite colonies" are non-transformed bacterial colonies that grow in the halo of antibiotic-depleted agar surrounding a transformed, β-lactamase-secreting colony.[1][2][3][4] While Ampicillin is the standard selection agent, it is chemically unstable and rapidly hydrolyzed by secreted enzymes, leading to high satellite background.[1][2]

Ticarcillin Sodium , a carboxypenicillin similar to Carbenicillin, offers a superior alternative for critical cloning applications. It possesses greater stability in growth media and a lower susceptibility to enzymatic degradation in the extracellular space, effectively eliminating satellite colonies without compromising selection efficiency.[1]

The Mechanism of Failure: Why Ampicillin Creates Satellites

To understand the solution, we must first rigorously define the problem. The formation of satellite colonies is not random; it is a deterministic result of enzyme kinetics and diffusion.

  • The Enzyme: The bla gene (tem-1) common in vectors like pUC19 encodes β-lactamase.

  • The Secretion: In Gram-negative bacteria (E. coli), β-lactamase is secreted into the periplasmic space. As the colony ages and cells lyse, or due to passive leakage, the enzyme diffuses into the surrounding agar.

  • The Hydrolysis: Ampicillin is an aminopenicillin with a beta-lactam ring that is highly susceptible to hydrolysis. The secreted enzyme cleaves this ring, creating a zone of zero antibiotic concentration around the central colony.

  • The Result: Non-resistant cells (satellites) feed on the nutrients released by the central colony and grow in this "safe zone."

Diagram: The Satellite Colony Signaling & Formation Pathway

SatelliteMechanism TransformedCell Transformed Colony (Contains bla gene) BlaEnzyme β-lactamase Secretion (Periplasm -> Agar) TransformedCell->BlaEnzyme Expresses & Secretes Ampicillin Ampicillin in Agar (Surrounding Zone) BlaEnzyme->Ampicillin Attacks Degradation Hydrolysis of β-lactam Ring (Local Depletion) Ampicillin->Degradation Rapid Breakdown SafeZone Antibiotic-Free Halo Degradation->SafeZone Creates Satellite Satellite Colony Growth (Non-transformed) SafeZone->Satellite Permits Growth

Figure 1: Mechanistic pathway of satellite colony formation mediated by extracellular β-lactamase activity.

Ticarcillin Sodium: The Carboxypenicillin Advantage

Ticarcillin belongs to the carboxypenicillin class (alongside Carbenicillin). While it shares the same mechanism of action as Ampicillin (inhibiting cell wall synthesis by binding to Penicillin-Binding Proteins), its chemical structure renders it functionally distinct in agar plate applications.

Comparative Analysis: Ampicillin vs. Ticarcillin
FeatureAmpicillin (Aminopenicillin)Ticarcillin (Carboxypenicillin)Impact on Cloning
Chemical Stability (pH) Low. Degrades rapidly at acidic pH (common in metabolically active cultures).High. More resistant to acidic environments.Ticarcillin maintains selection pressure as colony growth acidifies the media.
Enzymatic Hydrolysis Rapid. High

for TEM-1 β-lactamase.
Slow. Lower affinity/turnover rate by TEM-1.Ticarcillin persists longer in the presence of secreted β-lactamase.
Satellite Formation High Risk. Common after 16+ hours incubation.[5]Negligible. Satellites are rare even after 24+ hours.Ticarcillin allows for longer incubation (e.g., for slow-growing constructs).
Cost Very Low.[6]Moderate to High.Ticarcillin is reserved for difficult cloning or library screening.
Working Concentration 50–100 µg/mL50–100 µg/mLDrop-in replacement (1:1 substitution).

Critical Note on "Timentin": Researchers often confuse Ticarcillin Sodium with Timentin (Ticarcillin + Clavulanic Acid).

  • Do NOT use Timentin for standard plasmid selection. Clavulanic acid inhibits β-lactamase.[7][8] If your plasmid relies on bla for resistance, Timentin will kill your transformed cells.

  • Use pure Ticarcillin Sodium or Carbenicillin.

Experimental Workflow: Optimized Selection Protocol

This protocol is designed to validate the substitution of Ticarcillin for Ampicillin in a high-background cloning scenario (e.g., genomic library generation or low-efficiency ligations).

Materials
  • LB Agar Plates: pH 7.0.

  • Antibiotics:

    • Ampicillin Sodium Stock (100 mg/mL in H₂O, sterile filtered).

    • Ticarcillin Sodium Stock (100 mg/mL in H₂O, sterile filtered).[5]

  • Competent Cells: E. coli DH5α or TOP10.

Step-by-Step Methodology
  • Preparation of Media (The Thermal Rule):

    • Autoclave LB agar and cool to 50°C in a water bath.

    • Why: Adding antibiotics above 55°C causes thermal degradation (especially for Ampicillin), reducing the effective starting concentration.

  • Antibiotic Addition:

    • Control Group: Add Ampicillin to a final concentration of 100 µg/mL .

    • Experimental Group: Add Ticarcillin Sodium to a final concentration of 100 µg/mL .

    • Note: While 50 µg/mL is standard for Ampicillin, 100 µg/mL is recommended for satellite prevention. Ticarcillin is effective at the same range.

  • Drying Plates:

    • Pour plates and let them dry at room temperature for 24 hours or under a laminar flow hood for 1 hour.

    • Why: Wet surfaces promote bacterial diffusion, exacerbating satellite spread.

  • Transformation & Plating:

    • Perform standard heat-shock transformation.

    • Recover cells in SOC medium for 1 hour at 37°C (no antibiotic).

    • Plate 100 µL of transformation mix onto both Ampicillin and Ticarcillin plates.

  • Incubation Stress Test:

    • Incubate plates at 37°C for 20–24 hours .

    • Observation: Standard Ampicillin plates usually show satellites after 16 hours. Extending to 24 hours forces the "stress test" to demonstrate Ticarcillin's stability.

Decision Matrix: When to Switch Antibiotics

SelectionLogic Start Start Cloning Project CheckPlasmid Is Plasmid High Copy? Start->CheckPlasmid IncubationTime Incubation > 16 Hours? CheckPlasmid->IncubationTime Yes (High Bla secretion) UseAmp Use Ampicillin (100 µg/mL) CheckPlasmid->UseAmp No (Low Copy) SatelliteRisk Satellite Risk Assessment IncubationTime->SatelliteRisk Yes IncubationTime->UseAmp No UseTic Use Ticarcillin/Carbenicillin SatelliteRisk->UseTic High Risk

Figure 2: Decision logic for selecting between Aminopenicillins and Carboxypenicillins based on experimental constraints.

Troubleshooting & Expert Insights

Q: Can I use Carbenicillin instead of Ticarcillin? A: Yes. Carbenicillin and Ticarcillin are both carboxypenicillins and behave nearly identically in this context. Carbenicillin is more widely marketed for E. coli selection, while Ticarcillin is often found in plant biology labs (for Agrobacterium control). If you have Ticarcillin Sodium on hand, it is a valid substitute for Carbenicillin.

Q: My Ticarcillin plates have no colonies at all. A: Check two factors:

  • Clavulanate Contamination: Ensure you used Ticarcillin Sodium, not Timentin. Timentin contains clavulanic acid, which inhibits the β-lactamase enzyme your plasmid uses for resistance.

  • Concentration: If using a low-copy plasmid, 100 µg/mL of Ticarcillin might be slightly too stringent compared to degraded Ampicillin. Try 50 µg/mL.

Q: Why not just increase Ampicillin concentration to 200 µg/mL? A: This is a "brute force" method. While it delays satellites, it can also inhibit the growth of the transformed colony itself, leading to smaller colonies and lower DNA yields. Switching to a more stable antibiotic (Ticarcillin) is the chemically elegant solution.

References
  • Gold Biotechnology. (n.d.).[6] Satellite Colonies Problem With Ampicillin Selection. Bitesize Bio. Retrieved from [Link]

  • Addgene. (2023). Plasmids 101: Choosing an Antibiotic Resistance Gene. Addgene Blog. Retrieved from [Link]

  • Wildfeuer, A., & Räder, K. (1991). Stability of beta-lactamase inhibitors and beta-lactam antibiotics in parenteral formulations as well as in body fluids and tissue homogenates. Arzneimittelforschung. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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